Technical Documentation Center

5-Oxomorpholine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Oxomorpholine-3-carboxylic acid
  • CAS: 1367717-62-1

Core Science & Biosynthesis

Foundational

The 5-Oxomorpholine-3-Carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Conformational Restriction in Drug Discovery

Executive Summary The morpholine ring is a ubiquitous structural motif in medicinal chemistry, frequently serving as a hinge-binding element in kinase inhibitors. However, unrestricted morpholines often suffer from a lac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous structural motif in medicinal chemistry, frequently serving as a hinge-binding element in kinase inhibitors. However, unrestricted morpholines often suffer from a lack of target selectivity due to their conformational flexibility. The introduction of a carbonyl group at the C5 position and a carboxylic acid at the C3 position yields 5-oxomorpholine-3-carboxylic acid , a conformationally restricted analog that has become a critical building block in modern drug design. This whitepaper explores the physicochemical properties, validated synthetic protocols, and the mechanistic rationale behind utilizing this scaffold to achieve high target selectivity in oncology and neurology therapeutics.

Chemical Identity and Physicochemical Properties

Due to the reactive nature of the secondary amine during multi-step synthetic sequences, this compound is most frequently utilized and commercially available in its N-benzyl protected forms, specifically the (S)- and (R)-enantiomers[1],[2]. The presence of the chiral center at the C3 position allows for stereospecific spatial arrangements, which is paramount when designing drugs that must fit precisely into asymmetric enzymatic binding pockets.

Table 1: Physicochemical Properties of 5-Oxomorpholine-3-carboxylic acid and key derivatives

Compound NameStereochemistryCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Utility
5-Oxomorpholine-3-carboxylic acidRacemic / Unspecified1367717-62-1C5H7NO4145.11Base scaffold[3]
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid(3S)106973-37-9C12H13NO4235.24Chiral intermediate for IDH1/mTOR inhibitors[1]
(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid(3R)106973-36-8C12H13NO4235.24Chiral intermediate / Elinzanetant impurity[4]

The Role of Conformational Restriction in Kinase Selectivity

As a Senior Application Scientist, I frequently employ conformational restriction to resolve off-target toxicity issues. In the development of ATP-competitive mechanistic target of rapamycin (mTOR) kinase inhibitors (TORKi), achieving selectivity over Class I Phosphoinositide 3-kinases (PI3K) is a significant hurdle due to the high structural homology of their ATP-binding pockets[5].

Unrestricted morpholines bind promiscuously to both PI3K and mTOR. By substituting the standard morpholine with a 5-oxomorpholine-3-carboxylic acid derivative, we introduce steric bulk and rigidify the ring[6]. The Causality: This restriction forces a specific "exit vector" for the oxygen atom. In the mTOR binding pocket, this altered vector is well-tolerated, whereas in PI3K, it creates a severe steric clash, thereby driving an impressive ~450-fold selectivity for mTOR over PI3K[5].

ConformationalRestriction A Unrestricted Morpholine (Binds PI3K & mTOR) B Conformational Restriction (5-Oxomorpholine Scaffold) A->B C Altered Exit Vector & Steric Clash in PI3K B->C D Highly Selective mTOR Inhibition C->D

Conformational restriction of morpholine alters the exit vector, driving mTOR selectivity.

Validated Synthetic Methodologies

The synthesis of the 5-oxomorpholine-3-carboxylic acid scaffold requires precise control over pH and temperature to ensure successful cyclization without racemization or degradation[1].

Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Causality & Rationale: The reaction utilizes N-benzyl-L-serine as the chiral pool starting material. Chloroacetyl chloride acts as the bis-electrophile. Potassium carbonate (K₂CO₃) is critical as it maintains a slightly basic environment to neutralize the HCl generated during acylation, facilitating the subsequent intramolecular etherification (ring closure)[1]. The 0-5 °C temperature profile is strictly maintained to control the exothermic acylation and prevent unwanted side reactions.

Step-by-Step Protocol:

  • Initiation: Charge a reactor with N-benzyl-L-serine (1.0 eq.) and tetrahydrofuran (THF, 6.1 vol.)[1].

  • Base Addition: Cool the solution to 0-5 °C. Slowly add a pre-cooled (0-5 °C) aqueous solution of potassium carbonate (3.0 eq., 6.1 vol.)[1].

  • Acylation: Add chloroacetyl chloride (1.4 eq.) dropwise, strictly maintaining the internal temperature below 10 °C[1].

  • Cyclization & pH Adjustment: Once the reaction is complete, slowly add 50 wt% sodium hydroxide solution, maintaining 5-10 °C until the pH stabilizes >13.5 to drive ring closure[1].

  • Phase Separation: Warm to 25 °C, add heptane (2.03 v/v), stir rapidly, and stratify. Discard the upper organic phase to remove non-polar impurities[1].

  • Precipitation: Cool the aqueous phase to -5-0 °C. Slowly add 37 wt% hydrochloric acid until pH < 2 (temperature < 10 °C). This protonates the carboxylic acid, driving precipitation out of the aqueous phase[1].

  • Isolation: Age the slurry at -10-0 °C for ≥ 4 hours. Filter, wash the cake with pre-cooled water, and dry under vacuum at 40-45 °C to yield the product (~85% yield)[1].

Deprotection to (S)-5-Oxomorpholine-3-carboxylic acid

Causality & Rationale: To yield the unprotected scaffold for downstream coupling, the N-benzyl group must be removed. Hydrogenolysis using Palladium on Carbon (Pd/C) is the method of choice, as it selectively cleaves the benzylic C-N bond without reducing the carbonyl or carboxylic acid moieties[7].

Step-by-Step Protocol:

  • Preparation: Dissolve (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (e.g., 160 mg, 0.7 mmol) in Methanol (MeOH, 8 mL)[7].

  • Catalyst Addition: Add 10% Pd/C (approx. 5 mg) to the mixture[7].

  • Hydrogenolysis: Purge the vessel and stir the reaction under a hydrogen atmosphere for 30 minutes at room temperature[7].

  • Filtration & Concentration: Filter the reaction mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the pure (S)-5-oxomorpholine-3-carboxylic acid[7].

SynthesisWorkflow A 1. N-Benzyl-L-Serine + Chloroacetyl Chloride (THF, K2CO3, 0-5 °C) B 2. Intramolecular Cyclization (pH > 13.5, 5-10 °C) A->B C 3. Acidification & Precipitation (HCl, pH < 2, -5-0 °C) B->C D Intermediate: (S)-4-Benzyl-5- oxomorpholine-3-carboxylic acid C->D E 4. Hydrogenolysis (H2, 10% Pd/C, MeOH, RT) D->E F Final Product: (S)-5-Oxomorpholine- 3-carboxylic acid E->F

Step-by-step synthetic workflow for 5-oxomorpholine-3-carboxylic acid.

Advanced Applications in Oncology and Neurology

Beyond mTOR inhibitors, the 5-oxomorpholine-3-carboxylic acid scaffold is highly valued in the synthesis of Isocitrate Dehydrogenase 1 (IDH1) inhibitors [7]. Mutant IDH1 catalyzes the conversion of alpha-ketoglutarate to the oncometabolite 2-hydroxyglutarate, driving tumorigenesis[7]. The incorporation of the rigidified morpholine derivative into the inhibitor framework enhances binding affinity and pharmacokinetic stability[7]. Furthermore, the (R)-enantiomer of the benzyl-protected intermediate is a documented precursor (and tracked impurity) in the synthesis of Elinzanetant , a neurokinin-1,3 receptor antagonist currently utilized in neurological and neuroendocrine drug development[4].

References

  • Google Patents - US10717764B2 - Therapeutically active compounds and their methods of use URL
  • AIR Unimi - A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor URL:[Link]

  • ACS Publications - A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor | Journal of Medicinal Chemistry URL:[Link]

  • Chem-edata - CAS 106973-36-8 (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid URL:[Link]

  • NIH PubChem - 5-Oxomorpholine-3-carboxylic acid | C5H7NO4 | CID 21049425 URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 5-Oxomorpholine-3-carboxylic Acid Derivatives

Executive Summary The 5-oxomorpholine-3-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a constrained peptidomimetic and a core for diversifiable libraries. Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-oxomorpholine-3-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a constrained peptidomimetic and a core for diversifiable libraries. Structurally, it combines a morpholine ether linkage with a lactam (cyclic amide) functionality. This guide provides a rigorous analysis of its thermodynamic profile, focusing on conformational energetics, hydrolytic susceptibility, and stereochemical integrity.

Unlike its lactone counterparts (morpholin-2-ones), the 5-oxomorpholine (morpholin-3-one) system exhibits enhanced hydrolytic stability due to the resonance stabilization of the amide bond. However, the presence of the ring oxygen introduces unique inductive effects that alter the electrophilicity of the carbonyl center relative to simple piperidones.

Structural & Conformational Analysis

Nomenclature and Numbering

To accurately discuss stability, we must define the atomic connectivity. The IUPAC numbering for the 5-oxomorpholine-3-carboxylic acid scaffold typically prioritizes the heteroatoms:

  • Position 1: Oxygen (Ether)

  • Position 2: Methylene (

    
    )
    
  • Position 3: Methine (

    
    ) – Chiral Center
    
  • Position 4: Nitrogen (Amide N)

  • Position 5: Carbonyl (

    
    )
    
  • Position 6: Methylene (

    
    )
    

Key Structural Feature: The nitrogen atom (N4) is part of the lactam ring. The carboxylic acid is attached at C3, which is


 to the nitrogen but 

to the carbonyl.
Conformational Energetics

The 6-membered morpholinone ring does not adopt a perfect chair conformation due to the planarity imposed by the lactam functionality (


 bond has partial double bond character).
  • Preferred Conformation: Half-Chair or Distorted Envelope .

  • Substituent Effects: The C3-carboxylic acid group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes with the C5-carbonyl oxygen and ring protons.

  • Ring Strain: The ring is relatively unstrained (

    
    1-2 kcal/mol strain energy) compared to 
    
    
    
    -lactams, contributing to its shelf-stability.

Conformation Chair Ideal Chair (Unstable for Lactams) Planarity Lactam Planarity (N4-C5-O) Chair->Planarity Distorted by HalfChair Half-Chair / Envelope (Global Minimum) Planarity->HalfChair Forces ring into Eq_Sub C3-COOH Pseudo-Equatorial (Thermodynamically Favored) HalfChair->Eq_Sub Major Conformer Ax_Sub C3-COOH Pseudo-Axial (Sterically Disfavored) HalfChair->Ax_Sub Minor Conformer

Figure 1: Conformational energy landscape of the 5-oxomorpholine ring.

Chemical Stability & Degradation Pathways[1][2]

Hydrolytic Stability (Lactam Cleavage)

The primary degradation pathway is the hydrolysis of the lactam bond (N4-C5).

  • Mechanism: Nucleophilic attack of water/hydroxide on the C5 carbonyl carbon.

  • Rate vs. Acyclic Amides: 5-oxomorpholines are comparable in stability to acyclic amides and significantly more stable than morpholin-2-ones (lactones). The ring strain is insufficient to accelerate hydrolysis markedly under neutral conditions.

  • Inductive Effect: The ether oxygen at position 1 is separated from the carbonyl by C6. However, through-space electronic repulsion between the ether oxygen lone pairs and the carbonyl oxygen can slightly destabilize the ground state, making the carbonyl slightly more electrophilic than in piperidin-2-one.

Stability Profile:

  • pH 2-8: Highly Stable (

    
     years at 25°C).
    
  • pH < 1 (Strong Acid): Slow hydrolysis to the amino-ether-acid.

  • pH > 12 (Strong Base): Moderate hydrolysis rate.

Stereochemical Stability (Epimerization)

A critical concern for chiral drugs is racemization.

  • Chiral Center: C3.

  • Risk Assessment: Low .

    • The C3 proton is

      
       to the nitrogen atom, not the carbonyl.
      
    • The acidity of an

      
      -amino proton is very low (
      
      
      
      ).
    • Unlike 5-oxoproline (pyroglutamic acid) where the chiral center is also

      
       to the nitrogen (and stable), or amino acid esters where the center is 
      
      
      
      to a carbonyl (labile), the 5-oxomorpholine-3-COOH configuration is "locked" by the low acidity of the C-H bond.
    • Exception: If the carboxylic acid is activated (e.g., as an acid chloride or ester) and strong base is present, elimination mechanisms could theoretically occur, but direct enolization is structurally impossible at C3.

Degradation Pathway Diagram

Degradation Parent 5-Oxomorpholine-3-COOH (Intact Scaffold) AcidCat Acid Catalyzed (H+ / H2O) Parent->AcidCat BaseCat Base Catalyzed (OH- / H2O) Parent->BaseCat Intermediate Tetrahedral Intermediate (C5-OH) AcidCat->Intermediate BaseCat->Intermediate RingOpen Ring Opening (N-C Bond Cleavage) Intermediate->RingOpen Rate Limiting Step Product Linear Product (Carboxymethyl-serine derivative) RingOpen->Product Irreversible

Figure 2: Hydrolytic degradation pathway of the lactam ring.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of specific derivatives, the following "Force Degradation" protocol is recommended. This is designed to be a self-validating system using HPLC-MS.

Materials & Reagents
  • Analyte: 5-Oxomorpholine-3-carboxylic acid derivative (>98% purity).

  • Solvents: Acetonitrile (HPLC grade), Milli-Q Water.

  • Stressors: 1M HCl, 1M NaOH, 3%

    
    .
    
  • Internal Standard: Caffeine (chemically inert under these conditions).

Protocol: Forced Degradation Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of the derivative in Water/ACN (90:10).

  • Acid Stress: Mix 1 mL stock + 1 mL 1M HCl. Incubate at 60°C.

  • Base Stress: Mix 1 mL stock + 1 mL 1M NaOH. Incubate at 60°C.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3%

    
    . Incubate at Room Temp.
    
  • Sampling: Aliquot 100

    
    L at T=0, 4h, 24h, 48h. Neutralize acid/base samples immediately before injection.
    
  • Analysis: RP-HPLC (C18 column), Gradient 5-95% ACN in 0.1% Formic Acid.

Data Interpretation (Expected Results)
Stress ConditionExpected Degradation (<24h)Primary DegradantMechanism
Thermal (60°C, pH 7) < 1%NoneRobust Scaffold
Acid (1M HCl, 60°C) 5 - 15%Linear Amino-Ether-DiacidAmide Hydrolysis
Base (1M NaOH, 60°C) 10 - 25%Linear Amino-Ether-DiacidSaponification
Oxidative (3% H2O2) < 5%N-Oxide (if N is alkylated)N-Oxidation (Unlikely for Lactam N)

Synthesis & Precursor Stability

The thermodynamic stability of the scaffold is often determined by the quality of its synthesis. The most robust route involves the cyclization of N-chloroacetyl-serine (or serine esters).

  • Precursor: L-Serine (provides the chiral center at C3).

  • Reagent: Chloroacetyl chloride.

  • Cyclization: Base-induced intramolecular displacement of the chloride by the serine hydroxyl group.

  • Thermodynamic Driver: The formation of the 6-membered ring is enthalpically favored (

    
    ) due to the formation of the stable ether bond and amide bond, despite the loss of entropy.
    

References

  • Conformational Analysis of Morpholinones

    • Title: Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids.
    • Source: Comptes Rendus de l'Académie des Sciences.
    • URL: (via Academie Sciences)

  • Hydrolytic Stability of Lactams

    • Title: Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride.[1][2]

    • Source: ACS Omega, 2019.
    • URL:[Link]

  • Polymerization Thermodynamics

    • Title: Organocatalytic Ring-Opening Polymerization of Morpholinones: New Str
    • Source: Journal of the American Chemical Society (JACS), 2014.
    • URL:[Link]

  • General Hydrolysis Kinetics

    • Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosph
    • Source: US EPA Research.
    • URL:[Link]

Sources

Foundational

5-Oxomorpholine-3-carboxylic acid as a pyroglutamic acid analogue

5-Oxomorpholine-3-carboxylic Acid: A Technical Guide to the Pyroglutamic Acid Analogue[1] Executive Summary 5-Oxomorpholine-3-carboxylic acid (also designated as 3-morpholinone-5-carboxylic acid or Oxa-pGlu) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

5-Oxomorpholine-3-carboxylic Acid: A Technical Guide to the Pyroglutamic Acid Analogue[1]

Executive Summary 5-Oxomorpholine-3-carboxylic acid (also designated as 3-morpholinone-5-carboxylic acid or Oxa-pGlu) represents a strategic bioisostere of pyroglutamic acid (pGlu).[1] By expanding the 5-membered lactam ring of pGlu to a 6-membered morpholinone scaffold via the insertion of an ether oxygen, researchers can modulate lipophilicity, hydrolytic stability, and conformational space while retaining the critical hydrogen-bond acceptor/donor motifs required for biological recognition.[1] This guide details the synthesis, structural rationale, and application of this scaffold in medicinal chemistry.[1]

Structural Rationale & Bioisosterism

The transition from pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) to 5-oxomorpholine-3-carboxylic acid involves a "gamma-oxa" expansion.[1] This modification fundamentally alters the physicochemical profile of the headgroup.

Comparative Analysis
FeaturePyroglutamic Acid (pGlu)5-Oxomorpholine-3-carboxylic AcidImpact of Substitution
Ring Size 5-membered (Pyrrolidinone)6-membered (Morpholinone)Alters bond angles and ring puckering preferences.[1]
Heteroatoms 1 Nitrogen (Lactam)1 Nitrogen, 1 Oxygen (Ether)The ether oxygen introduces a new H-bond acceptor.[1]
Conformation Envelope (C

-endo)
Chair / Twist-BoatThe 6-membered ring is more flexible but prefers a chair conformation, altering vector alignment of the carboxylic acid.[1]
Polarity ModerateIncreasedThe additional oxygen lowers LogP (more hydrophilic).
Metabolic Stability Susceptible to Pyroglutamyl aminopeptidaseResistantThe ring expansion and ether linkage prevent recognition by specific pGlu-cleaving enzymes.
Mechanistic Implication

In peptide sequences (e.g., TRH analogues, Amyloid-


 species), the N-terminal pGlu protects against conventional aminopeptidases.[1] However, specific pyroglutamyl peptidases can cleave it.[1] The morpholine analogue maintains the lactam carbonyl (H-bond acceptor) and the NH (H-bond donor) necessary for receptor binding but sterically and electronically disrupts the catalytic triad of cleaving enzymes.[1]

Chemical Synthesis

The most robust synthetic route utilizes L-Serine as the chiral pool precursor, ensuring the retention of stereochemistry at the carboxylic acid position.[1]

Retrosynthetic Analysis

The morpholinone ring is constructed via a [3+3] annulation strategy (conceptually) or more practically, an intramolecular alkylation of an N-acylated serine derivative.[1]

  • Precursor: N-Benzyl-L-Serine (Protects the amine and activates the position for cyclization).[1]

  • Reagent: Chloroacetyl chloride (Provides the 2-carbon fragment and the carbonyl).[1]

Detailed Protocol: The Serine-Chloroacetyl Route

Reagents: L-Serine, Benzaldehyde, Sodium Borohydride, Chloroacetyl Chloride, Potassium Carbonate, Palladium on Carbon (Pd/C), Hydrogen gas.[1]

Step 1: Preparation of N-Benzyl-L-Serine (Reductive Amination) [1]

  • Dissolve L-Serine (1.0 eq) in 2M NaOH.

  • Add Benzaldehyde (1.0 eq) and stir for 1 hour to form the imine (Schiff base).

  • Cool to 0°C and slowly add NaBH

    
     (0.6 eq) to reduce the imine to the secondary amine.
    
  • Neutralize with HCl to precipitate N-Benzyl-L-Serine .[1][2] Recrystallize from water/ethanol.

Step 2: Annulation to (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

  • Dissolve N-Benzyl-L-Serine (1.0 eq) in THF/Water (1:1 mixture).

  • Add K

    
    CO
    
    
    
    (2.5 eq) as a base. Cool to 0°C.[1][2][3]
  • Add Chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

    • Mechanism:[4] The amine is acylated first to form the amide. The hydroxyl group then attacks the alkyl chloride (intramolecular Williamson ether synthesis) to close the ring.

  • Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC.

  • Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[4][5]

  • Dry over Na

    
    SO
    
    
    
    and concentrate. The product, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid , is often a white solid.[1]

Step 3: Deprotection (Hydrogenolysis) [1]

  • Dissolve the benzyl-protected intermediate in Methanol.[1]

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H

    
     atmosphere (balloon pressure or 1-3 bar) for 12 hours.
    
  • Filter through Celite to remove Pd/C.

  • Concentrate filtrate to yield (S)-5-Oxomorpholine-3-carboxylic acid .

Visualization of Synthesis & Structure

Synthesis Pathway Diagram

Synthesis Serine L-Serine (Chiral Pool) N_Bn_Ser N-Benzyl-L-Serine (Intermediate) Serine->N_Bn_Ser Cyclic_Int (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid N_Bn_Ser->Cyclic_Int Final_Prod (S)-5-Oxomorpholine- 3-carboxylic acid Cyclic_Int->Final_Prod Reagent1 1. Benzaldehyde 2. NaBH4 Reagent2 Chloroacetyl chloride K2CO3, THF/H2O Reagent3 H2, Pd/C (Deprotection)

Caption: Synthetic route from L-Serine to 5-Oxomorpholine-3-carboxylic acid via N-benzyl cyclization.

Structural Comparison Logic

Comparison pGlu Pyroglutamic Acid (5-membered Lactam) Feature1 Ring Expansion (+1 Carbon/Oxygen) pGlu->Feature1 Modification Morph 5-Oxomorpholine-3-carboxylic Acid (6-membered Ether-Lactam) Feature2 Ether Oxygen Insertion (H-bond Acceptor) Morph->Feature2 Feature1->Morph Outcome2 Enzyme Resistance (pGlu-Peptidase) Feature1->Outcome2 Outcome1 Altered LogP (Increased Polarity) Feature2->Outcome1

Caption: Structural evolution from pGlu to its morpholine analogue and resulting biological properties.

Experimental Validation Protocols

TLC Monitoring System
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90 : 9 : 1).

  • Visualization:

    • UV (254 nm): Visible for Benzyl-protected intermediates.[1]

    • KMnO

      
       Stain: Required for the final deprotected product (no chromophore).
      
    • Ninhydrin: Negative for both (secondary/tertiary amides do not react typically, or react poorly compared to free amines).[1]

Characterization Data (Expected)
  • 1H NMR (DMSO-d6):

    • 
       12.8 (br s, 1H, COOH).
      
    • 
       8.1 (s, 1H, NH - Lactam).[1]
      
    • 
       4.1 (dd, 1H, H-3, 
      
      
      
      -proton).
    • 
       3.8-4.0 (m, 2H, H-2, O-CH
      
      
      
      -CH).
    • 
       3.9 (s, 2H, H-6, CO-CH
      
      
      
      -O).
  • Mass Spectrometry: ESI+ m/z ~ 146 [M+H]

    
    .
    

Applications in Drug Discovery

  • Peptidomimetics: Used as a direct replacement for N-terminal pGlu in TRH (Thyrotropin-releasing hormone) analogues to increase half-life.[1]

  • Fragment-Based Drug Design: The scaffold serves as a polar, sp3-rich core for constructing ligands against GPCRs and Kinases (e.g., CDK2 degraders).[1]

  • HCV Protease Inhibitors: The carboxylic acid group can be converted to an amide or acyl-sulfonamide to mimic the C-terminus of substrate peptides.[1]

References

  • Synthesis of Morpholine-3-carboxylic Acid Derivatives: Title: Unambiguous synthesis of 3-aryloxymethylmorpholine hydrochlorides without ring enlargement side reactions.[1] Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Bioisosteres in Drug Design (General Context): Title: Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Source: Drug Hunter.[1] URL:[Link]

  • Application in HDAC Inhibitors: Title: 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (HDAC6) inhibitors (Patent WO2017222951A1).[1] Source: Google Patents.[1] URL:

Sources

Exploratory

Conformational Restriction in Drug Design: The 5-Oxomorpholine-3-Carboxylic Acid Scaffold

The following technical guide details the role, synthesis, and application of 5-Oxomorpholine-3-carboxylic acid in peptidomimetic drug design. [1] Executive Summary In the transition from peptide hits to small-molecule l...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 5-Oxomorpholine-3-carboxylic acid in peptidomimetic drug design.

[1]

Executive Summary

In the transition from peptide hits to small-molecule leads, medicinal chemists face a "conformational paradox": natural peptides possess high potency but poor bioavailability and metabolic stability, while small molecules often lack the surface area to disrupt protein-protein interactions (PPIs).[1] 5-Oxomorpholine-3-carboxylic acid (also known as 3-morpholinone-5-carboxylic acid, depending on numbering priority, but chemically defined here as the lactam-derived morpholine) has emerged as a privileged scaffold.[2] It effectively "locks" specific backbone dihedral angles (


 and 

), reducing the entropic penalty of binding while retaining the critical vector orientation of side chains.[1]

This guide provides a technical deep-dive into the structural rationale, a self-validating synthetic protocol, and the application of this scaffold in targeting kinases (e.g., mTOR/PI3K) and metabolic enzymes (e.g., IDH1).[1]

Part 1: Structural Rationale & Mechanistic Advantage[1][2][3]

The Entropy-Enthalpy Trade-off

The primary failure mode for linear peptides in drug development is their flexibility.[2] Binding to a target requires the loss of conformational entropy (


), which acts as a thermodynamic penalty.[1]

The 5-oxomorpholine scaffold addresses this by constraining the N-C


 and C

-C(=O) bonds within a 6-membered lactam ring.[2]
  • 
     Angle Constraint:  The lactam bond fixes the rotation around the C-N axis.
    
  • 
     Angle Restriction:  The ring structure limits the rotation of the C
    
    
    
    -N bond, forcing the molecule into a specific "kinked" or "turn" geometry often required for bioactive conformations (e.g.,
    
    
    -turns).[1]
  • Metabolic Shielding: The cyclic lactam is resistant to standard proteases that cleave linear peptide bonds, significantly increasing plasma half-life (

    
    ).[1]
    
Visualization: Linear vs. Constrained Topology

The following diagram illustrates how the 5-oxomorpholine scaffold mimics a dipeptide segment while locking the conformation.

G cluster_0 Linear Peptide (High Entropy) cluster_1 5-Oxomorpholine Scaffold (Low Entropy) AA1 Amino Acid 1 (Flexible u03C6, u03C8) AA2 Amino Acid 2 (Protease Susceptible) AA1->AA2 Peptide Bond (Rotatable) Morph 5-Oxomorpholine-3-COOH (Locked Conformation) Binding High Affinity Binding Event Morph->Binding Pre-organized Vector

Figure 1: Comparison of entropic states between linear peptides and the constrained morpholine scaffold.[2]

Part 2: Synthetic Accessibility (Self-Validating Protocol)[1][2]

A robust synthetic route is critical for library generation.[2] The most reliable method utilizes L-Serine as the chiral pool precursor, ensuring the retention of stereochemistry (typically S-configuration) which is vital for biological recognition.[2]

The "Serine-to-Morpholinone" Protocol

This protocol is designed to be self-validating: the formation of the heterocycle is indicated by a distinct shift in solubility and NMR signals (appearance of the AB quartet for the O-CH2-CO protons).[2]

Reagents:

  • L-Serine (Starting Material)[2][1][3]

  • Chloroacetyl chloride (Cyclizing agent)[1][4]

  • Benzyl bromide (Protecting group, optional but recommended for yield)[1]

  • NaOH / THF (Base/Solvent system)[1]

Step-by-Step Methodology:

  • N-Protection (Validation Point 1):

    • React L-Serine with Benzyl bromide (BnBr) in basic conditions to form N-Benzyl-L-Serine.[2]

    • QC: Verify mass shift (M+90) and retention of chirality.[1]

  • Acylation & Cyclization (The Critical Step):

    • Dissolve N-Benzyl-L-Serine in THF/Water at 0°C.

    • Add Chloroacetyl chloride (1.4 eq) dropwise while maintaining pH > 11 using NaOH.[1]

    • Mechanism:[2][1][5][6] The amine is acylated first to form the chloroacetamide intermediate. Spontaneous (or base-promoted) intramolecular displacement of the chloride by the serine hydroxyl group closes the ring.

    • Validation Point 2: Monitor HPLC.[2][1][3] The linear intermediate disappears, and a more non-polar peak (the lactam) appears.[1]

  • Isolation:

    • Acidify to pH 2.[2] The product, (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid , precipitates or is extracted into EtOAc.[2]

    • Yield: Typically 70-85%.[2]

Synthetic Workflow Diagram

Synthesis cluster_check QC Checkpoints Start L-Serine (Chiral Pool) Step1 N-Benzylation (BnBr, Base) Start->Step1 Inter1 N-Benzyl-L-Serine Step1->Inter1 Protection Step2 Acylation & Cyclization (Cl-CH2-COCl, NaOH) Inter1->Step2 Product (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid Step2->Product Ring Closure (Lactamization) Check1 Chiral HPLC (>99% ee) Product->Check1 Check2 NMR: AB system (Ring CH2) Product->Check2

Figure 2: Step-by-step synthetic pathway for the generation of the 5-oxomorpholine scaffold from L-Serine.

Part 3: Application in Drug Discovery[1][3][8]

The 5-oxomorpholine scaffold is not merely a passive linker; it is an active pharmacophore.[2] Its applications span from kinase inhibition to metabolic regulation.[2]

Case Study 1: mTOR/PI3K Inhibition

In the development of dual mTOR/PI3K inhibitors, researchers utilized the 5-oxomorpholine scaffold to replace flexible linkers.

  • Mechanism: The scaffold was fused to a pyrimidine core. The rigidity of the morpholine ring oriented the oxygen atom to form a specific hydrogen bond with the amide side chain of Gln859 in the PI3K binding pocket.[7]

  • Result: The (R)-enantiomer of the morpholine derivative showed 18-fold selectivity for mTOR over PI3K

    
    , demonstrating how stereoselective rigidification drives isoform selectivity.[1]
    
Case Study 2: IDH1 Inhibition

Mutant Isocitrate Dehydrogenase 1 (IDH1) is a target in glioma and leukemia.[1]

  • Application: (S)-5-oxomorpholine-3-carboxylic acid was used as a core fragment in Ugi multicomponent reactions to synthesize inhibitors that occupy the allosteric pocket of IDH1.[2]

  • Benefit: The scaffold provided the necessary solubility and metabolic stability (low clearance) compared to linear amide analogs.[1]

Physicochemical Profile

The following table summarizes the advantages of incorporating this scaffold into a lead compound:

PropertyEffect of 5-Oxomorpholine ScaffoldMechanistic Basis
Solubility Increased (vs. phenyl/alkyl rings)Presence of Ether Oxygen and Lactam Nitrogen increases polarity.
Metabolic Stability HighCyclic lactam prevents peptidase recognition and hydrolysis.[2]
H-Bonding Acceptor (C=O, O)The lactam carbonyl and ether oxygen serve as fixed H-bond acceptors.[2]
Lipophilicity (LogP) TunableLower LogP than carbocyclic analogs, improving oral bioavailability.[1]

References

  • Beaufils, F., et al. (2019).[1] "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." Journal of Medicinal Chemistry. Available at: [Link][1]

  • Trabocchi, A., et al. (2018).[1] "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry. Available at: [Link]

  • Levell, J., et al. (2013).[1] "Pharmaceutical Composition Useful in Inhibiting IDH1." European Patent Office (EP 3985001 A1).[1] Available at: [1]

  • Goudreau, N., et al. (2014).[1] "Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery." Future Medicinal Chemistry. Available at: [Link][1]

Sources

Foundational

Solubility Profile of 5-Oxomorpholine-3-carboxylic Acid in Polar Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 5-Oxomorpholine-3-carboxylic acid . Content Type: Technical Guide & Whitepaper Sub...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 5-Oxomorpholine-3-carboxylic acid .

Content Type: Technical Guide & Whitepaper Subject: 5-Oxomorpholine-3-carboxylic acid (CAS: 106973-37-9 for S-isomer) Audience: Drug Development Scientists, Process Chemists, and Analytical Researchers

Executive Summary & Chemical Identity

5-Oxomorpholine-3-carboxylic acid is a critical chiral building block used in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., IDH1 and HDAC6 inhibitors). Structurally, it features a morpholine ring constrained by a lactam (cyclic amide) at position 5 and a carboxylic acid at position 3.

This dual functionality—a polar lactam and an ionizable carboxylic acid—dictates a distinct solubility profile: high solubility in protic polar solvents (Water, Methanol) and near-total insolubility in non-polar hydrocarbons (Hexane, Heptane) .

Physicochemical Snapshot
PropertyDetail
IUPAC Name 5-Oxomorpholine-3-carboxylic acid
CAS Number 106973-37-9 (S-isomer); 1005777-62-9 (Racemate)
Molecular Formula C₅H₇NO₄
Molecular Weight 145.11 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) ~3.5 – 4.0 (Carboxylic acid), ~14 (Lactam NH)
Primary Solvation Mechanism Hydrogen bonding (Donor/Acceptor) & Dipole-Dipole

Solubility Profile & Solvent Selection

The following data synthesizes field-proven synthetic protocols and physicochemical principles. While exact saturation limits (


) vary by crystal polymorph and temperature, the qualitative classification is derived from validated isolation procedures.
Polar Protic Solvents (High Solubility)

These are the solvents of choice for reaction media and initial dissolution.

  • Water: High Solubility. The carboxylic acid group ionizes in water (especially at pH > 4), and the lactam moiety accepts hydrogen bonds.[1]

    • Application: Aqueous workups and reverse-phase HPLC mobile phases.

  • Methanol (MeOH): High Solubility. Frequently used as the primary solvent for hydrogenation reactions (e.g., debenzylation of precursors) and recrystallization.

    • Experimental Insight: Synthesis protocols often describe dissolving the crude residue in MeOH prior to filtration or further reaction.

  • Ethanol (EtOH): Moderate to High Solubility. Solubility decreases slightly compared to methanol due to the ethyl chain, but it remains an excellent solvent for recrystallization, often used in conjunction with water.

Polar Aprotic Solvents (High Solubility)
  • DMSO / DMF: Very High Solubility. The polar lactam core interacts strongly with these dipolar aprotic solvents.

    • Application: Ideal for preparing stock solutions for biological assays (10–100 mM) or NMR analysis.

  • THF (Tetrahydrofuran): Moderate Solubility. Used in reduction steps (e.g., borane reduction), though solubility is lower than in alcohols.

Non-Polar Solvents (Insoluble / Anti-Solvents)
  • Hexane / Heptane: Insoluble. Used effectively as anti-solvents to precipitate the compound from ethyl acetate or acetone solutions.

  • Dichloromethane (DCM): Low to Moderate. The free acid form is sparingly soluble; however, ester derivatives (intermediates) are highly soluble.

Summary Table: Solubility Classification (at 25°C)
SolventSolubility ClassPrimary InteractionUsage Recommendation
Water SolubleIonization / H-BondingMobile Phase / Extraction
Methanol SolubleH-BondingReaction Solvent / Purification
Ethanol SolubleH-BondingRecrystallization
DMSO Freely SolubleDipole-DipoleAnalytical Stock Solution
Ethyl Acetate Sparingly SolubleDipole-DipoleExtraction (Acidified)
Hexane InsolubleDispersion (Weak)Anti-Solvent / Washing

Thermodynamic & Structural Analysis

Understanding the why behind the solubility allows for predictive process design.

Structural Drivers[3]
  • Zwitterionic Potential: Unlike standard amino acids, the nitrogen is part of an amide (lactam) and is not basic. Therefore, the molecule does not form a zwitterion in the neutral state. It behaves as a polar organic acid.[2]

  • Hydrogen Bonding Network:

    • Donors (2): Carboxylic -OH, Lactam -NH.

    • Acceptors (4): Carboxylic =O, Lactam =O, Ring Ether -O-, Carboxylic -OH.

    • Implication: The high density of H-bond sites necessitates protic solvents (MeOH, Water) to break crystal lattice energy.

Solvation Mechanism Diagram

The following diagram illustrates the competitive interaction between the crystal lattice and solvent molecules.

SolvationMechanism Solid Solid Crystal Lattice (Strong Intermolecular H-Bonds) Solvated Solvated Molecule (Thermodynamically Stable) Solid->Solvated Enthalpy of Solvation > Lattice Energy Precipitate Phase Separation (Precipitate) Solid->Precipitate Lattice Energy Dominates Solvent_Protic Protic Solvent (MeOH / Water) Solvent_Protic->Solvated H-Bond Donation (Stabilizes C=O) Solvent_NonPolar Non-Polar Solvent (Hexane) Solvent_NonPolar->Precipitate Lack of H-Bonding

Figure 1: Mechanistic pathway of dissolution vs. precipitation based on solvent polarity.

Experimental Protocols for Solubility Determination

To generate precise quantitative data (


 in mg/mL) for your specific lot or polymorph, follow this self-validating protocol.
Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility equilibrium.

  • Preparation: Add excess 5-oxomorpholine-3-carboxylic acid solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Agitate the suspension at a controlled temperature (25°C ± 0.1°C) for 24 hours using an orbital shaker or magnetic stir bar.

    • Check: Ensure solid remains visible at all times. If dissolved, add more solid.

  • Phase Separation: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation) into a clean HPLC vial.

  • Quantification: Analyze the filtrate via HPLC-UV (Method B).

Protocol B: HPLC Quantification Method

Objective: Accurate quantification of the dissolved fraction.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid form, suppresses ionization).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 0-5 min: 5% B (Isocratic hold to elute polar acid); 5-15 min: Ramp to 90% B.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).

  • Calibration: Construct a standard curve using a DMSO stock solution (1.0 mg/mL) diluted into the mobile phase.

Workflow Diagram

ExperimentalWorkflow Start Start: Excess Solid + Solvent Equilibrate Agitate @ 25°C (24 Hours) Start->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddSolid Add More Compound CheckSolid->AddSolid No Filter Filter (0.22 µm PTFE) CheckSolid->Filter Yes AddSolid->Equilibrate Dilute Dilute Filtrate (if necessary) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Applications & Implications

  • Recrystallization: The optimal solvent system for purification is often Ethanol or a Methanol/Water mixture. The compound is dissolved in hot alcohol and cooled; if precipitation is slow, Hexane (anti-solvent) can be added dropwise to induce nucleation.

  • Reaction Solvent: For coupling reactions (e.g., amide coupling to the carboxylic acid), DMF or DCM (with solubilizing bases like DIPEA) are preferred. Note that in DCM, the addition of a base (forming the carboxylate salt) significantly enhances solubility.

  • Storage: Store as a solid. Solutions in Methanol are stable, but aqueous solutions should be monitored for hydrolysis of the lactam ring over extended periods at extreme pH.

References

  • Synthesis and Purification: Patent WO2015010297A1. Describes the synthesis of (S)-5-oxomorpholine-3-carboxylic acid and its isolation/purification using Methanol and filtration techniques.

  • Related Morpholine Scaffolds: Lenci, E., et al. "Diversity-Oriented Synthesis and Chemoinformatic Analysis of... Morpholine Peptidomimetics." ResearchGate. Discusses solubility and solvent selection for morpholine-3-carboxylic acid derivatives.

  • General Solubility Principles: LibreTexts Chemistry. "Physical Properties of Carboxylic Acids." Explains the solubility trends of polar carboxylic acids in water vs. organic solvents.

  • Recrystallization Protocols: EvitaChem. "N-Benzyl 2-amino-3-methoxypropionamide monooxalate."[3] Describes purification of related amino acid derivatives using Methanol/Ethanol systems.

  • Chemical Data: PubChem. "5-Oxomorpholine-3-carboxylic acid." Compound summary and physicochemical identifiers.

Sources

Exploratory

Biological Significance of Morpholine-3-Carboxylic Acid Derivatives

This technical guide details the biological significance, medicinal chemistry utility, and synthetic pathways of morpholine-3-carboxylic acid (Mor-3-COOH) derivatives. Executive Summary: The "Oxygenated Proline" Paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological significance, medicinal chemistry utility, and synthetic pathways of morpholine-3-carboxylic acid (Mor-3-COOH) derivatives.

Executive Summary: The "Oxygenated Proline" Paradigm

Morpholine-3-carboxylic acid (Mor-3-COOH) is a non-proteinogenic amino acid that serves as a critical proline isostere in modern drug design. Structurally, it resembles proline but incorporates an oxygen atom at the 4-position of the ring. This single atomic substitution fundamentally alters the physicochemical profile of the scaffold without breaking its conformational rigidity.

Core Value Proposition:

  • Conformational Constraint: Like proline, it restricts the

    
     (phi) dihedral angle of the peptide backbone, stabilizing 
    
    
    
    -turns and bioactive conformations.
  • Solubility & Lipophilicity: The ether oxygen lowers

    
     (increasing water solubility) compared to the carbocyclic proline, while acting as a weak hydrogen bond acceptor.
    
  • Metabolic Stability: Peptides containing Mor-3-COOH are often resistant to prolyl peptidases, extending the half-life of peptide therapeutics.

Medicinal Chemistry Profile: Structure-Activity Relationships (SAR)

Electronic and Steric Properties

The biological utility of Mor-3-COOH stems from its ability to mimic the "kink" induced by proline while offering distinct electronic vectors.

PropertyL-ProlineL-Morpholine-3-COOHImpact on Drug Design
Ring Pucker C

-endo / C

-exo
Chair-like (flexible)Mor-3-COOH prefers a chair conformation, offering a different spatial vector for substituents.
H-Bonding None (Ring)Ether Oxygen (Acceptor)The O-atom can engage in intramolecular H-bonds or interact with solvent/receptor side chains.
LogP (Lipophilicity) HigherLowerImproves aqueous solubility of hydrophobic peptide sequences.
Amide Isomerism Cis/Trans equilibriumCis/Trans equilibriumMor-3-COOH influences the cis/trans ratio of the preceding peptide bond, crucial for receptor binding.
Peptidomimetics and Beta-Turn Nucleation

In peptide chains, the chirality of Mor-3-COOH dictates the folding architecture.

  • L-Mor-3-COOH: When inserted into peptides, it mimics L-Proline but often destabilizes Type I

    
    -turns due to steric clashes involving the ether oxygen.
    
  • D-Mor-3-COOH: In heterochiral peptides (e.g., L-amino acid followed by D-Mor), it strongly nucleates compact folded structures, making it ideal for macrocyclic peptide design (e.g., RGD mimetics).

Therapeutic Applications & Case Studies

Oncology: Integrin Targeting (RGD Mimetics)

One of the most potent applications of Mor-3-COOH is in the design of Cilengitide analogues . Cilengitide is a cyclic pentapeptide targeting


 and 

integrins, which are overexpressed in glioblastoma and melanoma.
  • Mechanism: Replacing the central amino acid in the RGD (Arg-Gly-Asp) loop with D-morpholine-3-carboxylic acid forces the peptide into a "kinked" conformation that perfectly fits the integrin binding pocket.

  • Outcome: A

    
    I-labeled RGD-cyclopentapeptide containing D-Mor-3-COOH demonstrated high tumor retention and specific uptake in melanoma xenografts, validating the scaffold as a tumor-homing vector.
    
Neurology: NK1/NK3 Antagonists

Morpholine-3-carboxylic acid derivatives have been utilized in the synthesis of dual NK1/NK3 receptor antagonists for the treatment of schizophrenia .

  • Role: The scaffold serves as a chiral core that positions aromatic substituents to interact with the hydrophobic pockets of the Neurokinin receptors.

  • Advantage: The morpholine ring improves blood-brain barrier (BBB) permeability compared to more polar acyclic amines, while maintaining high metabolic stability.

Protease Inhibition (MMP & Cathepsin)

While not always the "warhead" (zinc-binding group), Mor-3-COOH serves as the P1' or P2' backbone element in Matrix Metalloproteinase (MMP) and Cathepsin inhibitors.

  • Function: It directs the inhibitor's side chains into the S1' specificity pocket of the enzyme.

  • Selectivity: The rigidity of the morpholine ring reduces the entropic penalty of binding, often leading to nanomolar potency (IC

    
     values) against MMP-2 and MMP-13.
    

Experimental Protocols

Synthesis of (S)-N-Fmoc-Morpholine-3-Carboxylic Acid

Context: This is the standard building block for Solid Phase Peptide Synthesis (SPPS).

Reagents: L-Serine, Chloroacetyl chloride, Sodium ethoxide,


, Fmoc-OSu.

Step-by-Step Protocol:

  • Esterification: React L-Serine with isobutylene/H

    
    SO
    
    
    
    to yield L-Serine tert-butyl ester.
  • Acylation: Treat the ester with chloroacetyl chloride (1.1 eq) and TEA in DCM at 0°C to form N-chloroacetyl-L-serine tert-butyl ester.

  • Cyclization: Add the intermediate to a solution of sodium ethoxide in toluene (0°C to RT) to induce cyclization, yielding the 5-oxomorpholine-3-carboxylate.

  • Reduction: Reduce the lactam using borane-tetrahydrofuran complex (

    
    ) under reflux for 4 hours. Quench with MeOH.
    
  • Deprotection & Fmoc Loading: Hydrolyze the tert-butyl ester with TFA/DCM (1:1). Adjust pH to 9.0 with Na

    
    CO
    
    
    
    and react with Fmoc-OSu in dioxane/water.
  • Purification: Acidify to pH 2.0, extract with EtOAc, and recrystallize from hexane/EtOAc.

Visualization of Synthesis Pathway

SynthesisPath cluster_legend Reaction Phase Serine L-Serine Inter1 N-Chloroacetyl Intermediate Serine->Inter1 1. tBu-Acetate 2. Cl-CH2-COCl Lactam 5-Oxomorpholine Scaffold Inter1->Lactam NaOEt/Toluene Cyclization Morpholine Morpholine-3-COOH (Unprotected) Lactam->Morpholine BH3-THF Reduction FmocProduct Fmoc-Mor-3-COOH (SPPS Ready) Morpholine->FmocProduct Fmoc-OSu Protection

Caption: Synthetic route from L-Serine to Fmoc-protected Morpholine-3-carboxylic acid for peptide synthesis.

Mechanistic Visualization: Proline vs. Morpholine[4][5]

The following diagram illustrates the structural and functional divergence between Proline and Morpholine-3-COOH in a receptor binding context.

Bioisostere Proline Proline Scaffold Hydrophobic Hydrophobic Interaction (Ring C-H) Proline->Hydrophobic Rigidity Conformational Lock (Phi Angle) Proline->Rigidity Receptor Target Receptor (e.g., Integrin/MMP) Hydrophobic->Receptor Non-specific Rigidity->Receptor High Affinity Morpholine Morpholine-3-COOH Morpholine->Rigidity HBond H-Bond Acceptor (Ether Oxygen) Morpholine->HBond Solubility Increased Solubility (Lower LogP) Morpholine->Solubility HBond->Receptor Specific Orientation

Caption: Functional comparison of Proline and Morpholine-3-COOH pharmacophores in drug-receptor interactions.

Future Outlook: Beyond Peptidomimetics

The field is moving toward Bridged Morpholine Scaffolds (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane). These "super-constrained" derivatives of Mor-3-COOH lock the conformation even more rigidly than the parent molecule, offering new opportunities for:

  • GABA Analogues: Mimicking the neurotransmitter GABA in a locked conformation to selectively target GABA-B receptors.

  • PROTAC Linkers: Using the morpholine ring as a soluble, rigid linker element in Proteolysis Targeting Chimeras (PROTACs) to improve oral bioavailability.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[1] Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Journal of Organic Chemistry. Link

  • Chemistry of Morpholine Derivatives. (2011). Synthesis of Nitrogen Containing Bicyclic Derivatives (NK1/NK3 Antagonists). European Patent Office. Link

  • ResearchGate. (2025). Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry. Link

  • Caltech. (2023). Mechanistic Investigations of Receptor Signaling via Canonical and Non-Canonical Amino Acids. Link

  • Thermo Fisher Scientific. Product Specification: (R)-4-Boc-morpholine-3-carboxylic acid. Link

Sources

Foundational

Literature review of 5-Oxomorpholine-3-carboxylic acid synthesis pathways

The following technical guide details the synthesis, mechanistic underpinnings, and experimental protocols for 5-Oxomorpholine-3-carboxylic acid . This document is structured for researchers and process chemists, priorit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, mechanistic underpinnings, and experimental protocols for 5-Oxomorpholine-3-carboxylic acid . This document is structured for researchers and process chemists, prioritizing scalable, stereochemically preserved pathways.

[1]

Executive Summary

5-Oxomorpholine-3-carboxylic acid (also known as 3-carboxy-5-oxomorpholine) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a conformationally restricted analogue of amino acids (specifically serine and pyroglutamic acid) and is a key pharmacophore in the development of mTOR/PI3K inhibitors , antibacterial agents, and peptidomimetics.

This guide focuses on the most robust synthetic pathway: the Chiral Pool "Serine Route" , which utilizes N-benzyl protection to facilitate efficient intramolecular cyclization with chloroacetyl chloride. This method offers high enantiomeric excess (>99% ee) and scalability.

Retrosynthetic Analysis

The strategic disconnection of the morpholine core reveals Serine as the optimal chiral starting material. The C5-carbonyl and C6-methylene units are installed via a two-carbon "staple" (chloroacetyl chloride), while the N-benzyl group serves as a transient directing group to prevent polymerization and favor the cis-amide conformer required for cyclization.

Retrosynthesis Target 5-Oxomorpholine-3-carboxylic acid (Target Scaffold) Protected N-Benzyl-5-oxomorpholine-3-COOH (Protected Intermediate) Target->Protected Hydrogenolysis (Bn Removal) Acyclic N-Chloroacetyl-N-Benzyl-Serine (Acyclic Precursor) Protected->Acyclic Intramolecular O-Alkylation Serine L- or D-Serine (Chiral Pool) Acyclic->Serine N-Acylation Reagent Chloroacetyl Chloride (C2 Synthon) Acyclic->Reagent +

Figure 1: Retrosynthetic disconnection showing the derivation of the morpholinone core from the chiral pool.

Core Synthesis Pathway: The Serine/Chloroacetyl Route

This pathway is preferred for its ability to maintain stereochemistry (e.g., starting from L-Serine yields the (3S) isomer).

Phase 1: N-Benzylation (Protection)

Direct cyclization of free serine is low-yielding due to competitive O-acylation and polymerization. N-benzylation renders the amine secondary, reducing side reactions and increasing the nucleophilicity of the nitrogen for the subsequent acylation step.

  • Reagents: L-Serine, Benzaldehyde, NaBH₄, NaOH.

  • Mechanism: Reductive amination via a Schiff base intermediate.

Phase 2: Annulation (The Critical Step)

This is a one-pot, two-step sequence involving N-acylation followed by intramolecular O-alkylation.

  • N-Acylation: The secondary amine reacts with chloroacetyl chloride to form the N-chloroacetyl-N-benzyl-serine intermediate.

  • Cyclization: Under basic conditions, the hydroxyl group is deprotonated and performs an intramolecular SN2 attack on the alkyl chloride, closing the morpholine ring.

  • Reagents: Chloroacetyl chloride, Base (K₃PO₄ or NaH), Solvent (Dioxane/H₂O or DMF).

  • Key Insight: The presence of the N-benzyl group favors the cis-rotamer of the amide, bringing the hydroxyl group into proximity with the alkyl chloride, thereby significantly accelerating the ring closure (Turn Effect).

Phase 3: Deprotection

The N-benzyl group is removed via catalytic hydrogenolysis to yield the free lactam acid.

  • Reagents: H₂, Pd/C (10%), MeOH or AcOH.

Detailed Experimental Protocol

Target: (3S)-5-oxomorpholine-3-carboxylic acid Scale: 10–50 mmol

Step 1: Synthesis of N-Benzyl-L-Serine
  • Dissolve L-Serine (1.0 eq) in 2N NaOH (1.0 eq).

  • Add Benzaldehyde (1.0 eq) dropwise at 0°C. Stir for 30 min to form the imine.

  • Add NaBH₄ (0.8 eq) portion-wise, maintaining temperature <10°C.

  • Warm to room temperature (RT) and stir for 1 hour.

  • Neutralize with HCl to pH ~6. The product precipitates.[1][2][3][4]

  • Purification: Filter, wash with cold EtOH/Water, and dry.

    • Yield Expectation: 85–90%.

Step 2: Cyclization to (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Note: This protocol uses a biphasic system to control pH and minimize O-acylation side products.

  • Suspend N-Benzyl-L-Serine (1.0 eq) in a mixture of Dioxane and Water (1:1 v/v).

  • Add K₃PO₄ (2.5 eq) or NaOH (2.2 eq) to basify the solution.

  • Cool to 0°C. Add Chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.

    • Critical Control: Maintain pH > 9 by adding additional base if necessary. The acylation is rapid.

  • After addition, heat the reaction mixture to 90–95°C for 2–4 hours.

    • Mechanism:[4][5][6] The heat promotes the intramolecular SN2 displacement of the chloride by the alkoxide.

  • Workup: Cool to RT. Acidify to pH 2 with conc. HCl.

  • Extract with Ethyl Acetate (3x).[7] Wash organics with brine, dry over Na₂SO₄.

  • Concentrate to yield the crude lactam.

    • Purification: Recrystallization from EtOAc/Hexane.

    • Yield Expectation: 65–75%.

Step 3: Hydrogenolysis (Deprotection)
  • Dissolve the 4-Benzyl intermediate in Methanol (0.1 M concentration).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient; 1–3 atm) at RT for 12–24 hours.

  • Workup: Filter through a Celite pad to remove catalyst.

  • Concentrate filtrate to obtain the title compound as a white solid.

    • Yield Expectation: >95%.[3][6][8]

Mechanistic & Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate states.

Mechanism Start N-Benzyl-Serine Inter1 N-Acylation (Fast) Start->Inter1 + ClCH2COCl Intermediate N-Chloroacetyl Intermediate Inter1->Intermediate - HCl TS Transition State (Intramolecular SN2) Intermediate->TS Base (K3PO4) Heat Product 4-Bn-5-Oxomorpholine -3-COOH TS->Product Ring Closure

Figure 2: Mechanistic pathway from N-benzyl serine to the cyclized lactam.

Analytical Data Summary

Researchers should validate the product using the following characteristic signals:

AnalysisCharacteristic Signal (Expected)Interpretation
¹H NMR δ 4.1–4.3 (m, 2H, O-CH₂-CO)Protons adjacent to the lactam oxygen.
¹H NMR δ 3.9–4.0 (dd, 1H, N-CH-COOH)Chiral center proton (C3).
¹H NMR δ 4.5 & 5.2 (d, 2H, N-CH₂-Ph)Diastereotopic benzylic protons (if protected).
¹³C NMR ~170 ppm (C=O, Amide)Lactam carbonyl.
¹³C NMR ~172 ppm (C=O, Acid)Carboxylic acid carbonyl.
MS (ESI) [M+H]⁺ = 146.1 (Free acid)Molecular ion verification.

Troubleshooting & Optimization

  • Problem: Low yield in cyclization step.

    • Cause: Hydrolysis of chloroacetyl chloride before reaction with amine.

    • Solution: Ensure the reaction is biphasic or use anhydrous conditions (DCM/Et₃N) for the acylation step first, then switch to NaH/DMF for cyclization.

  • Problem: Racemization.

    • Cause: Overheating in strong base.

    • Solution: Use K₃PO₄ (milder base) instead of NaOH/KOH. Monitor temperature strictly.

  • Problem: Incomplete Deprotection.

    • Cause: Catalyst poisoning or steric bulk.

    • Solution: Add a trace of acetic acid to the hydrogenation mixture or increase H₂ pressure to 50 psi.

References

  • Journal of Medicinal Chemistry : "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor". Describes the synthesis of 4-benzyl-5-oxomorpholine-3-carboxylic acid from N-benzyl serine.

  • Organic Syntheses : "Synthesis of Serine Derived Oxazolines". Provides context on handling serine derivatives and cyclization precautions.

  • LookChem : "D-N-Benzylserine CAS 106910-77-4". Lists downstream products including 5-oxomorpholine derivatives.

  • BenchChem : "N-Acylation with Chloroacetyl Chloride: Application Notes".[1] Protocols for the acylation step.

Sources

Exploratory

The 5-Oxomorpholine Lactam Ring: A Technical Guide to its Hydrogen Bonding Potential in Drug Design

Executive Summary The 5-oxomorpholine lactam ring is a privileged heterocyclic scaffold in modern medicinal chemistry, conferring favorable physicochemical properties and enabling potent interactions with biological targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-oxomorpholine lactam ring is a privileged heterocyclic scaffold in modern medicinal chemistry, conferring favorable physicochemical properties and enabling potent interactions with biological targets. A comprehensive understanding of its hydrogen bonding capabilities is paramount for its effective deployment in drug design and development. This guide provides an in-depth technical analysis of the hydrogen bonding potential of the 5-oxomorpholine lactam ring, offering insights for researchers, scientists, and drug development professionals. We will explore the structural basis of its hydrogen bond donor and acceptor properties, detail experimental and computational methodologies for their characterization, and provide field-proven insights into leveraging these interactions for enhanced molecular recognition and optimized pharmacokinetic profiles.

Introduction: The Strategic Importance of the 5-Oxomorpholine Scaffold

The morpholine moiety is a versatile and frequently employed building block in medicinal chemistry, valued for its advantageous physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] Its incorporation into drug candidates can improve aqueous solubility, modulate lipophilicity, and introduce a key vector for molecular interactions. The 5-oxomorpholine derivative, which incorporates a lactam function, further refines these properties, presenting a unique constellation of hydrogen bonding features that are critical for specific and high-affinity binding to biological targets.[3]

The strategic integration of the 5-oxomorpholine ring can be seen in various therapeutic areas, where its ability to form key hydrogen bonds within protein binding sites contributes significantly to biological activity. A notable example is in the development of Factor Xa inhibitors, where the morpholinone moiety has been shown to be crucial for activity, underscoring the importance of its hydrogen bonding interactions.[4] This guide will dissect the fundamental principles governing these interactions, providing a robust framework for their rational application in drug design.

Anatomy of a Hydrogen Bond: The 5-Oxomorpholine Lactam Ring

The hydrogen bonding potential of the 5-oxomorpholine lactam ring arises from the presence of both a hydrogen bond donor and multiple hydrogen bond acceptors within its six-membered ring structure.

The Lactam N-H: A Potent Hydrogen Bond Donor

The secondary amine within the lactam ring (N-H) serves as a potent hydrogen bond donor. The electron-withdrawing effect of the adjacent carbonyl group increases the acidity of the N-H proton, enhancing its ability to engage in strong hydrogen bonds with electron-rich acceptors in a biological target, such as the backbone carbonyls of amino acid residues.[5] The conformational rigidity of the ring system also pre-organizes the N-H donor for optimal interaction geometry.

The Carbonyl Oxygen and Morpholine Oxygen: Dual Hydrogen Bond Acceptors

The 5-oxomorpholine ring possesses two primary hydrogen bond acceptor sites:

  • The Lactam Carbonyl Oxygen (C=O): This is a strong hydrogen bond acceptor, readily participating in interactions with hydrogen bond donors like amide N-H groups or hydroxyl groups on protein side chains. The lone pairs of the carbonyl oxygen are highly accessible for hydrogen bonding.

  • The Morpholine Ether Oxygen (O): The oxygen atom of the morpholine ring also acts as a hydrogen bond acceptor. While generally a weaker acceptor than the carbonyl oxygen, it can still form significant interactions, particularly in environments where geometric constraints favor its participation.

The presence of these dual acceptor sites provides a versatile interaction profile, allowing the 5-oxomorpholine moiety to adapt to the specific hydrogen bonding landscape of a target binding pocket.

Characterizing Hydrogen Bonds: Experimental and Computational Approaches

A multi-faceted approach combining experimental and computational techniques is essential for a thorough characterization of the hydrogen bonding potential of the 5-oxomorpholine lactam ring.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides unparalleled, high-resolution information on the three-dimensional structure of molecules, including the precise geometry of hydrogen bonds.[6] Analysis of crystal structures containing the 5-oxomorpholine moiety can reveal intramolecular and intermolecular hydrogen bonding patterns, including bond lengths and angles, which are critical for understanding interaction strength.

  • Crystal Growth: Grow single crystals of the 5-oxomorpholine-containing compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and cool it under a stream of liquid nitrogen. Collect diffraction data using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution structure.

  • Hydrogen Bond Analysis: Analyze the final crystal structure to identify and characterize all hydrogen bonds. This is typically done using software that can calculate intermolecular distances and angles. A hydrogen bond is generally identified based on geometric criteria (e.g., D-H···A distance < 3.5 Å and D-H···A angle > 120°, where D is the donor and A is the acceptor).[6]

NMR Spectroscopy: Probing Hydrogen Bonds in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying hydrogen bonding in solution, providing insights into the dynamics and strength of these interactions.[7][8] Chemical shifts of the N-H proton are particularly sensitive to hydrogen bonding. A downfield shift of the N-H proton signal upon interaction with a hydrogen bond acceptor is indicative of hydrogen bond formation.

  • Sample Preparation: Prepare a solution of the 5-oxomorpholine-containing compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Initial Spectrum: Acquire a 1H NMR spectrum of the compound to determine the initial chemical shift of the lactam N-H proton.

  • Titration: Add increasing aliquots of a known hydrogen bond acceptor (e.g., DMSO-d6 can act as both solvent and acceptor) to the NMR tube.

  • Spectral Acquisition: Acquire a 1H NMR spectrum after each addition of the acceptor.

  • Data Analysis: Plot the change in the chemical shift of the N-H proton as a function of the acceptor concentration. The magnitude of the chemical shift change provides a qualitative measure of the hydrogen bond strength.

Computational Chemistry: Quantifying and Visualizing Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a theoretical framework to quantify the strength of hydrogen bonds and to visualize the electronic effects of these interactions.[1][9] These methods can calculate hydrogen bond energies, geometries, and vibrational frequencies.

  • Model System Setup: Create a model system in a computational chemistry software package. For an intermolecular hydrogen bond, this would consist of the 5-oxomorpholine molecule and a partner molecule forming the hydrogen bond (e.g., water, methanol).

  • Geometry Optimization: Perform a geometry optimization of the individual molecules and the hydrogen-bonded complex using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[10]

  • Energy Calculation: Calculate the electronic energy of the optimized individual molecules and the hydrogen-bonded complex.

  • Hydrogen Bond Energy Calculation: The hydrogen bond interaction energy (E_HB) can be calculated as the difference between the energy of the complex and the sum of the energies of the individual molecules, correcting for basis set superposition error (BSSE) using the counterpoise correction method. E_HB = E_complex - (E_5-oxomorpholine + E_partner) + E_BSSE

Visualization of Key Concepts

Visualizing the structural and interactive properties of the 5-oxomorpholine lactam ring is crucial for a deeper understanding.

Hydrogen_Bonding_Potential cluster_5OM 5-Oxomorpholine Ring cluster_Donors Hydrogen Bond Donor cluster_Acceptors Hydrogen Bond Acceptors cluster_Target Biological Target Ring 5-Oxomorpholine Lactam Ring NH Lactam N-H Ring->NH Provides CO Carbonyl Oxygen (C=O) Ring->CO Contains O Morpholine Oxygen (O) Ring->O Contains Target_Acceptor Acceptor Site (e.g., Carbonyl O) NH->Target_Acceptor Donates H-bond to Target_Donor Donor Site (e.g., Amide N-H) CO->Target_Donor Accepts H-bond from Target_Donor2 Donor Site (e.g., Hydroxyl O-H) O->Target_Donor2 Accepts H-bond from

Caption: Hydrogen bonding potential of the 5-oxomorpholine lactam ring.

Experimental_Workflow cluster_Experimental Experimental Characterization cluster_Computational Computational Analysis cluster_Analysis Data Analysis & Interpretation Start Synthesize & Purify 5-Oxomorpholine Compound XRay Single-Crystal X-ray Diffraction Start->XRay NMR 1H NMR Titration Start->NMR DFT DFT Calculations (Geometry Optimization & Energy Calculation) Start->DFT MD Molecular Dynamics Simulations Start->MD Structure Determine 3D Structure & H-bond Geometry XRay->Structure Strength Assess H-bond Strength & Dynamics NMR->Strength Energy Calculate H-bond Interaction Energies DFT->Energy Binding Simulate Binding Pose & Interactions MD->Binding Final_Analysis Comprehensive Understanding of H-bonding Potential Structure->Final_Analysis Strength->Final_Analysis Energy->Final_Analysis Binding->Final_Analysis

Caption: Integrated workflow for characterizing hydrogen bonding.

Quantitative Data Summary

Lactam Ring SizeKd (at 25°C)ΔHd (kJ mol-1)ΔSd (J mol-1 K-1)
4-membered (β-lactam)12.4-30-79
5-membered (γ-lactam)24-30-74
6-membered (δ-lactam)25-28-67
Data adapted from a study on lactam dimerization.[11]

These data suggest that the enthalpy of hydrogen bonding is similar across different lactam ring sizes, with the primary differences arising from entropic factors.[11] The 6-membered ring of the 5-oxomorpholine would be expected to have similar enthalpic contributions to hydrogen bonding.

Conclusion and Future Directions

The 5-oxomorpholine lactam ring represents a powerful tool in the medicinal chemist's armamentarium. Its well-defined hydrogen bond donor and dual acceptor sites provide a robust platform for engineering specific and potent interactions with biological targets. A thorough understanding and strategic application of these hydrogen bonding properties, guided by the experimental and computational methodologies outlined in this guide, will continue to drive the discovery and development of innovative therapeutics.

Future research should focus on generating more specific quantitative data for a wider range of substituted 5-oxomorpholine derivatives to build a comprehensive database of their hydrogen bonding characteristics. This will further empower data-driven approaches to drug design and lead to the creation of next-generation medicines with improved efficacy and safety profiles.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jain, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 312-345. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 29. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Sisti, S., et al. (2025). Hydrogen Atom Transfer-Based C(sp3)−H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring Size on Reactivity and Site Selectivity. The Journal of Organic Chemistry, 90(8), 5195-5205. [Link]

  • Pokrovskaya, V., et al. (2019). New factor Xa inhibitors based on 1,2,3,4-tetrahydroquinoline developed by molecular modelling. Journal of Molecular Graphics and Modelling, 89, 215-224. [Link]

  • Yang, Z., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology, 13, 1045995. [Link]

  • Balevicius, V., et al. (2022). 17O NMR and DFT study of hydrogen bonding: proton sharing and incipient transfer. Lietuvos Fizikos Žurnalas, 62(3). [Link]

  • Shahraki, O., et al. (2017). Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. Drug Design, Development and Therapy, 11, 407-422. [Link]

  • Shahraki, O., et al. (2017). Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitr. Drug Design, Development and Therapy, 11, 407-422. [Link]

  • da Silva, J. B. P. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817743. [Link]

  • El-Faham, A., et al. (2022). N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. Molbank, 2022(4), M1502. [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Crystals, 6(5), 59. [Link]

  • Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • Scheiner, S. (2016). Assessment of the Presence and Strength of H-Bonds by Means of Corrected NMR. Molecules, 21(11), 1438. [Link]

  • University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY. [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Molecules, 26(9), 2409. [Link]

  • Zhang, Y., et al. (2019). Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. The Journal of Physical Chemistry A, 123(51), 11055-11061. [Link]

  • Shishkin, O. V., et al. (2023). Quantification of hydrogen bond energy based on equations using spectroscopic, structural, QTAIM-based, and NBO-based descriptors which calibrated by the molecular tailoring approach. Structural Chemistry, 35(2), 733-747. [Link]

  • Grabowski, S. J. (2019). On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. CrystEngComm, 21(38), 5739-5748. [Link]

  • Joshi, N. V., & Rao, V. S. R. (1979). Theoretical studies on β-lactam antibiotics VI*: Conformational analysis and structure-activity relationships of penicillin sulfoxides and cephalosporins. Journal of Biosciences, 1(3), 209-218. [Link]

  • Adler, M., et al. (1999). Effects of lactam ring size on the thermodynamics of hydrogen bonding in CCl4 solutions: Experimental and ab initio studies. Physical Chemistry Chemical Physics, 1(23), 5333-5338. [Link]

  • Demeshko, S., et al. (2021). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(24), 13421. [Link]

  • Limbach, H. H., et al. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1), S1-S3. [Link]

Sources

Foundational

Metabolic stability predictions for 5-Oxomorpholine-3-carboxylic acid scaffolds

An In-Depth Technical Guide: Predicting and Enhancing the Metabolic Stability of 5-Oxomorpholine-3-Carboxylic Acid Scaffolds Executive Summary The 5-oxomorpholine-3-carboxylic acid scaffold is an increasingly important s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Predicting and Enhancing the Metabolic Stability of 5-Oxomorpholine-3-Carboxylic Acid Scaffolds

Executive Summary

The 5-oxomorpholine-3-carboxylic acid scaffold is an increasingly important structural motif in medicinal chemistry, prized for its favorable physicochemical properties. However, like all drug candidates, molecules incorporating this scaffold must possess a suitable metabolic profile to advance to the clinic. Rapid metabolic turnover can lead to poor bioavailability and short half-life, while the formation of reactive metabolites can result in toxicity. This guide provides a comprehensive framework for understanding, predicting, and mitigating metabolic liabilities associated with this scaffold. We will delve into the primary metabolic pathways, present detailed protocols for robust in vitro assessment, explore the utility of in silico predictive models, and discuss strategic chemical modifications to enhance metabolic stability, thereby de-risking drug development programs and accelerating the journey from discovery to candidate selection.

The Metabolic Landscape of N-Heterocycles: Key Pathways of Concern

The metabolic fate of a drug candidate is primarily determined by its susceptibility to biotransformation by drug-metabolizing enzymes, which are broadly categorized into Phase I and Phase II reactions. For the 5-oxomorpholine-3-carboxylic acid scaffold, several key pathways must be considered.

Phase I Metabolism: The Primary Sites of Attack

Phase I reactions introduce or expose functional groups, typically increasing polarity.[1] For the target scaffold, the most probable metabolic transformations are oxidations mediated by two major enzyme superfamilies: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).

  • Cytochrome P450 (CYP) Enzymes: This superfamily, located primarily in the liver's endoplasmic reticulum, is responsible for the metabolism of a vast majority of marketed drugs.[2][3] For saturated heterocycles like the morpholine ring, oxidation often occurs at the carbon atoms adjacent to the nitrogen heteroatom.[4] Potential CYP-mediated metabolic routes include hydroxylation of the morpholine ring.

  • Aldehyde Oxidase (AO): AO is a cytosolic molybdo-flavoenzyme that has gained significant attention for its role in the metabolism of nitrogen-containing heterocyclic drugs.[5][6] The presence of the "oxo" (ketone) group and the electron-deficient nature of the adjacent carbon in the 5-oxomorpholine ring make it a potential substrate for AO-catalyzed oxidation.[7][8] Neglecting AO-mediated metabolism is a common reason for the failure of drug candidates in clinical trials.[8]

Phase II Metabolism: Conjugation and Clearance

Phase II reactions involve the conjugation of endogenous molecules to the drug or its Phase I metabolites, significantly increasing water solubility to facilitate excretion.[1]

  • Glucuronidation: The carboxylic acid moiety is a prime handle for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). While this is a major clearance pathway, the formation of acyl glucuronides can sometimes lead to reactive metabolites.[9][10] Phenolic metabolites generated during Phase I oxidation can also undergo glucuronidation.[11]

Below is a diagram illustrating the potential metabolic pathways for the 5-oxomorpholine-3-carboxylic acid scaffold.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-Oxomorpholine-3-Carboxylic Acid CYP_Metabolite Hydroxylated Metabolite(s) Parent->CYP_Metabolite CYP450 Enzymes (Oxidation) AO_Metabolite Oxidized Metabolite(s) Parent->AO_Metabolite Aldehyde Oxidase (AO) (Oxidation) Glucuronide_Parent Acyl Glucuronide Parent->Glucuronide_Parent UGT Enzymes (Glucuronidation) Glucuronide_Metabolite Metabolite-Glucuronide Conjugate CYP_Metabolite->Glucuronide_Metabolite UGT Enzymes AO_Metabolite->Glucuronide_Metabolite UGT Enzymes

Caption: Predicted metabolic pathways for the scaffold.

In Vitro Assessment: The Foundation of Metabolic Stability Prediction

Early and accurate assessment of metabolic stability is crucial for ranking compounds and guiding medicinal chemistry efforts.[12][13][14] The two most widely used in vitro systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This is a high-throughput, cost-effective assay used to evaluate Phase I metabolic stability.[15] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[16] This assay is an excellent first screen to identify compounds with high intrinsic clearance due to CYP-mediated metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., Human, Rat; 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)[17]

  • Control Compounds (e.g., Verapamil for high turnover, Tolbutamide for low turnover)[18]

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and sample analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare a microsomal working solution by diluting the stock to 1 mg/mL in 0.1 M phosphate buffer.[19]

  • Compound Dilution: Prepare working solutions of the test and control compounds by diluting the 10 mM DMSO stocks in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[20]

  • Incubation Setup: In a 96-well plate, add the microsomal working solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[12]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "No Cofactor" control wells.[21] To these control wells, add buffer instead. Immediately after, add the diluted test and control compounds to their respective wells.

  • Timepoint Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with internal standard to terminate the reaction and precipitate proteins.[15][18] The 0-minute time point sample is typically taken immediately after adding the compound, before significant metabolism can occur.

  • Sample Processing: After the final time point, vortex the collection plate vigorously and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.[21]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[15]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[15][18]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Concentration)

Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[22][23] This assay provides a more comprehensive and physiologically relevant assessment of metabolic clearance, as it also accounts for compound uptake into the cell.[22][24]

Objective: To determine the in vitro intrinsic clearance (CLint) in a suspension of cryopreserved hepatocytes.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Cryopreserved Hepatocytes (e.g., Human, Rat)

  • Hepatocyte Incubation Medium

  • Control Compounds (e.g., Verapamil for Phase I, a known Phase II substrate like Umbelliferone)[22]

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Multi-well plates (e.g., 12- or 24-well non-coated)

  • Orbital shaker in a 37°C incubator

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the hepatocyte suspension in pre-warmed incubation medium to the desired final cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL).[25]

  • Compound Preparation: Prepare working solutions of the test and control compounds in incubation medium. The final test compound concentration is typically 1 µM.[20]

  • Plate Setup: Add the compound working solutions to the appropriate wells of the plate. Place the plate in the 37°C incubator on an orbital shaker for 5-10 minutes to pre-warm.[25]

  • Reaction Initiation: Initiate the reactions by adding the hepatocyte suspension to each well.[25]

  • Timepoint Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot from each well and add it to a collection plate or tubes containing cold acetonitrile with internal standard to terminate the reaction and lyse the cells.[22][23]

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound over time.

Data Analysis: The data analysis is similar to the microsomal assay, allowing for the calculation of t½ and CLint. The CLint value is typically expressed in µL/min/10^6 cells.[20] This in vitro CLint can then be scaled to predict in vivo hepatic clearance, taking into account factors like liver weight and blood flow.[20]

ParameterLiver Microsomal AssayHepatocyte Assay
System Subcellular fraction (ER)Intact, whole cells
Enzymes Present Primarily Phase I (CYPs, FMOs)Phase I and Phase II enzymes + cofactors
Cellular Processes None (direct enzyme access)Includes cell uptake/permeability
Primary Use High-throughput screening for Phase I metabolic labilityMore comprehensive clearance prediction, study of Phase II metabolism
Data Reference [15][21][20][22][23]
Caption: Comparison of In Vitro Metabolic Stability Assay Systems.

In Silico Prediction: Guiding Synthesis and Prioritization

Computational models are invaluable tools for prioritizing which compounds to synthesize and test, saving considerable time and resources. These in silico approaches range from predicting specific sites of metabolism to building global models of metabolic stability.

  • In Silico Workflow: A typical workflow involves using computational tools to flag potential metabolic liabilities before a compound is ever synthesized. This allows chemists to proactively design molecules with improved metabolic profiles.

G cluster_insilico In Silico / Design Phase cluster_invitro In Vitro / Testing Phase cluster_feedback Analysis & Feedback design Virtual Compound Design predict Predict Metabolic Stability (QSAR, Met-Site ID) design->predict prioritize Prioritize for Synthesis predict->prioritize synthesis Synthesize Compound prioritize->synthesis microsomes Microsomal Stability Assay synthesis->microsomes hepatocytes Hepatocyte Stability Assay microsomes->hepatocytes If stable in microsomes analyze Analyze Data (Calculate CLint) microsomes->analyze If unstable hepatocytes->analyze sar Establish SAR analyze->sar sar->design Feedback Loop: Redesign

Caption: Integrated strategy for metabolic stability assessment.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models are developed by training machine learning algorithms on large datasets of compounds with experimentally determined metabolic stability data.[26][27] Once validated, these models can predict the stability (e.g., stable or unstable) of new, unsynthesized molecules based solely on their chemical structure.[28][29]

  • Site of Metabolism (SOM) Prediction: Other computational tools can predict the specific atoms within a molecule that are most likely to be metabolized by enzymes like CYPs or AOs.[30][31][32] This information is highly valuable for medicinal chemists, as it points directly to the "soft spots" that can be modified to block metabolism.

Strategic Interventions: Designing for Metabolic Durability

When a compound with a 5-oxomorpholine-3-carboxylic acid scaffold exhibits poor metabolic stability, several rational design strategies can be employed to improve its profile.

  • Blocking Metabolic "Soft Spots": Based on metabolite identification studies or in silico SOM predictions, vulnerable positions can be blocked. For example, if a C-H bond adjacent to the morpholine nitrogen is identified as a site of hydroxylation, introducing a methyl group or a fluorine atom at that position can sterically or electronically hinder the metabolic attack.[4]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a significant improvement in metabolic stability.[14]

  • Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but different metabolic characteristics.[33]

    • Carboxylic Acid Bioisosteres: If the carboxylic acid is a liability (e.g., due to rapid glucuronidation), it can be replaced with bioisosteres such as a tetrazole or an acyl sulfonamide.[10][34][35] These groups often retain the necessary interactions with the biological target but are less prone to certain metabolic pathways.

    • Scaffold Modification: If the morpholine ring itself is the primary site of metabolism, exploring alternative heterocyclic scaffolds may be necessary. However, minor modifications, such as altering substitution patterns, can often mitigate the liability without a complete scaffold hop.

Conclusion

A proactive and integrated approach is essential for successfully navigating the metabolic challenges associated with the 5-oxomorpholine-3-carboxylic acid scaffold. The strategy should begin with in silico predictions to guide the design of metabolically robust compounds. High-throughput in vitro assays, starting with liver microsomes and progressing to hepatocytes for more promising candidates, provide the critical experimental data needed to validate these predictions and build a reliable structure-metabolism relationship. By combining predictive modeling with robust experimental validation and rational medicinal chemistry strategies, researchers can effectively mitigate metabolic risks, leading to the development of drug candidates with optimized pharmacokinetic profiles and a higher probability of clinical success.

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Cyprotex ADME-Tox Solutions | Evotec.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Domainex.
  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability.
  • Creative Bioarray.
  • ResearchGate.
  • PubMed. A probabilistic method to report predictions from a human liver microsomes stability QSAR model: a practical tool for drug discovery.
  • Optibrium. QSAR Modeling of Human Liver Microsomal Stability.
  • ResearchGate. Development of QSAR models for microsomal stability: Identification of good and bad structural features for rat, human and mouse microsomal stability.
  • Thermo Fisher Scientific - US.
  • BioDuro-Global CRDMO, Rooted in Science. ADME Microsomal Stability Assay.
  • PubMed. In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans.
  • Benchchem.
  • Benchchem. Application Notes: Protocols for Assessing the Metabolic Stability of 4-(2-Cyclopropylethenyl)morpholine.
  • ResearchGate. Predict of metabolic stability of xenobiotics by the PASS and GUSAR programs.
  • ResearchGate. In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans.
  • MDPI. MetStabOn—Online Platform for Metabolic Stability Predictions.
  • Scribd. Common Heterocycles & Drug Metabolism.
  • THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS.
  • ResearchGate. In vitro metabolic stability assays for the selected compounds.
  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles.
  • PubMed. Aldehyde oxidase and its role as a drug metabolizing enzyme.
  • Scilit. Strategies for a comprehensive understanding of metabolism by aldehyde oxidase.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Frontage Labor
  • Bentham Science Publishers. In Silico Approaches to Predict Drug Metabolism: Pharmacophore Mapping and Virtual Screening of Heterocyclic Antidiabetic Agents.
  • PubMed. The role of aldehyde oxidase in drug metabolism.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • PMC. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones.
  • ResearchGate. The role of aldehyde oxidase in drug metabolism.
  • WuXi AppTec DMPK. Involvement of Aldehyde Oxidase (AOXs)
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
  • Chemspace. Bioisosteric Replacements.
  • PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds.
  • ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs...
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres.
  • Hypha Discovery. Bioisosteres for carboxylic acid groups.
  • Hypha Discovery Blogs.
  • NCBI Bookshelf - NIH. Biochemistry, Cytochrome P450.
  • MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Arom
  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • Chem-Impex. Morpholine-3-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 5-Oxomorpholine-3-Carboxylic Acid

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Scaffold Utility: Core building block for peptidomimetics, highly selective mTOR inhibitors, and mutant IDH1 targeted therapies...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Scaffold Utility: Core building block for peptidomimetics, highly selective mTOR inhibitors, and mutant IDH1 targeted therapies.

Executive Summary & Mechanistic Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, offering superior metabolic stability and favorable physicochemical properties compared to piperidines or pyrrolidines. Specifically, (S)-5-oxomorpholine-3-carboxylic acid serves as a conformationally restricted cyclic amino acid.

Synthesizing this scaffold requires strict stereocontrol to preserve the chiral center at the C3 position. Direct cyclization of unprotected serine derivatives is notoriously prone to poor yields and racemization. To circumvent this, the protocol relies on a two-phase approach:

  • Schotten-Baumann Cyclization: Utilizing an

    
    -benzyl protecting group is not merely for solubility; it is a mechanistic necessity. The 
    
    
    
    -benzyl group prevents the formation of an ambident aziridinium intermediate during cyclization, which would otherwise undergo nucleophilic attack at the carbon ring junction, leading to undesired oxazepine ring-enlargement side reactions (1).
  • Chemoselective Hydrogenolysis: The selective removal of the benzyl group without reducing the lactam (5-oxo) carbonyl or the carboxylic acid is achieved via mild palladium-catalyzed hydrogenation (2).

Reaction Pathway Visualization

Pathway NBS N-Benzyl-L-Serine (Chiral Pool Starting Material) INT (S)-4-Benzyl-5-oxomorpholine- 3-carboxylic acid (Stable Intermediate) NBS->INT K2CO3, THF/H2O 0-5 °C CAC Chloroacetyl Chloride (Acylating Agent) CAC->INT Schotten-Baumann Cyclization PROD (S)-5-Oxomorpholine- 3-carboxylic acid (Target Scaffold) INT->PROD 10% Pd/C, H2 (1 atm) MeOH, 25 °C

Figure 1: Biphasic cyclization and chemoselective hydrogenolysis workflow for the target scaffold.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental conditions required to scale this reaction while maintaining >98% enantiomeric excess (ee).

ParameterPhase 1: Biphasic CyclizationPhase 2: Catalytic Hydrogenolysis
Primary Substrate

-Benzyl-L-serine (1.0 eq)
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (1.0 eq)
Core Reactant Chloroacetyl chloride (1.4 eq)Hydrogen gas (

, 1 atm to 2.8 bar)
Catalyst / Base Potassium carbonate (

, 3.0 eq)
10% Pd/C (5 wt% relative to substrate)
Solvent System THF /

(1:1 v/v, approx. 12 vol total)
Methanol (MeOH, 10-15 vol)
Temperature 0–5 °C (Strictly < 10 °C)20–25 °C (Room Temperature)
Reaction Time 0.5–1.0 hour0.5–2.0 hours
Expected Yield 71–85%> 90%

Step-by-Step Scalable Protocol

Phase 1: Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

This phase utilizes a tandem


-acylation and 

-alkylation. The biphasic system is critical: the aqueous base neutralizes the HCl byproduct, driving the reaction forward, while the organic phase (THF) solvates the intermediate (3).
  • Reactor Preparation: Charge a jacketed reactor with

    
    -benzyl-L-serine (1.0 eq) and Tetrahydrofuran (THF, 6.1 vol).
    
  • Base Addition: Cool the suspension to 0–5 °C. Slowly add a pre-cooled (0–5 °C) aqueous solution of

    
     (3.0 eq dissolved in 6.1 vol 
    
    
    
    ).
  • Acylation/Alkylation: Transfer chloroacetyl chloride (1.4 eq) to an addition funnel. Add it dropwise to the biphasic mixture.

    • Causality Note: The addition rate must be strictly controlled to keep the internal temperature below 5 °C. Exceeding 10 °C leads to rapid hydrolysis of the chloroacetyl chloride and significant yield degradation.

  • Aging & In-Process Control: Age the mixture at 0–5 °C with vigorous stirring for 30 minutes.

    • Self-Validation Check: Pull a sample for HPLC analysis. If

      
      -benzyl-L-serine residue is >6 area percent, spike the reaction with an additional 0.1 eq of chloroacetyl chloride (4).
      
  • Workup & Crystallization: Cool the aqueous phase to -5 to 0 °C. Slowly add 37 wt% hydrochloric acid until the pH drops below 2.

    • Self-Validation Check: A rapid drop to pH < 2 triggers the immediate precipitation of the product. Keep the resulting slurry at -10 to 0 °C for at least 4 hours to maximize crystal growth.

  • Isolation: Filter the slurry, wash the filter cake with pre-cooled water (2 x 4.5 vol), and dry under vacuum at 40–45 °C.

Phase 2: Catalytic Debenzylation to (S)-5-Oxomorpholine-3-carboxylic acid

The removal of the benzyl group is executed via hydrogenolysis. Methanol is selected as the solvent to ensure complete dissolution of the carboxylic acid intermediate.

  • Substrate Dissolution: Dissolve the isolated (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (1.0 eq) in Methanol (8-10 vol) within a pressure-rated hydrogenation vessel.

  • Catalyst Loading: Carefully charge 10% Palladium on Carbon (Pd/C) (approx. 5 wt% relative to the substrate).

    • Causality Note: Always load the Pd/C under a blanket of inert nitrogen. Dry Pd/C in the presence of methanol vapors and oxygen is highly pyrophoric.

  • Atmosphere Exchange: Purge the vessel with nitrogen gas three times to remove all oxygen, followed by three purges with hydrogen gas.

  • Hydrogenolysis: Pressurize the vessel with hydrogen (1 atm to 2.8 bar) and stir vigorously at room temperature (20–25 °C) for 30 to 60 minutes.

    • Self-Validation Check: Monitor hydrogen uptake. The reaction is complete when uptake ceases. Confirm via LC-MS; the disappearance of the UV-active benzyl chromophore (220 nm) alongside a mass shift from 236.1

      
       to 146.1 
      
      
      
      confirms successful conversion.
  • Filtration & Concentration: Purge the vessel with nitrogen to remove residual

    
    . Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst.
    
  • Final Isolation: Concentrate the filtrate in vacuo to afford the target (S)-5-oxomorpholine-3-carboxylic acid as a highly pure white solid.

References

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry (ACS Publications).3

  • Unambiguous synthesis of 3-aryloxymethylmorpholine hydrochlorides without ring enlargement side reactions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).1

  • US9474779B2 - Therapeutically active compositions and their methods of use. Google Patents.2

  • (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 Synthesis. ChemicalBook.4

Sources

Application

Application Note &amp; Protocol: A Streamlined Enantioselective Synthesis of (S)-5-Oxomorpholine-3-carboxylic Acid from L-Serine

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (S)-5-Oxomorpholine-3-carboxylic acid, a valuable chiral building block for drug discovery and development. The protocol levera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (S)-5-Oxomorpholine-3-carboxylic acid, a valuable chiral building block for drug discovery and development. The protocol leverages an efficient, two-step chiral pool synthesis strategy starting from the readily available and inexpensive enantiopure amino acid, (S)-serine (L-serine). This method offers high fidelity in stereochemical transfer, operational simplicity, and good overall yields. We detail the underlying chemical principles, provide a step-by-step experimental protocol, and outline the necessary safety and characterization procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method to access this important scaffold.

Introduction and Scientific Rationale

(S)-5-Oxomorpholine-3-carboxylic acid is a conformationally constrained analog of the natural amino acid L-serine. Its rigid, six-membered lactam structure makes it a highly sought-after scaffold in medicinal chemistry.[1] Incorporating this motif into peptide-based drug candidates or using it as a core for small molecule inhibitors can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for biological targets. Furthermore, the carboxylic acid moiety serves as a versatile handle for further chemical elaboration.[2][3][4]

The challenge in synthesizing this molecule lies in controlling the stereocenter at the C3 position. While several synthetic strategies can be envisioned, including asymmetric catalysis, the chiral pool approach presents a highly practical and cost-effective solution. This strategy utilizes a naturally occurring, enantiomerically pure starting material to transfer its inherent chirality to the final product, circumventing the need for complex chiral catalysts or resolution steps.

The protocol outlined herein employs a robust two-step sequence starting from L-serine:

  • N-Acylation: Selective acylation of the amino group of L-serine with chloroacetyl chloride.

  • Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis, where the side-chain hydroxyl group displaces the chloride to form the desired 6-membered morpholinone ring.

This approach is chosen for its efficiency, reliability, and use of inexpensive, readily available starting materials.

Synthetic Scheme and Mechanistic Overview

The overall synthetic transformation is depicted below. The key is the intramolecular SN2 reaction, where the stereochemistry at the alpha-carbon is preserved throughout the sequence.

G cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization S L-Serine (S-configuration) I N-Chloroacetyl-L-serine (Intermediate) S->I Chloroacetyl Chloride, Base (aq. NaHCO₃), 0 °C to RT I2 N-Chloroacetyl-L-serine P (S)-5-Oxomorpholine-3-carboxylic acid (Final Product) I2->P Base (K₂CO₃), Solvent (DMF), Heat G start N-Chloroacetyl-L-serine deprotonation Deprotonation of -OH group by base (e.g., K₂CO₃) start->deprotonation + Base alkoxide Alkoxide Intermediate (Nucleophile) deprotonation->alkoxide attack Intramolecular SN2 Attack alkoxide->attack product (S)-5-Oxomorpholine-3- carboxylic acid attack->product - Cl⁻

Diagram 2: Key mechanistic steps of the cyclization reaction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.

Part A: Synthesis of N-Chloroacetyl-(S)-serine

This procedure details the acylation of the amine in L-serine. The reaction is performed in a biphasic system or aqueous solution with a base to neutralize the HCl generated.

Materials & Reagents

ReagentM.W.AmountMolesNotes
(S)-Serine105.09 g/mol 10.51 g100 mmolEnantiopure
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 21.0 g250 mmol
Deionized Water18.02 g/mol 200 mL-
Chloroacetyl Chloride112.94 g/mol 8.8 mL (12.42 g)110 mmolCorrosive! Use in fume hood.
Concentrated HCl~37%As needed-For acidification
Ethyl Acetate-~300 mL-For extraction

Step-by-Step Protocol:

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-serine (10.51 g, 100 mmol) and deionized water (200 mL).

  • Dissolution: Cool the flask in an ice-water bath (0-5 °C) and slowly add sodium bicarbonate (21.0 g, 250 mmol) in portions. Stir until the serine and most of the bicarbonate have dissolved. Some effervescence will occur.

  • Acylation: While maintaining the temperature at 0-5 °C, add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 30 minutes using a dropping funnel. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent hydrolysis of the acid chloride and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-4 hours. The reaction can be monitored by TLC (thin-layer chromatography).

  • Workup - Acidification: Once the reaction is complete, cool the flask again in an ice bath and carefully acidify the solution to pH 1-2 by slowly adding concentrated HCl. Causality: Acidification protonates the carboxylate product, making it less water-soluble and extractable into an organic solvent.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield N-Chloroacetyl-(S)-serine as a white solid or viscous oil. The crude product is often of sufficient purity for the next step.

Part B: Cyclization to (S)-5-Oxomorpholine-3-carboxylic acid

This procedure describes the base-mediated intramolecular cyclization to form the target molecule.

Materials & Reagents

ReagentM.W.AmountMolesNotes
N-Chloroacetyl-(S)-serine181.57 g/mol 18.16 g100 mmolFrom Part A
Potassium Carbonate (K₂CO₃)138.21 g/mol 20.73 g150 mmolAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)-200 mL-Anhydrous
Deionized Water-~250 mL-
Amberlite® IR-120 (H⁺ form)-~50 g-Or other strong acid resin

Step-by-Step Protocol:

  • Setup: To a 500 mL round-bottom flask, add the crude N-Chloroacetyl-(S)-serine (18.16 g, assumed 100 mmol) and anhydrous DMF (200 mL).

  • Add Base: Add finely powdered anhydrous potassium carbonate (20.73 g, 150 mmol). Causality: Using an anhydrous solvent and a powdered base maximizes the reactivity for the deprotonation and subsequent cyclization. K₂CO₃ is a suitable, non-nucleophilic base for this transformation.

  • Reaction: Heat the suspension to 60-70 °C with vigorous stirring for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup - Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of DMF.

  • Solvent Removal: Concentrate the filtrate under high vacuum to remove the DMF. This may require heating on a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in deionized water (~250 mL).

    • The product at this stage is the potassium salt. To obtain the free carboxylic acid, the solution must be acidified. A clean way to do this is via ion-exchange chromatography.

    • Prepare a column with a strong acid ion-exchange resin (e.g., Amberlite® IR-120) in its H⁺ form.

    • Pass the aqueous solution of the product salt slowly through the resin column.

    • Collect the acidic eluate and wash the resin with additional deionized water.

    • Causality: Ion-exchange chromatography is a mild and effective method for neutralizing the salt without introducing excess mineral acids, simplifying the final isolation.

  • Isolation: Lyophilize (freeze-dry) the combined aqueous fractions to obtain (S)-5-Oxomorpholine-3-carboxylic acid as a white, crystalline solid.

Characterization and Quality Control

  • Purity: Assessed by ¹H and ¹³C NMR spectroscopy. The spectra should be clean and match the expected structure.

  • Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the exact mass.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) can be determined by chiral HPLC after converting the carboxylic acid to a suitable derivative (e.g., a methyl ester or amide) if a direct method is not available. Given the nature of the synthesis, the e.e. is expected to be >99%, identical to the starting L-serine.

References

Sources

Method

Application Note: Peptide Coupling Conditions Using 5-Oxomorpholine-3-carboxylic Acid

This Application Note is designed for researchers and drug discovery scientists focusing on peptidomimetics. It details the specific handling, coupling conditions, and troubleshooting strategies for 5-Oxomorpholine-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on peptidomimetics. It details the specific handling, coupling conditions, and troubleshooting strategies for 5-Oxomorpholine-3-carboxylic acid , a constrained amino acid analogue often used to induce specific conformational turns or improve metabolic stability in peptide therapeutics.

[1]

Introduction & Chemical Context

5-Oxomorpholine-3-carboxylic acid (also known as 3-morpholinecarboxylic acid, 5-oxo-) is a cyclic constrained amino acid derivative. Structurally, it resembles a pyroglutamic acid (PyroGlu) analogue where the C4 methylene is replaced by an ether oxygen. This substitution alters the lipophilicity and hydrogen-bonding potential while maintaining a rigid lactam scaffold.

Key Structural Features[2][3][4][5]
  • Lactam Constraint: The nitrogen at position 4 is part of a cyclic amide (lactam). It is non-nucleophilic under standard peptide coupling conditions.

  • Chirality: The molecule possesses a chiral center at C3. Preserving the stereochemical integrity (typically S-configuration for natural amino acid mimicry) is the primary synthetic challenge.

  • Acidity: The C3-carboxylic acid is electronically influenced by the adjacent electron-withdrawing lactam nitrogen and the ether oxygen, making the C3-proton susceptible to base-catalyzed abstraction and subsequent racemization.

Applications
  • N-Terminal Capping: Used to cap peptide chains, preventing exopeptidase degradation.

  • Turn Inducers: The rigid ring structure forces the peptide backbone into specific turn geometries (e.g.,

    
    -turns), useful in designing protein-protein interaction inhibitors.
    
  • Bioisostere: Acts as a hydrolytically stable isostere for Pyroglutamate or Proline residues.

Critical Challenges in Coupling

The primary difficulty when coupling 5-Oxomorpholine-3-carboxylic acid is racemization at the C3 position .

  • Mechanism of Racemization: During activation of the carboxylic acid, the acidity of the

    
    -proton (at C3) is enhanced. In the presence of tertiary amine bases (like DIEA or TEA), enolization can occur, leading to loss of chiral purity.
    
  • Nucleophilicity: The lactam NH is a poor nucleophile. This molecule is almost exclusively used as the acylating agent (coupling its COOH to an incoming amine). It cannot serve as the amine component in a standard coupling reaction without ring opening or specialized N-alkylation techniques.

Decision Matrix: Selecting the Right Protocol

Before starting, assess the complexity of your specific peptide sequence using the logic flow below.

CouplingLogic Start Start: Coupling 5-Oxomorpholine-3-COOH CheckRacemization Is C3-Stereochemistry Critical? Start->CheckRacemization Standard Standard Protocol (HATU/DIEA) CheckRacemization->Standard No (Racemic OK) Steric Is the Amine Sterically Hindered? CheckRacemization->Steric Yes (High Purity Needed) LowRac Low-Racemization Protocol (T3P or DIC/Oxyma) Steric->LowRac No (Primary Amine) AcidChloride Acid Chloride Method (Ghosez Reagent) Steric->AcidChloride Yes (N-Me, Bulky)

Figure 1: Decision matrix for selecting coupling conditions based on stereochemical and steric requirements.

Experimental Protocols

Protocol A: Low-Racemization Coupling (Recommended)

Reagents: T3P (Propylphosphonic anhydride), Pyridine or Sym-Collidine. Rationale: T3P is a cyclic phosphonic anhydride that acts as a coupling reagent with very low epimerization rates. It does not generate explosive byproducts (unlike HOBt) and the byproduct is water-soluble.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of 5-Oxomorpholine-3-carboxylic acid and 1.1 equiv of the Amine component (peptide resin or free amine) in dry DMF or EtOAc.

    • Note: EtOAc is preferred for solution-phase synthesis to facilitate workup; DMF is required for solid-phase.

  • Base Addition: Add 2.5–3.0 equiv of Sym-Collidine (2,4,6-trimethylpyridine).

    • Why Collidine? It is a weaker base than DIEA, significantly reducing the risk of

      
      -proton abstraction (racemization) while sufficient to neutralize the acid.
      
  • Activation: Cool the mixture to 0°C. Add 1.5 equiv of T3P (50% w/w solution in EtOAc/DMF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup (Solution Phase): Wash with water, 5% KHSO4, sat. NaHCO3, and brine. Dry over MgSO4.

Protocol B: Standard High-Yield Coupling

Reagents: HATU, HOAt, DIEA. Rationale: HATU is extremely efficient for difficult couplings but carries a higher risk of racemization if base concentration is too high.

Step-by-Step Procedure:

  • Pre-activation: Dissolve 1.0 equiv of 5-Oxomorpholine-3-carboxylic acid in dry DMF.

  • Reagent Addition: Add 0.95 equiv of HATU and 1.0 equiv of HOAt (optional, synergist).

  • Base: Add 2.0 equiv of DIEA (Diisopropylethylamine).

    • Critical: Minimize the pre-activation time. Do not let the activated ester sit for >2 minutes before adding the amine.

  • Coupling: Immediately add the solution to 1.0–1.2 equiv of the Amine component .

  • Reaction: Stir for 1 hour at Room Temperature.

Protocol C: Difficult/Hindered Couplings (Ghosez Reagent)

Reagents: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). Rationale: Converts the acid directly to the acid chloride under neutral conditions, avoiding the formation of reactive O-acylisourea intermediates that can rearrange.

Step-by-Step Procedure:

  • Chlorination: Dissolve 1.0 equiv of the acid in dry DCM. Add 1.2 equiv of Ghosez's Reagent . Stir at RT for 30 mins.[1][2][3]

  • Coupling: Add this solution to a mixture of the Amine (1.0 equiv) and Sym-Collidine (2.0 equiv) in DCM/DMF.

  • Reaction: Stir for 2–12 hours.

Analytical Data & Quality Control

To validate the coupling efficiency and stereochemical integrity, the following analytical parameters should be monitored.

ParameterMethodAcceptance CriteriaNotes
Purity RP-HPLC (C18)>95%Monitor at 210/220 nm (low UV absorbance).
Identity LC-MS (ESI+)[M+H]+ ± 0.4 DaLactam ring is stable in ESI.
Chirality Chiral HPLC>98% eeColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.
Racemization NMR (

H)
Single set of signalsLook for doubling of the C3-H doublet/multiplet.

Mechanistic Insight: The Racemization Pathway

Understanding why racemization happens allows you to prevent it. The diagram below illustrates the pathway you must avoid.

Racemization Native Native (S)-Acid Enolate Planar Enolate (Achiral Intermediate) Native->Enolate Deprotonation at C3 (Fast with strong base) Base Base (DIEA) Base->Enolate Racemic Racemic Mixture (R/S)-Product Enolate->Racemic Reprotonation/Coupling

Figure 2: Base-catalyzed racemization pathway of 5-oxomorpholine-3-carboxylic acid.

Prevention Strategy:

  • Avoid Excess Base: Never exceed 3 equivalents.

  • Use Weaker Bases: Collidine (pKa ~7.[4]4) is safer than DIEA (pKa ~10.5).

  • Fast Coupling: Use highly reactive reagents (T3P, HATU) to consume the activated ester before it enolizes.

Troubleshooting Guide

Issue: Low Yield

  • Cause: Poor solubility of the lactam acid in DCM.

  • Solution: Switch to DMF or NMP. The lactam moiety is polar.

  • Cause: Steric hindrance at the amine N-terminus.

  • Solution: Use Protocol C (Acid Chloride) or elevate temperature to 40°C (risk of racemization increases, so monitor closely).

Issue: Double Peaks in HPLC (Racemization)

  • Cause: Pre-activation time was too long.

  • Solution: Mix acid and coupling reagent in the presence of the amine (in situ activation).

  • Cause: Base was too strong.

  • Solution: Switch from DIEA to Sym-Collidine or N-Methylmorpholine (NMM).

Issue: Side Reactions

  • Cause: Lactam ring opening (rare).

  • Solution: Avoid strong aqueous acids or bases during workup. Keep pH between 3 and 9.[5]

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[6][7] Tetrahedron, 60(11), 2447-2467. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[6][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A new reagent for the preparation of acid chlorides and amides. Angewandte Chemie International Edition, 8(6), 454-455. Link

Sources

Application

Application Note: Incorporating 5-Oxomorpholine-3-carboxylic Acid into Solid-Phase Peptide Synthesis (SPPS)

Document Type: Technical Application Note & SPPS Protocol Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of peptidomime...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & SPPS Protocol Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of peptidomimetics often requires the introduction of conformationally restricted building blocks to enhance target affinity, improve pharmacokinetic profiles, and confer proteolytic stability. 5-Oxomorpholine-3-carboxylic acid and its derivatives (such as the N-benzyl variant) serve as highly effective proline surrogates.

Unlike standard cyclic amino acids, the nitrogen atom at the 4-position of this morpholine core is locked within a lactam ring (due to the 5-oxo group). This structural feature dictates its role in SPPS: because the lactam nitrogen is non-nucleophilic, it cannot be efficiently deprotected and extended. Consequently, 5-oxomorpholine-3-carboxylic acid functions as a highly stable N-terminal capping group or a chain terminator in peptidomimetic synthesis. It is frequently utilized in the development of highly selective kinase inhibitors, such as [1], and in the synthesis of [2].

Causality in Chemical Design
  • Conformational Restriction: The morpholine ring mimics the pyrrolidine ring of proline, inducing specific

    
    -turn or polyproline helix conformations that are critical for binding to deep enzymatic pockets.
    
  • Proteolytic Shielding: Capping the N-terminus with a lactam eliminates the primary amine recognized by exopeptidases, drastically increasing the serum half-life of the resulting peptide.

  • Hydrogen Bonding: The 5-oxo (carbonyl) group acts as a strong hydrogen-bond acceptor, which can be leveraged to interact with hinge-region residues in kinase targets[1].

Physicochemical Properties & SPPS Parameters

To successfully integrate this building block into automated or manual SPPS, its physicochemical constraints must be accounted for. The steric bulk adjacent to the C3-carboxylic acid requires high-efficiency coupling reagents.

Table 1: Quantitative Data & Reagent Specifications

Compound VariantCAS NumberMolecular WeightLogP (Predicted)SPPS FunctionOptimal Activator
(S)-5-Oxomorpholine-3-carboxylic acid 1367717-62-1145.11 g/mol -0.82Hydrophilic N-Terminal CapHATU / DIPEA
(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid 106910-79-6235.24 g/mol 0.48Lipophilic N-Terminal CapHATU / DIPEA

Data supported by commercial chemical specifications[3].

Visualizing the Synthesis Workflow

The following workflow illustrates the integration of 5-oxomorpholine-3-carboxylic acid into an iterative SPPS cycle.

SPPS_Workflow R Peptide-Resin (Free N-Terminus) A Activation HATU / DIPEA R->A Prepare C Coupling 5-Oxomorpholine-3-COOH A->C 3-5 eq BB V Validation Kaiser Test C->V Wash V->C If Positive (Re-couple) Cl Cleavage TFA Cocktail V->Cl If Negative

Figure 1: Iterative SPPS coupling workflow for 5-oxomorpholine-3-carboxylic acid.

Self-Validating SPPS Protocol

This protocol details the manual or semi-automated coupling of 5-oxomorpholine-3-carboxylic acid to a resin-bound peptide.

Phase 1: Resin Preparation & Deprotection

Causality: Polystyrene or PEG-based resins must be fully solvated to expose reactive N-terminal amines. Piperidine is used to cleanly remove the Fmoc protecting group via an E1cB elimination mechanism.

  • Swelling: Transfer 0.1 mmol of Fmoc-Peptide-Resin to a fritted reaction vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and dichloromethane (DCM) (3 × 1 min) to remove residual piperidine, which could prematurely neutralize the coupling activators.

Phase 2: Activation & Coupling

Causality: The C3-carboxylic acid of the morpholine ring is sterically hindered. HATU is selected over standard carbodiimides (DIC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which efficiently overcomes steric bulk and minimizes epimerization at the C3 stereocenter.

  • Reagent Preparation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of 5-oxomorpholine-3-carboxylic acid and 0.38 mmol (3.8 equivalents) of HATU in 2 mL of DMF.

  • Base Addition: Add 0.8 mmol (8 equivalents) of N,N-diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Pre-activate for exactly 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 90 to 120 minutes.

  • Validation (The Self-Validating Step): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Result: A yellow/colorless bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Phase 3: Micro-Cleavage & Global Deprotection

Causality: A micro-cleavage ensures the correct mass is achieved before committing the entire batch to harsh acidic cleavage. The lactam ring of the morpholine is highly stable to TFA, ensuring the cap remains intact.

  • Micro-Cleavage: Isolate ~5 mg of resin. Treat with 100 µL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 30 minutes. Evaporate under nitrogen, reconstitute in MeCN/H₂O, and analyze via LC-MS. Look for a mass shift of +127 Da (unsubstituted) or +217 Da (N-benzyl) relative to the uncapped peptide.

  • Global Cleavage: Once validated, treat the bulk resin with 5 mL of the Cleavage Cocktail for 2 hours at room temperature.

  • Precipitation: Filter the TFA solution into 40 mL of ice-cold diethyl ether to precipitate the peptidomimetic. Centrifuge, decant, and lyophilize the resulting pellet.

Structural & Pharmacological Impact

The incorporation of this building block fundamentally alters the behavior of the peptide. The diagram below maps the structural inputs to their pharmacological outputs.

Pathway BB 5-Oxomorpholine-3-carboxylic Acid Lactam Lactam Motif (5-Oxo) BB->Lactam Ring Morpholine Ring BB->Ring Cap N-Terminal Capping (Chain Terminator) Lactam->Cap Conf Conformational Restriction (Proline Surrogate) Ring->Conf Stab Proteolytic Stability Cap->Stab Target Enhanced Target Affinity (mTOR / IDH1) Conf->Target Conf->Stab

Figure 2: Structural mechanisms of 5-oxomorpholine-3-carboxylic acid in peptidomimetics.

References

  • Title: A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Therapeutically active compounds and their methods of use (IDH1 Inhibitors)

Sources

Method

Application Note: 5-Oxomorpholine-3-carboxylic Acid as a Chiral Building Block for Conformationally Restricted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern structure-based drug design, the morpholi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern structure-based drug design, the morpholine ring is a privileged scaffold, frequently deployed to improve the physicochemical properties and target-binding affinity of small molecules. However, unrestricted morpholines often suffer from a lack of target selectivity due to their conformational flexibility. 5-Oxomorpholine-3-carboxylic acid (and its enantiomeric derivatives) serves as a highly versatile chiral building block designed to solve this challenge. By utilizing this building block, medicinal chemists can synthesize conformationally restricted (rigidified) morpholine networks. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing 5-oxomorpholine-3-carboxylic acid in the development of highly selective kinase inhibitors and other targeted therapeutics.

Physicochemical Profiling & Specifications

To ensure reproducibility in asymmetric synthesis, starting with high-purity chiral building blocks is mandatory. Below are the standard specifications for the (S)-enantiomer.

PropertySpecification / Value
Chemical Name (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid
CAS Number 106973-37-9[1]
Molecular Formula C₁₂H₁₃NO₄[1]
Molecular Weight 235.24 g/mol [1]
Stereochemistry (S)-configuration (Enantiomeric excess ≥ 99%)
Appearance White to off-white powder or crystals[2]
Solubility Soluble in THF, Methanol, and DMSO
Storage Conditions Room temperature, desiccated[2]

Mechanistic Rationale: The Power of Conformational Restriction

The Causality of Kinase Selectivity

Morpholine rings are ubiquitous in the design of ATP-competitive kinase inhibitors (e.g., targeting the PI3K/AKT/mTOR pathway). The morpholine oxygen atom is critical for binding, as it acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kγ or Val851 in PI3Kα)[3].

However, because the ATP-binding pockets of class I PI3K isoforms and mTOR share high sequence homology, unrestricted morpholines often yield dual PI3K/mTOR inhibitors. This dual inhibition can lead to dose-limiting toxicities and off-target neurological side effects.

The Solution: Introducing 5-oxomorpholine-3-carboxylic acid into the synthetic pipeline allows for the creation of conformationally restricted morpholines (such as bridged bicyclic systems or tricyclic pyrimido-pyrrolo-oxazines).

  • Vector Optimization: Rigidification locks the morpholine oxygen into an optimal spatial trajectory, maximizing the strength of the hydrogen bond with the target kinase's hinge region.

  • Steric Exclusion: The added steric bulk of the restricted scaffold induces spatial clashes within the slightly smaller ATP-binding pockets of off-target kinases, effectively excluding the drug.

By employing this chiral building block, researchers have successfully shifted pharmacological profiles from broad-spectrum dual inhibitors to highly selective mTOR inhibitors (exhibiting up to ~450-fold selectivity for mTOR over PI3K)[3]. Beyond kinases, this building block is also actively utilized in the synthesis of mutant IDH1 inhibitors[4] and HDAC6 inhibitors[5].

Workflows & Visualizations

SynthWorkflow Ser N-Benzyl-Serine (Chiral Pool) RingClosure Ring Closure (Chloroacetyl chloride, KOH/K2CO3) Ser->RingClosure BuildingBlock 4-Benzyl-5-oxomorpholine- 3-carboxylic acid (Chiral Building Block) RingClosure->BuildingBlock Reduction Reduction & Deprotection (BH3-DMS, Pd/C, H2) BuildingBlock->Reduction Intermediate Morpholin-3-ylmethanol Derivatives Reduction->Intermediate Coupling Scaffold Integration (SNAr or Buchwald-Hartwig) Intermediate->Coupling Drug Target Inhibitor (e.g., mTOR, IDH1, HDAC6) Coupling->Drug

Caption: Synthetic workflow from chiral pool amino acids to target inhibitors.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates Effectors Cell Growth, Survival, & Proliferation mTORC1->Effectors Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Restricted Morpholine Inhibitor (e.g., PQR309 analogs) Inhibitor->PI3K Inhibits (Dual) Inhibitor->mTORC1 Inhibits (Selective) Inhibitor->mTORC2 Inhibits (Selective)

Caption: PI3K/mTOR signaling pathway and the inhibitory nodes targeted by morpholine derivatives.

Experimental Protocols

The following self-validating protocols outline the generation and utilization of the chiral building block.

Protocol 1: Asymmetric Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Causality Check: The amino group of (S)-serine must be protected with a benzyl group prior to ring closure. Attempting this reaction with unprotected serine leads to poor yields and unwanted polymerization[3].

  • Preparation: Charge a reactor with N-benzyl-L-serine (1.0 eq.) and Tetrahydrofuran (THF, 6.1 vol.)[6].

  • Cooling & Basification: Cool the resulting solution to 0–5 °C. Add a pre-cooled aqueous solution of potassium carbonate (3.0 eq.)[6]. Note: The base is required to neutralize the HCl generated during acylation and to drive the subsequent intramolecular cyclization.

  • Acylation: Slowly add chloroacetyl chloride (1.4 eq.) via an addition funnel. Critical: Strictly control the internal temperature below 5 °C[6] to prevent hydrolysis of the acid chloride.

  • Aging & Validation: Stir the biphasic mixture at 0–5 °C for 30 minutes. Validate reaction progress via HPLC. If residual N-benzyl-L-serine is >6 area%, add supplemental chloroacetyl chloride[6].

  • Cyclization: Once acylation is complete, slowly add 50 wt% sodium hydroxide solution, maintaining the internal temperature between 5–10 °C until the pH stabilizes >13.5[6]. This highly basic environment forces the intramolecular ring closure.

  • Isolation: Cool the aqueous phase to -5–0 °C and slowly add 37 wt% hydrochloric acid until pH <2. Keep the resulting slurry at -10–0 °C for at least 4 hours to maximize precipitation. Filter, wash the cake with pre-cooled water, and dry under vacuum at 40–45 °C (Expected yield: ~85%)[6].

Protocol 2: Global Reduction and Deprotection to (S)-Morpholin-3-ylmethanol

Causality Check: To utilize the morpholine in nucleophilic aromatic substitution (SNAr) reactions, the carboxylic acid must be reduced to a primary alcohol, the lactam reduced to an amine, and the benzyl protecting group removed.

  • Reduction: Suspend (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid in dry THF. At 0 °C, add Borane–dimethyl sulfide (BH₃-DMS) complex dropwise. Note: BH₃-DMS effectively reduces both the carboxylic acid and the lactam carbonyl.

  • Quenching: Carefully quench the reaction with methanol and HCl to break down the stable borane-amine complexes. Isolate the intermediate (S)-(4-benzylmorpholin-3-yl)methanol (Expected yield: ~82%)[3].

  • Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst. Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst, and concentrate in vacuo to afford the free secondary amine, (S)-morpholin-3-ylmethanol[3].

Protocol 3: Scaffold Integration via SNAr
  • Coupling: React the deprotected (S)-morpholin-3-ylmethanol with a halogenated heterocyclic core (e.g., 2,4-dichloropyrimidine) in the presence of a mild base (e.g., N,N-diisopropylethylamine) in an aprotic solvent (e.g., DMF or NMP).

  • Purification: Because SNAr on polyhalogenated cores can yield multiple regioisomers, separate the desired regioisomer using silica gel column chromatography. The resulting compound is now primed for further cross-coupling (e.g., Suzuki-Miyaura coupling) to finalize the active pharmaceutical ingredient (API)[3].

Quantitative Data: Impact of Rigidification on Kinase Selectivity

The table below summarizes the profound impact that utilizing 5-oxomorpholine-3-carboxylic acid (to create restricted morpholines) has on target selectivity, using data derived from the optimization of Pyrimido-pyrrolo-oxazine mTOR inhibitors[3].

Compound ClassMorpholine TypeStereochemistrymTOR Affinity (Kᵢ)PI3Kα Affinity (Kᵢ)Selectivity Profile
PQR309 (Baseline) UnrestrictedN/AHighHighDual PI3K/mTOR Inhibitor
Compound 2a Restricted(S)-enantiomerHigh76 nMDual PI3K/mTOR Inhibitor
Compound 2b Restricted(R)-enantiomer24 nM432 nM18-fold mTOR Selective
Compound 12b Tricyclic RestrictedOptimized (R)Very HighLow~450-fold mTOR Selective

Analysis: The data clearly demonstrates that the (R)-enantiomer of the restricted morpholine provides superior steric exclusion of the PI3Kα pocket while maintaining high affinity for mTOR.

References

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry, ACS Publications. (Details the mechanistic rationale, synthesis, and quantitative selectivity data of restricted morpholines). URL:[Link]

  • Therapeutically active compositions and their methods of use (IDH1 Inhibitors).Google Patents (US9474779B2). (Demonstrates the application of the chiral building block in IDH1 mutant cancer therapies).
  • 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (HDAC6) inhibitors.Google Patents (WO2017222951A1). (Highlights the versatility of the building block in synthesizing HDAC6 inhibitors for neurodegenerative diseases).

Sources

Application

Cyclization methods to form the 5-oxomorpholine ring from amino acid precursors

Application Note: Precision Cyclization Protocols for 5-Oxomorpholine Scaffolds Abstract The 5-oxomorpholine (morpholin-3-one) ring system is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Cyclization Protocols for 5-Oxomorpholine Scaffolds

Abstract

The 5-oxomorpholine (morpholin-3-one) ring system is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in Factor Xa inhibitors (e.g., Rivaroxaban) and as a conformationally constrained peptidomimetic. This guide details two distinct, field-validated protocols for synthesizing 5-oxomorpholines from amino acid precursors. Protocol A focuses on the retention of the carboxylate functionality via L-Serine/L-Threonine cyclization, yielding the versatile 5-oxomorpholine-3-carboxylic acid scaffold. Protocol B outlines the reductive-alkylation route from general amino acids, widely used for generating 5-substituted-morpholin-3-ones. These protocols prioritize stereochemical integrity, scalability, and operational safety.

Strategic Overview & Mechanistic Logic

The synthesis of 5-oxomorpholines from amino acids relies on constructing the morpholine ether linkage and the lactam core. The choice of pathway is dictated by the desired substitution pattern and the need to retain the amino acid's carboxylic acid moiety.

  • Route A (The "Chiral Pool" Pathway): Utilizes hydroxy-amino acids (Serine/Threonine). The side-chain hydroxyl acts as the nucleophile in an intramolecular Williamson ether synthesis. This route is unique because it preserves the

    
    -carboxylic acid, allowing for further peptide coupling.
    
  • Route B (The "Reductive" Pathway): Applicable to all amino acids. The amino acid is first reduced to a 1,2-amino alcohol, removing the carboxylate. Subsequent N-acylation and cyclization yield the 5-substituted-morpholin-3-one.

Figure 1: Divergent Synthetic Pathways

G AA Amino Acid (Chiral Pool) Ser Hydroxy-Amino Acid (e.g., L-Serine) AA->Ser Route A GenAA General Amino Acid (e.g., L-Phe, L-Ala) AA->GenAA Route B InterA N-Haloacetyl Serine Ester Ser->InterA 1. Esterification 2. Cl-CH2-COCl AmAlc Amino Alcohol (Reduced Precursor) GenAA->AmAlc Reduction (NaBH4/I2 or LiAlH4) InterB N-Haloacetyl Amino Alcohol AmAlc->InterB Cl-CH2-COCl (N-Acylation) ProdA 5-Oxomorpholine- 3-Carboxylic Acid InterA->ProdA Base-Mediated Cyclization ProdB 5-Substituted- Morpholin-3-one InterB->ProdB Base-Mediated Cyclization

Caption: Strategic divergence in 5-oxomorpholine synthesis. Route A preserves the carboxylate; Route B generates the decarboxylated core.

Protocol A: Synthesis of (S)-5-Oxomorpholine-3-Carboxylic Acid

Target: Peptidomimetics, constrained amino acid scaffolds. Precursor: L-Serine (or L-Threonine).

This protocol utilizes the side-chain hydroxyl of Serine to close the ring. To prevent side reactions, the carboxyl group must be protected as an ester, and the nitrogen is acylated with a haloacetyl halide.

Reagents & Equipment
  • Substrate: L-Serine methyl ester hydrochloride.

  • Acylating Agent: Chloroacetyl chloride (1.1 eq).

  • Base (Acylation): Triethylamine (TEA) or NaHCO₃.

  • Base (Cyclization): Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvents: Dichloromethane (DCM), Anhydrous THF or DMF.

Step-by-Step Methodology

Step 1: N-Acylation (Formation of the Linear Precursor)

  • Suspend L-Serine methyl ester HCl (10 mmol) in DCM (50 mL) at 0°C.

  • Add TEA (22 mmol) dropwise to neutralize the salt and scavenge HCl.

  • Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Intermediate should be N-(2-chloroacetyl)-L-serine methyl ester . Verify by LC-MS (M+H).

Step 2: Cyclization (Intramolecular Williamson Ether Synthesis)

  • Dissolve the crude N-chloroacetyl intermediate in anhydrous THF (0.1 M concentration).

  • Cool to 0°C under nitrogen atmosphere.

  • Add NaH (1.2 eq) portion-wise. Note: Hydrogen gas evolution.

  • Stir at 0°C for 30 min, then allow to warm to RT. Monitor by TLC (conversion usually complete in 2-4 hours).

  • Quench: Carefully add sat. NH₄Cl solution at 0°C.

  • Isolation: Extract with EtOAc (3x). The product is often water-soluble; if yield is low, salt the aqueous phase or use continuous extraction.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Step 3: Hydrolysis (Optional) To obtain the free acid, hydrolyze the ester using LiOH (1.5 eq) in THF/H₂O (1:1) at 0°C for 1 hour.

Table 1: Critical Parameters for Protocol A

Parameter Recommendation Reason

| Temperature (Cyclization) | 0°C


 RT | Prevents elimination of the 

-hydroxyl group (dehydration to dehydroalanine). | | Concentration | 0.05 - 0.1 M | Favors intramolecular cyclization over intermolecular polymerization. | | Base Choice | NaH or KOtBu | Strong non-nucleophilic bases are required to deprotonate the alcohol. |

Protocol B: Synthesis of 5-Substituted-Morpholin-3-ones

Target: Rivaroxaban intermediates, general medicinal chemistry scaffolds. Precursor: Any


-Amino Acid (e.g., Phenylalanine, Alanine).

This route involves reducing the amino acid to an amino alcohol, followed by "one-pot" or two-step acylation/cyclization.

Reagents & Equipment
  • Substrate: Amino Alcohol (derived from amino acid).[1]

  • Reagent: Chloroacetyl chloride (or Ethyl chloroacetate).

  • Base: Aqueous NaOH (40%) and/or KOtBu.

  • Solvent System: Biphasic (DCM/Water) or Anhydrous THF.

Step-by-Step Methodology

Step 1: Reduction (If starting from Amino Acid)

  • React Amino Acid with NaBH₄/I₂ in THF (reflux) or LiAlH₄ to yield the 1,2-amino alcohol.

  • Note: Ensure complete removal of boron complexes (methanol quench/reflux) to free the amine.

Step 2: The "Rivaroxaban" Cyclization Protocol (Biphasic) This method is favored industrially for robustness.

  • Dissolve the Amino Alcohol (10 mmol) in DCM (30 mL).

  • Add a solution of NaOH (25 mmol) in water (10 mL). Cool to 0-5°C.

  • Simultaneously add Chloroacetyl chloride (11 mmol) in DCM and additional NaOH solution to maintain pH > 10.

  • Stir vigorously. The N-acylation occurs first.

  • Cyclization Trigger:

    • Option A (Phase Transfer): Add TBAB (tetrabutylammonium bromide, 5 mol%) and heat to 40-50°C. The hydroxide in the aqueous phase effects the cyclization.

    • Option B (Solvent Switch): Separate the organic layer (containing the linear chloride), dry, and treat with KOtBu in THF or t-BuOH to close the ring.

Figure 2: Reaction Mechanism (Protocol B)

Mechanism Step1 N-Acylation (Kinetic Control) Inter Intermediate: N-(2-chloroacetyl)-amino alcohol Step1->Inter Cl-CH2-COCl Base TS Transition State: Alkoxide attacks C-Cl Inter->TS Base (Deprotonation of OH) Prod Product: 5-Substituted-Morpholin-3-one TS->Prod Intramolecular SN2 (Ring Closure)

Caption: Mechanism of base-mediated cyclization. The N-acylation precedes the rate-determining O-alkylation step.

Troubleshooting & Expert Tips

1. Racemization Control:

  • Risk: High pH or high temperature during cyclization can cause racemization at the chiral center (alpha to the nitrogen).

  • Solution: In Protocol A, the chiral center is isolated from the carbonyl by the nitrogen, making it relatively stable. In Protocol B, the chiral center is at position 5. Use KOtBu in t-BuOH at room temperature rather than refluxing NaOH to minimize racemization risk.

2. Side Reaction: Elimination:

  • Issue: In Serine derivatives (Protocol A), the base can cause

    
    -elimination to form a dehydro-amino acid derivative instead of cyclizing.
    
  • Fix: Ensure the reaction is strictly anhydrous and keep temperature

    
     0°C during base addition. Avoid using excess base (>1.5 eq).
    

3. Side Reaction: Dimerization:

  • Issue: Intermolecular reaction between two linear molecules (head-to-tail) forming a macrocycle.

  • Fix: Maintain high dilution (0.05 M) during the cyclization step. Add the substrate slowly to the base solution (inverse addition).

References

  • Industrial Synthesis (Rivaroxaban Intermediate)

    • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[2] World Intellectual Property Organization. WO2008019372A2. Link

    • Note: Describes the standard amino-alcohol + chloroacetyl chloride route.
  • Carboxylic Acid Scaffold Synthesis

    • Unambiguous synthesis of 3-aryloxymethylmorpholine hydrochlorides without ring enlargement side reactions.[3] J. Chem. Soc., Perkin Trans. 1, 2002. Link

    • Note: Details the reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid.
  • General Morpholine Synthesis Reviews

    • Morpholine synthesis.[1][4][5][6][7][8][9][10][11] Organic Chemistry Portal. Link

    • Note: Provides a broad overview of cyclization str
  • Stereoselective Methods

    • A New Strategy for the Synthesis of Substituted Morpholines. PMC (NIH), 2009. Link

    • Note: Discusses metal-catalyzed approaches for difficult substitutions.

Sources

Method

Advanced Reduction Protocols for 5-Oxomorpholine-3-carboxylic Acid Derivatives

Executive Summary 5-Oxomorpholine-3-carboxylic acid (and its esters) serves as a critical chiral scaffold in the synthesis of bioactive morpholines, including NK1 antagonists and antimicrobial agents. The core challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxomorpholine-3-carboxylic acid (and its esters) serves as a critical chiral scaffold in the synthesis of bioactive morpholines, including NK1 antagonists and antimicrobial agents. The core challenge in manipulating this scaffold lies in the chemoselective reduction of its two distinct carbonyl functionalities: the C5-lactam (amide) and the C3-carboxylic acid (or ester).

This Application Note provides three validated protocols for the reduction of 5-oxomorpholine-3-carboxylic acid derivatives. Unlike generic organic chemistry guides, these protocols are optimized for the morpholine scaffold to minimize epimerization at the C3 chiral center and maximize yield.

Strategic Decision Matrix

The choice of reducing agent dictates the final oxidation state of the morpholine ring. Refer to the decision tree below to select the appropriate protocol.

ReductionStrategy Start Starting Material: 5-Oxomorpholine-3-carboxylate Target1 Target A: 3-(Hydroxymethyl)morpholine (Global Reduction) Start->Target1 Protocol 1: LiAlH4 (Excess) Target2 Target B: Morpholine-3-carboxylate (Lactam Reduction Only) Start->Target2 Protocol 2: BH3·DMS (Controlled) Target3 Target C: 5-Oxomorpholine-3-methanol (Ester Reduction Only) Start->Target3 Protocol 3: LiBH4 or NaBH4/CaCl2

Figure 1: Chemoselective reduction pathways for 5-oxomorpholine-3-carboxylic acid derivatives.

Mechanistic Principles & Causality

The Chemoselectivity Paradox

Standard reducing agents exhibit specific reactivity profiles that we exploit here:

  • Lithium Aluminum Hydride (LiAlH₄): A "hard" nucleophile and powerful reducing agent.[1][2] It indiscriminately reduces both the lactam (to amine) and the ester/acid (to alcohol).

  • Borane-Dimethyl Sulfide (BH₃·DMS): An electrophilic reducing agent. It reacts preferentially with electron-rich carbonyls. Crucially, amides (lactams) are reduced faster than esters by borane. This kinetic difference allows for the selective removal of the C5-carbonyl while preserving the C3-ester.

  • Lithium Borohydride (LiBH₄): A nucleophilic reducing agent stronger than sodium borohydride but weaker than LAH. It effectively reduces esters to alcohols but is generally inert toward amides (lactams) under standard conditions, enabling the synthesis of 5-oxomorpholine-3-methanol.

Detailed Experimental Protocols

Protocol 1: Global Reduction to 3-(Hydroxymethyl)morpholine

Objective: Complete reduction of both carbonyls to yield the amino-alcohol. Reagent: LiAlH₄ (Lithium Aluminum Hydride)[3][4]

Materials
  • Substrate: 5-Oxomorpholine-3-carboxylic acid ethyl ester (1.0 equiv)

  • Reagent: LiAlH₄ (2.4 M in THF or powder, 4.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Solubilization: Charge the flask with anhydrous THF (10 mL/g substrate). Cool to 0°C. Carefully add LiAlH₄ (4.0 equiv). Note: LAH is pyrophoric; handle under inert atmosphere.

  • Addition: Dissolve the substrate in minimal THF. Add dropwise to the LAH suspension at 0°C over 30 minutes. The exotherm must be controlled to prevent runaway side reactions.

  • Reflux: Warm to room temperature (RT), then heat to reflux (66°C) for 12–18 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9). The amide carbonyl stretch (approx. 1650 cm⁻¹) should disappear in IR.

  • Fieser Quench (Critical): Cool to 0°C. For every x grams of LAH used, add sequentially:

    • x mL Water (very slow addition)

    • x mL 15% NaOH (aq)

    • 3x mL Water[5]

  • Workup: Warm to RT and stir for 15 minutes until a granular white precipitate forms. Filter through a Celite pad. Rinse the cake with hot THF.

  • Purification: Concentrate the filtrate. The crude amino-alcohol is often pure enough for subsequent steps; otherwise, purify via Kugelrohr distillation or amine-functionalized silica.

Protocol 2: Chemoselective Lactam Reduction (Ester Retention)

Objective: Reduce C5-oxo group to methylene; preserve C3-ester. Reagent: BH₃·DMS (Borane Dimethyl Sulfide Complex)

Materials
  • Substrate: 5-Oxomorpholine-3-carboxylic acid ethyl ester (1.0 equiv)

  • Reagent: BH₃·DMS (2.0 M in THF, 2.5 equiv)

  • Solvent: Anhydrous THF

Procedure
  • Setup: Dry RBF under Argon.

  • Addition: Dissolve substrate in THF (0.2 M). Cool to 0°C. Add BH₃·DMS dropwise.

    • Scientific Insight: Low temperature is vital here.[3] While Borane prefers amides, elevated temperatures will promote ester reduction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 4–6 hours.

    • Validation: Monitor consumption of starting material. If ester reduction products (alcohols) appear, lower temperature to -10°C for future runs.

  • Quench & Complex Breaking: Cool to 0°C. Add Methanol dropwise (excess) to destroy excess hydride.

    • Crucial Step: Borane forms a stable complex with the resulting amine (N-B bond). You must break this. Add concentrated HCl (approx 1 mL per mmol substrate) and reflux for 1 hour. Alternatively, use methanolic HCl.

  • Workup: Concentrate to remove volatile trimethyl borate. Basify residue with saturated NaHCO₃ to pH 8. Extract with DCM (3x).

  • Result: Yields Morpholine-3-carboxylic acid ethyl ester.

Protocol 3: Chemoselective Ester Reduction (Lactam Retention)

Objective: Reduce C3-ester to alcohol; preserve C5-lactam. Reagent: LiBH₄ (Lithium Borohydride)

Materials
  • Substrate: 5-Oxomorpholine-3-carboxylic acid ethyl ester (1.0 equiv)

  • Reagent: LiBH₄ (2.0 M in THF, 2.0 equiv)

  • Solvent: THF with catalytic Methanol

Procedure
  • Setup: Standard inert atmosphere setup.

  • Reaction: Dissolve substrate in THF. Add LiBH₄ solution at 0°C.

    • Catalysis: If reaction is sluggish, add 1-2 equivalents of Methanol. The in situ generation of LiBH(OMe)₃ species enhances reducing power toward esters without affecting the lactam.

  • Stirring: Stir at RT for 4–8 hours.

  • Quench: Quench with Acetone (to scavenge borohydride) followed by saturated NH₄Cl.

  • Extraction: Extract with EtOAc/n-Butanol (due to high polarity of the product).

  • Result: Yields 5-Oxomorpholine-3-methanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Epimerization at C3 Basic conditions during workup or high heat.Keep workup pH < 10. Avoid prolonged reflux in Protocol 2 (acidic step).
Incomplete Lactam Reduction Stable Borane-Amine complex not broken.Ensure the acidic reflux step (Protocol 2, Step 4) is vigorous enough.
Over-reduction (Ester loss) Temperature too high in Protocol 2.Maintain 0°C strictly. Switch to BH₃·THF (milder than DMS).
Poor Solubility 5-Oxomorpholines are polar.Use continuous extraction (Soxhlet) or n-Butanol for workups.

References

  • General Morpholine Synthesis & Reduction

    • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577–2580. Link

    • Note: This is the seminal paper describing the BH3 reduction of the 5-oxo group while retaining the ester.
  • Borane Chemoselectivity

    • Brown, H. C., & Heim, P. (1973). Selective reductions.[1][5][6][7][8] 18. The reaction of carboxylic acids, esters, and amides with borane in tetrahydrofuran. The Journal of Organic Chemistry, 38(5), 912–916. Link

    • Note: Establishes the reactivity order: Carboxylic Acid > Amide > Ester.
  • Lithium Borohydride Specificity

    • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005. Link

  • Myers Group Protocol (Harvard)

    • Myers, A. G. Reduction of Amides and Esters. Chem 115 Handouts. Link

    • Note: Excellent practical guide on breaking Borane-Amine complexes.

Sources

Application

Bioconjugation strategies involving 5-Oxomorpholine-3-carboxylic acid linkers

Application Note: Bioconjugation Strategies Involving 5-Oxomorpholine-3-Carboxylic Acid Linkers Introduction and Mechanistic Rationale The evolution of targeted therapeutics, particularly Proteolysis Targeting Chimeras (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies Involving 5-Oxomorpholine-3-Carboxylic Acid Linkers

Introduction and Mechanistic Rationale

The evolution of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the physicochemical properties of the linker connecting the active domains[1]. While traditional linear polyethylene glycol (PEG) and alkyl chains provide flexibility, they often incur a high entropic penalty upon target binding and can suffer from poor metabolic stability.

5-Oxomorpholine-3-carboxylic acid (and its stereoisomers) has emerged as a superior bifunctional linker scaffold[2]. The incorporation of the morpholine ring introduces a critical degree of conformational rigidity, pre-organizing the linker to minimize entropic loss during the formation of the PROTAC ternary complex. Furthermore, the lactam (5-oxo) motif and heteroatoms significantly enhance aqueous solubility, a crucial factor in preventing the aggregation of hydrophobic ADC payloads[3].

Commercially, this building block is frequently supplied in its N-benzyl protected form, such as (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-37-9)[4]. This allows for orthogonal synthetic strategies: the carboxylic acid can be coupled to a payload or ligand, followed by mild hydrogenolysis to liberate the secondary amine for subsequent conjugation[5].

Physicochemical Profiling

Understanding the baseline properties of the linker is essential for predicting the pharmacokinetics of the final conjugate. The data below summarizes the properties of the standard N-benzyl protected precursor[6].

PropertyValueMechanistic Relevance in Bioconjugation
Molecular Weight 235.24 g/mol Small steric footprint; minimizes interference with target binding.
LogP 0.48Excellent hydrophilicity; offsets hydrophobic payloads to prevent ADC aggregation.
Fsp³ 0.33High three-dimensional character; improves solubility and metabolic stability.
H-Bond Acceptors 4Enhances interaction with aqueous solvents, improving systemic circulation.
H-Bond Donors 1 (COOH)Provides a highly reactive, modifiable handle for amide coupling.

Synthetic Workflow and Orthogonal Deprotection

The standard bioconjugation workflow utilizing this linker relies on orthogonal protection. The robust nature of the lactam ring allows for aggressive coupling conditions at the C3-carboxylic acid, while the N4-benzyl group prevents unwanted self-polymerization.

G N1 4-Benzyl-5-oxomorpholine- 3-carboxylic acid N2 Amide Coupling (HATU) to Payload/Ligand N1->N2 Step 1: C-Terminus N3 Pd/C, H2 (Deprotection) Yields Free Secondary Amine N2->N3 Step 2: Hydrogenolysis N4 N-Alkylation / Acylation to E3 Ligase / Antibody N3->N4 Step 3: N-Terminus N5 Final PROTAC / ADC N4->N5 Assembly

Workflow for orthogonal deprotection and bifunctional conjugation.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to implement protocols that not only dictate the steps but also embed validation checkpoints to ensure the integrity of the synthesis.

Protocol A: Synthesis of a PROTAC Intermediate (Organic Phase)

This protocol details the coupling of the 5-oxomorpholine linker to a target-binding ligand, followed by deprotection to prepare for E3 ligase ligand attachment.

Causality & Reagent Selection: HATU is selected over EDC/HOBt for organic phase coupling because it provides superior reaction kinetics and minimizes the epimerization of the chiral C3 center on the morpholine ring.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M concentration). Stir for 5 minutes at room temperature to form the active O-At ester.

  • Coupling: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of the amine-functionalized target ligand.

  • Validation Checkpoint 1: Stir for 2 hours. Monitor via LC-MS. The reaction is deemed complete when the unreacted linker peak (<1 area percentage) is consumed[4].

  • Purification: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the benzyl-protected intermediate.

  • Deprotection: Dissolve the intermediate in Methanol (8 mL per mmol). Add 10% Pd/C (approx. 5-10% w/w). Purge the flask with Nitrogen, then introduce a Hydrogen atmosphere (balloon)[5].

  • Validation Checkpoint 2: Stir for 30–60 minutes at room temperature. The hydrogenolysis selectively cleaves the N-benzyl bond without reducing the lactam carbonyl. Filter through a Celite pad to remove the palladium catalyst and concentrate in vacuo to yield the free amine intermediate[5].

Protocol B: ADC Linker-Payload Activation (Aqueous/Mixed Phase)

This protocol describes the activation of the deprotected 5-oxomorpholine-carboxylic acid for direct conjugation to lysine residues on a monoclonal antibody.

Causality & Reagent Selection: Sulfo-NHS is utilized alongside EDC to convert the transient, unstable O-acylisourea intermediate into a stable, water-soluble NHS ester. This prevents premature hydrolysis when introduced to the aqueous antibody solution.

Step-by-Step Methodology:

  • NHS Ester Formation: Dissolve the 5-oxomorpholine-linker-payload complex in a minimal volume of DMSO. Add 2.0 eq of EDC·HCl and 2.5 eq of Sulfo-NHS.

  • Incubation: Stir at room temperature for 15 hours[7].

  • Antibody Preparation: Buffer exchange the target monoclonal antibody into 1X PBS (pH 7.4). Causality: A pH of 7.4 ensures that the ε-amines of surface lysines are transiently deprotonated and sufficiently nucleophilic, without risking antibody denaturation.

  • Conjugation: Add the activated NHS-ester solution dropwise to the antibody solution (target a 5:1 to 10:1 molar ratio of linker to antibody). Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein precipitation.

  • Purification: Incubate for 2 hours at room temperature. Remove unreacted small molecules via size exclusion chromatography (SEC) or centrifugal ultrafiltration (e.g., Amicon 30 kDa MWCO).

Mechanistic Pathway Visualization

When utilized in PROTACs, the rigid 5-oxomorpholine core dictates the spatial orientation of the target protein relative to the E3 ligase, directly influencing the efficiency of ubiquitination.

G POI Target Protein (POI) Warhead Target Ligand POI->Warhead Ub Ubiquitination & Degradation POI->Ub Degraded Linker 5-Oxomorpholine Rigid Spacer Warhead->Linker E3Lig E3 Ligase Ligand Linker->E3Lig E3 E3 Ubiquitin Ligase E3Lig->E3 E3->Ub Transfers Ub

Ternary complex mechanism facilitated by the rigid 5-oxomorpholine linker.

References

  • US10717764B2 - Therapeutically active compounds and their methods of use Source: Google Patents URL
  • WO2005007083A2 - Chemical compounds (Thienopyrimidine derivatives)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 5-Oxomorpholine-3-carboxylic acid synthesis

This technical guide addresses the synthesis and yield optimization of 5-Oxomorpholine-3-carboxylic acid (also known as 3-morpholinecarboxylic acid, 5-oxo-), a critical chiral building block for peptidomimetics and enzym...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 5-Oxomorpholine-3-carboxylic acid (also known as 3-morpholinecarboxylic acid, 5-oxo-), a critical chiral building block for peptidomimetics and enzyme inhibitors.

The primary industrial and laboratory route involves the cyclization of N-chloroacetyl-L-serine . This guide focuses on troubleshooting this specific pathway, as it presents unique challenges regarding racemization, polymerization, and hydrolysis.

Quick Reference: The Reaction Pathway

The synthesis typically proceeds in two stages:[1]

  • N-Acylation: Reaction of L-Serine with Chloroacetyl chloride to form N-chloroacetyl-L-serine.

  • Cyclization: Base-mediated intramolecular Williamson ether synthesis to close the morpholinone ring.

SynthesisPath Serine L-Serine (Starting Material) Intermediate N-Chloroacetyl-L-Serine (Key Intermediate) Serine->Intermediate Acylation (Schotten-Baumann) ClAcCl Chloroacetyl Chloride ClAcCl->Intermediate Base Base Treatment (NaH/THF or NaOH/H2O) Intermediate->Base Polymer Linear Polymers (Side Product) Intermediate->Polymer High Conc. Elimination Dehydroalanine (Side Product) Intermediate->Elimination Strong Base/Heat Product 5-Oxomorpholine-3- carboxylic Acid Base->Product Cyclization (Intramolecular Substitution)

Figure 1: Standard synthesis pathway and potential diversion points.

Part 1: Critical Troubleshooting Guide
Issue 1: Low Yield (<30%) with Significant Polymerization

Diagnosis: The reaction concentration is likely too high. Technical Insight: The cyclization step is a competition between intramolecular ring closure (Zero-order in concentration relative to rate constant) and intermolecular displacement (Second-order). High concentrations favor the intermolecular reaction, leading to linear polypeptide-like polymers or dimers.

  • Corrective Action:

    • Dilution: Perform the cyclization step under high dilution conditions (typically <0.05 M).

    • Slow Addition: Add the base (if soluble) or the substrate to the base slowly to keep the active intermediate concentration low.

Issue 2: Racemization of the Product (Loss of Chirality)

Diagnosis: Base-catalyzed proton abstraction at the


-carbon (C3).
Technical Insight:  The C3 proton in 5-oxomorpholine-3-carboxylic acid is acidic due to the adjacent electron-withdrawing carboxyl group and the amide nitrogen. Strong bases or prolonged exposure to basic conditions will cause enolization and subsequent racemization.
  • Corrective Action:

    • Base Selection: Switch from hydroxide bases (OH-) to non-nucleophilic, bulky bases like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) in aprotic solvents (THF).

    • Temperature Control: Maintain the reaction temperature at 0°C to -10°C during base addition. Do not reflux unless absolutely necessary.

    • Quenching: Neutralize the reaction mixture immediately upon completion. Do not let the product sit in the basic reaction liquor.

Issue 3: Incomplete Cyclization (Intermediate Remains)

Diagnosis: Hydrolysis of the chloro-group or insufficient base strength. Technical Insight: If using aqueous conditions (NaOH/H2O), the hydroxide ion can attack the alkyl chloride (hydrolysis) instead of the hydroxyl group acting as the nucleophile. This forms N-glycolylserine, which cannot cyclize.

  • Corrective Action:

    • Solvent Switch: Move to an anhydrous system. Use anhydrous THF or DMF with NaH (2.2 equivalents).

    • Activation: Ensure the hydroxyl group is deprotonated. The pKa of the serine hydroxyl is ~13-14. You need a base strong enough to generate the alkoxide.

Issue 4: Formation of Dehydroalanine (Elimination Product)

Diagnosis:


-elimination of the leaving group.
Technical Insight:  The chloroacetyl group can act as a leaving group in an elimination mechanism if the base abstracts the 

-proton of the serine moiety before cyclization occurs.
  • Corrective Action:

    • Avoid Excess Base: Use precise stoichiometry (2.0 - 2.2 equivalents of base).

    • Solvent Polarity: Use less polar solvents (e.g., THF instead of DMF) to destabilize the charged transition state of the elimination pathway.

Part 2: Optimized Experimental Protocols
Protocol A: High-Yield Anhydrous Method (Recommended)

Best for: Pharmaceutical intermediates requiring high optical purity.

  • Preparation: Suspend N-chloroacetyl-L-serine (1.0 equiv) in anhydrous THF (0.05 M concentration).

  • Activation: Cool to 0°C under Nitrogen/Argon.

  • Cyclization: Add NaH (60% dispersion in oil, 2.2 equiv) portion-wise over 30 minutes. Note: Hydrogen gas will evolve.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours.

  • Workup: Quench carefully with acetic acid (to pH 6-7). Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via ion-exchange chromatography if water-soluble impurities persist.

Protocol B: Aqueous Scale-Up Method (Cost-Effective)

Best for: Large-scale production where lower yield is acceptable.

  • Dissolution: Dissolve N-chloroacetyl-L-serine in water.

  • Base Addition: Add NaOH (2.0 equiv) dropwise at 0°C .

  • Monitoring: Monitor pH closely; maintain pH ~10-11. Do not exceed pH 12 to prevent hydrolysis.

  • Termination: Acidify with HCl to pH 2. The product may precipitate or require continuous extraction with ethyl acetate.

Part 3: Comparative Data & Decision Matrix
ParameterAqueous Method (NaOH)Anhydrous Method (NaH/THF)
Typical Yield 25% - 40%65% - 85%
Racemization Risk High (due to pH/Temp fluctuations)Low (Controlled conditions)
Major Impurity Hydrolyzed glycolyl-serineLinear polymers
Scalability High (Cheap reagents)Moderate (Safety concerns with NaH)
Cost LowHigh
Part 4: Logic Flow for Troubleshooting

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS What do you see? Start->CheckTLC SM_Left Starting Material Remains (N-chloroacetyl serine) CheckTLC->SM_Left SM Present Polymer Baseline Streaking (Polymers) CheckTLC->Polymer Baseline Spots Hydrolysis Mass = SM - Cl + OH (Hydrolysis Product) CheckTLC->Hydrolysis Mass +18 or -18 Action_Base Increase Base Strength (Switch to NaH or KOtBu) SM_Left->Action_Base Action_Time Increase Reaction Time (Maintain <25°C) SM_Left->Action_Time Action_Dilute Dilute Reaction (Target 0.01 - 0.05 M) Polymer->Action_Dilute Action_Dry Dry Solvents/Reagents Eliminate Water Hydrolysis->Action_Dry

Figure 2: Decision tree for diagnosing reaction failures.

References
  • Vertex Pharmaceuticals Inc. (2012). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Patent CN102617503B. Link

  • Brown, G. R., et al. (1985). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Bach, T., et al. (2025). Degraders of cyclin-dependent kinase 2. Patent WO2025043225A2. Link

  • Rousseau, J. F., et al. (2015). Concise preparation of a stable cyclic sulfamidate intermediate. Organic Process Research & Development. Link

Sources

Optimization

Minimizing racemization during 5-Oxomorpholine-3-carboxylic acid coupling

Technical Support Center: Troubleshooting Racemization in 5-Oxomorpholine-3-Carboxylic Acid Coupling Welcome to the Technical Support Center. This guide is engineered for drug development professionals and peptide chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Racemization in 5-Oxomorpholine-3-Carboxylic Acid Coupling

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and peptide chemists facing stereochemical degradation when incorporating 5-oxomorpholine-3-carboxylic acid. This cyclic building block is notoriously prone to epimerization. Below, we dissect the causality of this instability and provide field-proven, self-validating protocols to maintain stereochemical fidelity.

Section 1: Mechanistic Causality (The "Why")

Q1: Why is 5-oxomorpholine-3-carboxylic acid uniquely susceptible to racemization compared to standard amino acids? A1: The high propensity for racemization stems from its cyclic lactam architecture. The C3 stereocenter is flanked by an electron-withdrawing activated carboxylic acid and the N4 nitrogen of the adjacent C5 lactam carbonyl. This creates an extremely acidic alpha-proton at C3. During activation, racemization proceeds via two primary mechanisms[1]:

  • Direct Enolization: The acidic C3 proton is rapidly abstracted by tertiary bases (e.g., DIPEA) commonly used in peptide synthesis, forming a planar enolate intermediate that reprotonates non-stereoselectively[2].

  • Bicyclic Oxazolone Formation: The oxygen of the C5 lactam carbonyl can intramolecularly attack the activated C3 ester. This forms a fused, highly strained bicyclic oxazolone intermediate that undergoes rapid racemization before aminolysis[3],[1].

RacemizationPathways Start Activated 5-Oxomorpholine- 3-Carboxylic Acid Enolate Planar Enolate Intermediate Start->Enolate Base-Catalyzed Deprotonation (C3) Oxazolone Bicyclic Oxazolone Intermediate Start->Oxazolone Intramolecular Attack (C5=O onto C3-Ester) Racemic Racemic Peptide (D/L Mixture) Enolate->Racemic Non-Stereoselective Amine Attack Oxazolone->Racemic Non-Stereoselective Amine Attack

Fig 1: Dual racemization pathways of 5-oxomorpholine-3-carboxylic acid during activation.

Section 2: Optimization Strategies (The "How")

Q2: Which coupling reagents offer the best stereochemical retention for this building block? A2: Traditional phosphonium or uronium salts (like HBTU or HATU) require at least two equivalents of a tertiary base, which drastically accelerates direct enolization. To suppress this, you must eliminate or severely restrict the base. The optimal approach is using base-free conditions with DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl cyanohydroxyiminoacetate)[4]. OxymaPure provides a highly reactive leaving group that accelerates the coupling rate beyond the rate of oxazolone formation. If a uronium salt must be used, COMU is preferred as it requires only one equivalent of a weaker, sterically hindered base[3].

Q3: If a base is absolutely mandatory for my sequence, which should I choose? A3: Never use unhindered, strong bases like DIPEA or TEA with this building block. Switch to weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,4,6-collidine[5]. These bases are bulky enough to prevent efficient abstraction of the C3 alpha-proton while still facilitating the coupling cycle.

Table 1: Impact of Coupling Conditions on 5-Oxomorpholine-3-Carboxylic Acid Racemization

Coupling SystemBase SelectionTemperatureExpected D-Epimer (%)Recommendation
HBTU / HOBtDIPEA (2.0 eq)25 °C15.0 - 25.0%❌ Do Not Use
HATU / HOAtDIPEA (2.0 eq)25 °C8.0 - 12.0%⚠️ High Risk
COMUTMP (1.0 eq)0 °C1.5 - 3.0%✅ Acceptable
DIC / OxymaPureNone (Base-Free)0 °C to 25 °C< 1.0% 🌟 Optimal

Section 3: Self-Validating Experimental Protocol

Q4: What is the exact step-by-step methodology to achieve <1% racemization? A4: We recommend the DIC/OxymaPure base-free protocol. This protocol is engineered as a self-validating system : it incorporates mandatory in-process micro-cleavages to independently verify both coupling efficiency and stereochemical integrity before committing to subsequent synthesis steps.

Step-by-Step Methodology: Base-Free DIC/OxymaPure Coupling

  • Preparation & Solvation: Swell the resin-bound amine in a 1:1 mixture of DMF and DCM for 20 minutes.

    • Causality: Reducing the overall solvent polarity by adding DCM destabilizes the highly polar oxazolone intermediate, shifting the kinetic equilibrium toward the desired direct aminolysis.

  • Thermal Control: Prepare a solution of 5-oxomorpholine-3-carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in minimal DMF. Chill both this solution and the resin vessel to 0 °C using an ice bath.

  • In-Situ Activation: Add DIC (3.0 eq) to the chilled amino acid solution. Allow pre-activation for exactly 2 minutes at 0 °C.

    • Causality: Prolonged pre-activation gives the active ester time to cyclize into the oxazolone. A strict 2-minute window is the kinetic sweet spot to form the Oxyma ester without degrading stereochemistry.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at 0 °C for 10 minutes, then allow the reaction to warm to room temperature for 50 minutes.

  • System Validation (The Checkpoint):

    • Conversion Check: Withdraw a few resin beads, wash with DCM, and perform a Kaiser test. A yellow result validates complete amide bond formation.

    • Stereochemical Check: Perform a micro-cleavage on 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and inject onto a Chiral HPLC column to validate that the D-epimer is <1%.

  • Completion: Only after validation, wash the bulk resin thoroughly with DMF (3x) and DCM (3x) to remove the soluble urea by-product of DIC.

OptimizationWorkflow Step1 1. Reagent Selection DIC / OxymaPure (Base-Free) Step2 2. Thermal Control Pre-chill reagents to 0°C Step1->Step2 Step3 3. Rapid Aminolysis Strict 2-min pre-activation Step2->Step3 Step4 4. Self-Validation Chiral HPLC / Kaiser Test Step3->Step4

Fig 2: Self-validating coupling workflow to verify conversion and suppress epimerization.

Section 4: Analytical Verification

Q5: If I detect a double peak in my standard LC-MS, how do I confirm it is the D-epimer? A5: Standard C18 reverse-phase chromatography often partially resolves diastereomers, appearing as a split peak or a shoulder. To definitively quantify racemization, utilize one of the following methods:

  • Chiral HPLC: Use a macrocyclic glycopeptide-based chiral stationary phase (e.g., Chirobiotic T). This directly resolves the enantiomers without derivatization[5].

  • Marfey’s Derivatization: If chiral HPLC is unavailable, hydrolyze the peptide (6M HCl, 110 °C, 24h), derivatize the free amino acids with FDAA (Marfey's reagent), and analyze via standard reverse-phase HPLC. The bulky chiral Marfey's reagent converts enantiomers into easily resolvable diastereomers[5].

References[3] BenchChem Technical Support Team. "Technical Support Center: Minimizing Racemization with COMU." Benchchem. Available at:https://benchchem.com/tech-support/comu-racemization[4] Bachem AG. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem. Available at:https://www.bachem.com/knowledge-center/peptide-synthesis-guide[1] Jadav, et al. "Epimerisation in Peptide Synthesis." MDPI Molecules, 2023. Available at:https://www.mdpi.com/article/10.3390/molecules2808017[5] BenchChem Technical Support Team. "Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling." Benchchem. Available at:https://benchchem.com/tech-support/modified-amino-acids[2] Kemp, D. S., & Rebek, J. "Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation." Journal of the American Chemical Society. Available at:https://pubs.acs.org/doi/10.1021/ja00705a606

Sources

Troubleshooting

Troubleshooting solubility issues of 5-Oxomorpholine-3-carboxylic acid in organic synthesis

Technical Support Center: 5-Oxomorpholine-3-carboxylic Acid Topic: Troubleshooting Solubility & Handling in Organic Synthesis CAS: 88372-23-4 (Generic reference for the scaffold class; specific isomers vary)[1][2][3] Mol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Oxomorpholine-3-carboxylic Acid

  • Topic: Troubleshooting Solubility & Handling in Organic Synthesis

  • CAS: 88372-23-4 (Generic reference for the scaffold class; specific isomers vary)[1][2][3]

  • Molecular Profile: Polar Lactam / Carboxylic Acid Hybrid[2]

Introduction: The "Deceptive Simplicity" Trap

Researchers often underestimate 5-Oxomorpholine-3-carboxylic acid.[1][2][3] Structurally, it appears to be a simple morpholine derivative.[2] Physicochemically, however, it behaves more like a brick of salt.[3]

The molecule possesses a "dual-lock" solubility problem:

  • The Lactam (5-Oxo): Acts as a rigid hydrogen-bond donor/acceptor, promoting strong intermolecular self-association (stacking).[1][2][3]

  • The Carboxylic Acid (3-COOH): Ionizes in basic media and dimerizes in non-polar media.[1][2]

This guide addresses the specific bottlenecks this molecule creates in standard organic synthesis workflows: insolubility in DCM/THF , retention in aqueous phases during workup , and streaking on silica gel .[3]

Module 1: Reaction Media & Coupling Troubleshooting

User Question: "I am trying to couple 5-Oxomorpholine-3-carboxylic acid to an amine using EDC/HOBt in Dichloromethane (DCM), but the starting material is a suspension. The reaction yield is <10%.[1][2] What is wrong?"

Technical Diagnosis: The starting material is virtually insoluble in DCM, Chloroform, or Diethyl Ether.[3] Heterogeneous peptide couplings with this scaffold often fail because the active ester cannot form efficiently on the solid surface.[1][2]

Troubleshooting Protocol:

Solvent SystemSolubility RatingApplication Notes
DCM / Chloroform 🔴 InsolubleAvoid. Do not use as primary solvent.[1][2]
THF 🟠 PoorOnly works for highly lipophilic esters, not the free acid.
DMF / NMP 🟢 GoodPreferred. Breaks lactam stacking.[2]
DMSO 🟢 ExcellentUse if DMF fails, but harder to remove.[2]
Water / Alcohols 🟢 GoodGood for hydrolysis, bad for anhydrous coupling.[2]

The "Transient Solubilization" Fix (The BSA Method): If you must use a non-polar solvent (e.g., for a sensitive amine partner), you can transiently mask the polarity.[3]

  • Suspend the acid in DCM.[2]

  • Add 2.0 - 2.5 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Reflux for 30 minutes. The solution should turn clear as the carboxylic acid and lactam NH are silylated.[1]

  • Cool to 0°C and add your coupling reagents. The silyl groups will hydrolyze during the aqueous workup.[1][2]

Module 2: Workup & Isolation (The "Water Trap")

User Question: "My reaction in DMF went to completion (checked by LCMS), but after extracting with Ethyl Acetate and washing with water, my product is gone. The organic layer is empty."[1]

Technical Diagnosis: 5-Oxomorpholine-3-carboxylic acid and its small amide derivatives are highly water-soluble (LogP < 0).[1][2][3] Standard "wash with water to remove DMF" protocols will wash your product down the drain.[2]

Decision Logic: The Extraction Flowchart

WorkupLogic Start Reaction Complete in DMF IsProductAcidic Is Product an Acid or Amide? Start->IsProductAcidic Acid Free Acid (COOH) IsProductAcidic->Acid Acid Amide Amide/Ester IsProductAcidic->Amide Amide Evap Do NOT Extract. Evaporate DMF (High Vac, 50°C) Acid->Evap SolubilityCheck Check Water Solubility Amide->SolubilityCheck HighSol High Water Sol SolubilityCheck->HighSol LowSol Low Water Sol SolubilityCheck->LowSol SaltingOut Protocol: Salting Out (Sat. NaCl + n-Butanol) HighSol->SaltingOut StandardWash Standard EtOAc/LiCl Wash LowSol->StandardWash

Caption: Decision logic for isolating polar morpholine derivatives. Note the critical branch for water-soluble products.

Protocol: The "Salting Out" Extraction Use this when your product is stuck in the aqueous phase.[1][4]

  • Saturation: Add solid NaCl to the aqueous phase until no more dissolves (saturation). This disrupts the hydration shell of the organic molecule.[1]

  • Solvent Switch: Do not use Ethyl Acetate.[1][2] Use n-Butanol or IPA:Chloroform (1:3) .[1][2][3]

  • Extraction: Extract 3-4 times. n-Butanol pulls polar compounds much better than EtOAc.[1][2]

  • Concentration: Evaporate the n-Butanol (requires good vacuum and 40-50°C bath).

Module 3: Purification & Chromatography

User Question: "I'm purifying the methyl ester on silica gel (Hexane/EtOAc), but the peak streaks from fraction 10 to 50. I can't get it pure."

Technical Diagnosis: Even as an ester, the lactam moiety interacts strongly with the acidic silanols on silica gel, causing "tailing."[3] If it is the free acid, it will bind irreversibly to normal silica.

Corrective Actions:

  • For Free Acids:

    • Avoid Normal Phase Silica. Use Reverse Phase (C18) Flash Chromatography.[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2][3] The acid keeps the COOH protonated, ensuring sharp peaks.[3]

  • For Esters/Amides (Normal Phase):

    • Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.

    • Mobile Phase Modifier: Use DCM/Methanol (95:5) instead of Hexane/EtOAc. The methanol helps desorb the polar lactam from the silica.[1]

Summary of Critical Parameters

ParameterRecommendationWhy?
Coupling Reagent HATU or PyBOP Superior for sterically hindered or aggregated lactams compared to EDC.[1][2]
Base DIPEA (Diisopropylethylamine)Prevents premature Fmoc removal (if applicable) and solubilizes the carboxylate.[1][3]
Temperature 0°C to RT Heating (>40°C) can cause racemization at the C3 chiral center.[1]
Storage Desiccator / -20°C The lactam is stable, but the carboxylic acid is hygroscopic.[1][2]

References

  • Solubility & Handling of Polar Lactams

    • Source: Sigma-Aldrich Technical Library.[1][2] "(R)-5-Oxothiomorpholine-3-carboxylic acid Properties."

    • URL: (Proxy for 5-oxo-morpholine analog behavior).[1][2][3]

  • Purification of Morpholine Derivatives

    • Source: BenchChem Technical Support.[1][2][4][5] "Refining Purification Techniques for Morpholine-Containing Compounds."

    • URL:[1][3]

  • Extraction of Water-Soluble Acids

    • Source: Starr, J. N., & King, C. J. (1992).[1][3][6] "Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes." Industrial & Engineering Chemistry Research.

    • URL:[1][3][6]

  • General Peptide Coupling Troubleshooting (Polar Scaffolds)

    • Source: National Institutes of Health (PMC).[1][2] "Strategies to Improve the Biosynthesis of β-Lactam Antibiotics."

    • URL:[1][3]

Sources

Optimization

Preventing ring opening of 5-Oxomorpholine-3-carboxylic acid under acidic conditions

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of saturated heterocyclic systems during synthesis and purification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges regarding the stability of saturated heterocyclic systems during synthesis and purification. 5-Oxomorpholine-3-carboxylic acid (and its protected derivatives) is notoriously sensitive to strongly acidic aqueous environments.

This guide provides a deep dive into the causality of its degradation, troubleshooting matrices, and self-validating protocols to ensure the structural integrity of your morpholine ring.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does the 5-oxomorpholine ring spontaneously open during standard acidic workups? A1: The 5-oxomorpholine ring is essentially a cyclic amide (lactam) containing an ether linkage. Under aqueous acidic conditions, the lactam bond (C5–N4) becomes the primary point of failure due to acid-catalyzed hydrolysis. The mechanism is initiated by the protonation of the lactam's carbonyl oxygen. Why the oxygen and not the nitrogen? The nitrogen's lone pair is delocalized via resonance with the carbonyl, rendering it non-basic. Protonating the oxygen drastically increases the electrophilicity of the carbonyl carbon, inviting nucleophilic attack by water to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen transforms it into an excellent leaving group, leading to C–N bond cleavage .

Q2: Is this acid-catalyzed ring opening reversible? A2: Practically, no. Unlike ester hydrolysis, which exists in a dynamic equilibrium, acid-catalyzed amide hydrolysis is driven to completion. Once the C–N bond cleaves, the resulting acyclic amine is immediately protonated by the acidic medium to form an ammonium salt. Because the protonated amine lacks a lone pair, it cannot act as a nucleophile to re-attack the carboxylic acid. The reaction is kinetically locked in the ring-opened state .

Mechanism Lactam 5-Oxomorpholine (Lactam Ring) Protonated Protonated Carbonyl Lactam->Protonated + H⁺ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (Rate Limiting) RingOpen Ring-Opened Amine Salt Tetrahedral->RingOpen C-N Cleavage (Irreversible)

Acid-catalyzed lactam hydrolysis pathway demonstrating irreversible ring opening.

Part 2: Troubleshooting Guide (The "How-To")

Issue 1: Complete loss of product mass during the extraction of the free carboxylic acid.

  • Root Cause: Using strong aqueous acids (e.g., 1M HCl or 1M H2SO4) at room temperature provides both the catalyst (

    
    ) and the nucleophile (
    
    
    
    ) required to destroy the ring. The resulting ring-opened amino acid is highly polar/zwitterionic and remains entirely in the aqueous phase.
  • Solution: Shift to kinetic control. Lower the temperature to < 5 °C to exponentially decrease the rate of nucleophilic attack, and use mild buffers (like Citric Acid) to reach the exact isoelectric point without over-protonating the system.

Issue 2: Need to perform an acid-catalyzed transformation (e.g., Boc-deprotection) on a 5-oxomorpholine derivative.

  • Root Cause: Aqueous acids will hydrolyze the lactam.

  • Solution: Eliminate the nucleophile. By using strictly anhydrous acidic conditions (e.g., 4M HCl in Dioxane or neat TFA), the carbonyl may still protonate, but without water present to form the tetrahedral intermediate, the ring remains perfectly intact.

DecisionTree Start Acidic Conditions Required? Water Is Water Present in the System? Start->Water Yes Anhydrous Safe: Use Anhydrous Acid (e.g., HCl/Dioxane) Water->Anhydrous No (Anhydrous) Temp Can Reaction/Workup be cooled < 5°C? Water->Temp Yes (Aqueous) Mild Use Mild Acid/Buffer (pH 4.5) & Strict Cooling Temp->Mild Yes Protect Protect Carboxylic Acid or Redesign Route Temp->Protect No

Decision matrix for handling 5-oxomorpholine-3-carboxylic acid under acidic conditions.

Part 3: Quantitative Data on Ring Stability

To assist in your experimental design, the following table summarizes the degradation kinetics of the 5-oxomorpholine ring across various environments.

Table 1: Stability Profile of 5-Oxomorpholine-3-carboxylic Acid

pH LevelTemperature (°C)Acid SourceEstimated Half-Life (

)
Ring Opening Risk
1.0 25 °C0.1 M HCl (aq)< 2 hoursCritical
1.0 4 °C0.1 M HCl (aq)~ 12 hoursHigh
3.5 25 °C10% Citric Acid (aq)> 48 hoursModerate
5.0 4 °CAcetate Buffer (aq)Stable (> 7 days)Negligible
N/A 25 °C4M HCl in Dioxane (Anhydrous)Stable (> 7 days)None (No

)

Part 4: Experimental Protocols

Protocol A: Mild Aqueous Workup (Self-Validating System)

Use this protocol when isolating the free 5-oxomorpholine-3-carboxylic acid from a basic aqueous mixture (e.g., post-saponification).

Causality Focus: We utilize 10% Citric Acid because its


 (3.13) is perfectly tuned to protonate the morpholine's C3-carboxylic acid (pKa ~3.5) to render it organic-soluble, without dropping the bulk pH low enough to rapidly protonate the C5-lactam carbonyl.
  • Temperature Control: Submerge the basic aqueous reaction mixture in an ice-water bath and allow the internal temperature to drop to 0–4 °C.

  • pH Adjustment: Dropwise, add a pre-chilled solution of 10% w/v Citric Acid (or saturated

    
    ) until the pH reaches 4.0–4.5. Monitor continuously with a calibrated pH probe. Do not use mineral acids.
    
  • Self-Validation Check (TLC): Before extraction, spot the aqueous layer on a silica TLC plate alongside a reference standard. Elute with DCM:MeOH:AcOH (90:9:1).

    • Validation: The intact lactam will migrate (

      
      ). If ring-opening has occurred, a heavy baseline spot (the zwitterionic acyclic amino acid) will be visible under 
      
      
      
      stain. If the baseline spot is dominant, abort the extraction and re-evaluate the upstream pH control.
  • Extraction: Immediately extract the aqueous layer 3× with chilled Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure with the water bath set strictly below 30 °C.
    
Protocol B: Anhydrous Protection Strategy (Esterification)

If downstream chemistry requires harsh conditions, mask the carboxylic acid as a benzyl ester. This removes the need for aqueous acid/base workups entirely .

  • Preparation: Suspend 5-oxomorpholine-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert

    
     atmosphere.
    
  • Activation: Add 1.2 equivalents of anhydrous Potassium Carbonate (

    
    ), followed by 1.1 equivalents of Benzyl Bromide (BnBr).
    
  • Reaction: Stir at room temperature for 12 hours. The absence of water prevents lactam hydrolysis, while the mild base drives the esterification.

  • Self-Validation Check (LC-MS): Sample 5 µL of the reaction mixture into 1 mL of LC-MS grade Acetonitrile.

    • Validation: Look for the

      
       peak corresponding to the Benzyl Ester. Crucially, verify the absence of a 
      
      
      
      Da mass shift, which would indicate water insertion and ring opening.
  • Workup: Quench with water and extract with EtOAc. The protected ester is highly soluble in organics and stable to standard neutral aqueous washes.

References

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry URL:[Link]

  • Chemistry of Amides: Preparation and Reactions Pressbooks (Organic Chemistry) URL: [Link]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Oxomorpholine-3-carboxylic Acid Couplings

Welcome to the Advanced Troubleshooting Center. As application scientists, we frequently encounter synthetic bottlenecks when working with conformationally restricted, highly functionalized building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As application scientists, we frequently encounter synthetic bottlenecks when working with conformationally restricted, highly functionalized building blocks. 5-Oxomorpholine-3-carboxylic acid is a prime example: a cyclic amino acid derivative where the C3 carboxylate is sterically shielded by the adjacent morpholine ring and the N4 nitrogen of the C5 lactam 1.

This guide provides mechanistic insights, reagent selection matrices, and self-validating protocols to ensure high-yielding amide bond formations without compromising the chiral integrity of the C3 center.

Diagnostic Workflow for Hindered Couplings

Before adjusting your protocol, it is critical to identify whether the bottleneck lies in the activation of the 5-oxomorpholine-3-carboxylic acid or the nucleophilicity of the incoming amine.

G Start 5-Oxomorpholine-3-carboxylic acid Coupling Bottleneck Amine Analyze Amine Nucleophile Start->Amine Primary Primary / Unhindered Amine->Primary Secondary Secondary / Hindered Amine->Secondary COMU COMU + Oxyma Pure (Uronium Activation) Primary->COMU TFFH TFFH + DIPEA (Acid Fluoride Generation) Secondary->TFFH Check LC-MS Conversion Check COMU->Check TFFH->Check Heat Apply Gentle Heat (40°C) or Microwave Assist Check->Heat < 90% Yield Success Amide Bond Formed Check->Success > 90% Yield Heat->Success

Diagnostic workflow for optimizing hindered couplings of 5-oxomorpholine derivatives.

Frequently Asked Questions (Mechanistic Insights)

Q: Why do standard coupling reagents like EDC/HOBt fail with 5-oxomorpholine-3-carboxylic acid? A: The failure is rooted in spatial geometry. The C3 carboxylate is flanked by the bulky morpholine oxygen and the rigid lactam amide bond. Standard carbodiimides (like EDC or DIC) combined with HOBt generate an OBt-active ester. This intermediate is simply not electrophilic enough to overcome the steric wall during the amine's nucleophilic attack, leading to prolonged reaction times, competitive hydrolysis, and degradation .

Q: Which coupling reagents are best suited for this specific substrate? A: For highly hindered cyclic amino acids, third-generation uronium salts like COMU or HATU are mandatory 2. COMU incorporates the Oxyma Pure leaving group, which exhibits superior solubility and reactivity compared to HBTU, and matches HATU's efficiency without the explosion risks associated with benzotriazoles 2, 3. If the incoming amine is also sterically hindered (e.g., a secondary amine), generating an acid fluoride in situ using TFFH is the most effective strategy 2.

Q: How do I prevent epimerization at the C3 chiral center during activation? A: The C3 proton is rendered acidic by the adjacent lactam carbonyl and the electron-withdrawing active ester. To minimize racemization:

  • Use Oxyma Pure: It acts as an excellent racemization suppressor compared to traditional additives 4.

  • Control Base Equivalents: When using COMU, only 1 to 1.5 equivalents of a sterically hindered base like DIPEA or TMP (2,4,6-trimethylpyridine) are needed, because the morpholine backbone of COMU itself acts as an internal hydrogen-bond acceptor/base 3.

Reagent Performance Comparison

To facilitate data-driven decision-making, we have summarized the quantitative performance profiles of common coupling reagents when applied to sterically hindered cyclic carboxylic acids , 2.

Coupling ReagentActive IntermediateRelative ReactivityRacemization RiskSafety / Byproduct Toxicity
EDC / HOBt OBt EsterLowHighLow (Water-soluble urea)
HATU OAt EsterVery HighModerateHigh (Explosive risk for HOAt)
COMU Oxyma EsterVery HighLowLow (Non-explosive)
TFFH Acid FluorideExtremeModerateModerate (Generates tetramethylurea)

Validated Methodologies (Self-Validating Protocols)

The following protocols are designed with internal causality checks. Do not proceed to subsequent steps if the validation checks fail.

Protocol A: COMU/Oxyma-Mediated Coupling (Optimal for Primary Amines)

Causality: COMU generates a highly reactive Oxyma ester. Because Oxyma Pure is less acidic than HOAt, it suppresses base-catalyzed epimerization at the C3 position while maintaining rapid acylation kinetics 4.

  • Preparation: Dissolve 5-oxomorpholine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Additive Integration: Add Oxyma Pure (1.0 eq) to the solution.

  • Activation: Add COMU (1.0 eq).

  • Base Initiation: Dropwise add DIPEA (1.5 eq) at 0°C.

    • Self-Validating Check: The solution must undergo a distinct color change to yellow/orange . This confirms the deprotonation of Oxyma and the formation of the active ester. If the solution remains colorless, your DMF may be wet or acidic; abort and use fresh solvent.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Analyze via LC-MS. The Oxyma ester intermediate should be fully consumed.

Protocol B: TFFH-Mediated Acid Fluoride Generation (Optimal for Secondary Amines)

Causality: Acid fluorides are uniquely stable to hydrolysis but highly reactive toward amines. Their small atomic radius allows the electrophilic carbon to penetrate the steric shield of the morpholine ring, making this the only viable method for coupling to bulky secondary amines (e.g., piperidines or N-methylated amino acids) 2.

  • Pre-Activation: Dissolve 5-oxomorpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Fluorination: Add TFFH (1.1 eq) followed by DIPEA (1.2 eq). Stir for 30 minutes at room temperature.

    • Self-Validating Check: Quench a 2 µL aliquot into 100 µL of Methanol. Run LC-MS. You must observe the Methyl Ester mass[M+14] , proving that the acid fluoride was successfully generated and reacted with the methanol quench. Do not add the amine until this is confirmed.

  • Coupling: Once the acid fluoride is confirmed, add the hindered secondary amine (1.2 eq) and additional DIPEA (1.0 eq).

  • Thermal Assist: If steric hindrance is extreme, heat the reaction to 40°C overnight. Acid fluorides will not rapidly degrade at this temperature.

References

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Optimization

Technical Support Center: High-Purity Crystallization of 5-Oxomorpholine-3-carboxylic Acid

[1][2] Introduction & Molecule Profile[1][2][3] 5-Oxomorpholine-3-carboxylic acid (CAS: 10057-67-7) is a critical chiral building block, structurally analogous to pyroglutamic acid but containing a morpholine ether linka...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction & Molecule Profile[1][2][3]

5-Oxomorpholine-3-carboxylic acid (CAS: 10057-67-7) is a critical chiral building block, structurally analogous to pyroglutamic acid but containing a morpholine ether linkage.[1] Its dual functionality—a polar carboxylic acid and a lactam (cyclic amide)—creates specific purification challenges.[1]

  • Chemical Nature: High polarity, potential for zwitterionic behavior, hydrogen bond donor/acceptor.[1]

  • Critical Impurities:

    • Hydrolysis products: Ring-opened amino acids (N-(2-hydroxyethyl)glycine derivatives).[1]

    • Inorganic Salts: Residues from oxidation catalysts (e.g., Ru/C, Pt/C) or neutralization steps.[1]

    • Color bodies: Oxidation byproducts.[1]

This guide provides validated solvent systems and troubleshooting workflows to achieve >99% purity (HPLC) and minimize metal content.

Recommended Solvent Systems

The choice of solvent depends heavily on the impurity profile of your crude material.[1]

System A: The "Gold Standard" (Water)

Best for: Removing non-polar impurities and achieving maximum crystal lattice stability.[1]

  • Solvent: Deionized Water (18.2 MΩ).[1]

  • Method: Cooling Crystallization.[1]

  • Logic: The compound is highly soluble in boiling water but significantly less soluble at 0–4°C. Water is excellent for rejecting non-polar organic byproducts.[1]

  • Protocol:

    • Suspend crude solid in water (approx. 3–5 mL per gram).

    • Heat to 90–95°C until dissolved.

    • Critical Step: If colored, add Activated Carbon (5 wt%), stir 10 mins, and filter hot.[1]

    • Cool slowly to room temperature (20°C) over 2 hours.

    • Chill to 0–4°C for 4 hours.

    • Filter and wash with ice-cold water.[1]

System B: The "Desalting" System (Anhydrous Ethanol)

Best for: Crude material containing inorganic salts (NaCl, Na2SO4).[1]

  • Solvent: Anhydrous Ethanol (EtOH).[1]

  • Method: Hot Filtration + Cooling.[1]

  • Logic: 5-Oxomorpholine-3-carboxylic acid is soluble in hot ethanol, whereas inorganic salts are virtually insoluble.[1] This system effectively "filters out" the salt.[1]

  • Protocol:

    • Reflux crude solid in Anhydrous Ethanol (10–15 mL per gram).

    • Hot Filtration: Filter the boiling mixture through a sintered glass funnel to remove undissolved salts.

    • Concentrate the filtrate by 30% volume if yield is a concern.[1]

    • Cool to -10°C (freezer) overnight.

System C: The Anti-Solvent System (Methanol / Acetone)

Best for: Heat-sensitive batches or maximizing yield.[1]

  • Solvent: Methanol (Dissolver) / Acetone (Anti-solvent).[1]

  • Method: Drowning-out Crystallization.[1]

  • Logic: The compound is very soluble in Methanol.[1] Acetone acts as a miscible anti-solvent, forcing precipitation without requiring extreme heat.[1]

  • Protocol:

    • Dissolve crude in minimum volume of Methanol at 40°C.[1]

    • Slowly add Acetone dropwise until persistent cloudiness (turbidity) appears.

    • Add 10% excess Acetone.

    • Cool to 0°C.

Comparative Data: Solvent Performance

ParameterWater (System A)Ethanol (System B)[1][2][3]MeOH/Acetone (System C)
Purity Potential High (>99.5%)Moderate (>98%)Moderate (>98%)
Yield Moderate (60-70%)Good (70-80%)High (80-90%)
Salt Removal Poor (Salts dissolve)Excellent Poor
Color Removal Excellent (w/ Carbon)ModeratePoor
Risk Factor Hydrolysis (if boiled too long)FlammabilityOiling Out (if added too fast)

Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a sticky goo) instead of crystallizing. Why?

Diagnosis: This is common with lactams.[1] It occurs when the "Liquid-Liquid Phase Separation" (LLPS) boundary is hit before the solubility curve.[1] Root Cause:

  • Cooling too rapidly.[1][4]

  • Impurity levels are too high (impurities depress the melting point).[1]

  • Solvent system is too "rich" (too much anti-solvent added too quickly).[1] Solution:

  • Reheat the mixture until clear.

  • Seed the solution with a tiny crystal of pure product at the cloud point.

  • Slow Down: Reduce cooling rate to 5°C per hour.

  • Agitation: Ensure vigorous stirring to prevent oil droplets from coalescing.[1]

Q2: The crystals are retaining color (yellow/brown).

Diagnosis: Polar impurities (oxidation byproducts) are co-crystallizing.[1] Solution:

  • Switch to System A (Water) .[1]

  • Use Activated Charcoal (SX Ultra) during the hot dissolution step.[1]

  • Advanced: If charcoal fails, perform a "slurry wash" with cold Ethyl Acetate before recrystallization to strip surface impurities.[1]

Q3: I have low yield; too much product remains in the mother liquor.

Diagnosis: The compound is too soluble in the chosen solvent at the isolation temperature. Solution:

  • Concentrate: Evaporate 50% of the solvent before cooling.[1]

  • Salting Out: If using System A (Water), add NaCl to saturation after cooling to force the organic acid out (Common Ion Effect/Salting out), though this re-introduces salt.[1]

  • Switch: Move to System C (MeOH/Acetone) which drives precipitation harder.[1]

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on crude material characteristics.

SolventSelection Start Start: Crude 5-Oxomorpholine-3-carboxylic acid CheckSalt Contains Inorganic Salts? Start->CheckSalt CheckColor Significant Color/Tarry Impurities? CheckSalt->CheckColor No (Low Salt) SystemB USE SYSTEM B (Anhydrous Ethanol) Hot Filtration required CheckSalt->SystemB Yes (High Salt) SystemA USE SYSTEM A (Water + Charcoal) Slow cooling required CheckColor->SystemA Yes (Colored) SystemC USE SYSTEM C (Methanol / Acetone) Maximize Yield CheckColor->SystemC No (Clean but Crude)

Figure 2: "Oiling Out" Recovery Protocol

Caption: Step-by-step intervention when phase separation (oiling) occurs.

OilingRecovery Oiling Problem: Oiling Out Detected Reheat 1. Reheat to Dissolution (Clear) Oiling->Reheat Seed 2. Add Seed Crystals at Cloud Point Reheat->Seed SlowCool 3. Controlled Cooling (5°C/hour) Seed->SlowCool Success Success: Crystalline Solid SlowCool->Success

[1][2]

References

  • Chemical Structure & Properties: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 23663636, 5-Oxomorpholine-3-carboxylic acid.[1] Retrieved from .[1]

  • Analogous Purification Methods (Lactams): Dergipark (2022).[1] Synthesis and Recrystallization of Heterocyclic Carboxylic Acids (Quinazoline/Morpholine derivatives).[1][5] Retrieved from .[1]

  • Industrial Synthesis & Intermediate Purification: Google Patents (2012).[1] EP2844654B1 - Process for preparing Rivaroxaban using novel intermediates (Describes purification of morpholinone intermediates using water/acetone systems).[1] Retrieved from .

  • Solubility Data of Carboxylic Acids: Chemistry LibreTexts (2020).[1] Physical Properties of Carboxylic Acids (Solubility trends for polar acids). Retrieved from .[1]

  • General Recrystallization Standards: BenchChem (2025). Recrystallization solvents for purifying heterocyclic carboxylic acid derivatives.[1][4] Retrieved from .[1]

Sources

Troubleshooting

Resolving hygroscopic issues with 5-Oxomorpholine-3-carboxylic acid powders

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing handling challenges with 5-Oxomorpholine-3-carboxylic acid (and its protected derivatives).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing handling challenges with 5-Oxomorpholine-3-carboxylic acid (and its protected derivatives). While this compound is an exceptionally versatile chiral building block in drug discovery, its polar functional groups—specifically the carboxylic acid and lactam moieties—make it highly hygroscopic.

When exposed to ambient humidity, the powder rapidly absorbs moisture. This not only causes physical clumping and caking but also leads to inaccurate weighing (skewing reaction stoichiometry) and potential long-term hydrolytic degradation.

Below is our definitive troubleshooting guide, engineered to provide you with self-validating protocols and a causal understanding of how to manage this sensitive reagent.

Diagnostics: Quantifying Moisture Ingress

Q: My 5-Oxomorpholine-3-carboxylic acid powder has clumped and become sticky. How can I accurately determine its water content without degrading the sample?

A: For precise moisture quantification in complex, hygroscopic matrices, Coulometric Karl Fischer (KF) titration is the gold standard[1]. The causality here relies on the KF reaction, which specifically consumes water in a 1:1 stoichiometric ratio with iodine. This prevents false positives from other volatile organic compounds that might be present in the sample.

Protocol: Self-Validating Coulometric KF Titration

  • System Preparation: Purge the KF titration cell with dry nitrogen to eliminate ambient moisture drift. A stable baseline drift rate (<10 µ g/min ) must be established before proceeding[1].

  • Sample Handling: With hygroscopic samples, fast working procedures are critical. Keep samples protected in closed containers until the exact moment of injection to prevent atmospheric moisture from skewing the results[2].

  • Injection: Inside a glovebox (<5% RH), weigh 50–100 mg of the clumped powder into a sealed vial. Dissolve it in 1 mL of anhydrous, KF-grade methanol. Inject the solution through the KF cell septum using a dry, gas-tight syringe.

  • Validation: Spike the titrated sample with a known water standard (e.g., a 1% water standard solution). Ensure the recovery rate is between 98–102%. This self-validates the protocol by proving the morpholine derivative does not cause side reactions with the KF reagent[2].

Table 1: Comparative Analytical Methods for Moisture Detection

Analytical MethodSensitivity RangeSample DestructionCausality & Best Use Case
Coulometric KF Titration 10 ppm – 1%YesDirect stoichiometric reaction with H₂O. Best for trace moisture in high-purity APIs.
Volumetric KF Titration 0.1% – 100%YesTitrant is added via burette. Better for highly saturated, visibly wet powders.
Thermogravimetric Analysis (TGA) ~0.1%YesMeasures mass loss upon heating. Cannot distinguish H₂O from other trapped solvents.
¹H-NMR (in DMSO-d6) ~0.5%No (Recoverable)Integrates the H₂O peak (~3.3 ppm) against the morpholine backbone. Good for rapid, non-destructive checks.

Storage and Environmental Control

Q: How should I store bulk quantities of 5-oxomorpholine-3-carboxylic acid to prevent moisture ingress over time?

A: The compound must be strictly isolated from atmospheric humidity. The polar lactam and carboxylic acid groups act as strong hydrogen-bond acceptors and donors, readily pulling water vapor from the air.

Protocol: Inert Storage System

  • Primary Container: Store the powder in amber glass bottles equipped with Sure/Seal™ or similar crown-cap systems. These utilize a PTFE-faced elastomer liner that allows you to extract the reagent using a syringe or cannula without exposing the bulk powder to ambient air[3].

  • Inert Gas Blanket: After accessing the bottle, always purge the headspace with dry Argon. Argon is heavier than air and displaces oxygen and moisture much more effectively than Nitrogen.

  • Secondary Containment: Store the sealed bottle in a desiccator containing an active indicating desiccant (e.g., Drierite) at 2–8°C.

  • Validation: Before opening the desiccator, allow the system to equilibrate to room temperature for at least 1 hour. Opening a cold bottle in a humid lab causes immediate condensation on the glass and powder surfaces, instantly ruining the batch.

G A 5-Oxomorpholine-3- carboxylic acid C H-Bonding via COOH & Lactam A->C B High Humidity Environment B->C H2O Vapor D Powder Clumping & Caking C->D Capillary Action F Hydrolysis / Degradation C->F Prolonged Exposure E Weighing Errors (Incorrect Stoichiometry) D->E

Caption: Mechanism of moisture absorption and its downstream experimental impact.

Drying and Recovery of Compromised Powders

Q: My batch has absorbed significant moisture (KF shows >5% water). How can I dry it without causing thermal degradation or decarboxylation?

A: 5-Oxomorpholine-3-carboxylic acid can undergo thermal degradation if heated excessively while wet. We must rely on reduced pressure rather than high heat. Vacuum drying shifts the liquid-vapor equilibrium, allowing water to evaporate at drastically lower temperatures, preserving the integrity of the chiral center and the carboxylic acid group.

Protocol: Gentle Vacuum Drying Workflow

  • Pre-freezing: Dissolve the wet powder in a minimal amount of LC-MS grade water/acetonitrile mixture and flash-freeze the flask using liquid nitrogen.

  • Lyophilization (Freeze-Drying): Sublimate the water at -50°C and <0.1 mbar for 24–48 hours. By bypassing the liquid phase, capillary forces are eliminated. This prevents the compound from melting into a sticky gum and yields a fluffy, free-flowing powder.

  • Vacuum Oven Drying (Alternative for trace moisture): If lyophilization is unavailable and moisture is low (<2%), spread the powder thinly in a glass petri dish. Place it in a vacuum oven at 30–40°C under high vacuum (<1 mbar) with a slight dry nitrogen bleed to continuously sweep away evolved moisture.

  • Validation: Re-test the dried batch via KF titration. The target moisture content for reliable stoichiometry is <0.5%.

Recovery Start Moisture-Compromised Batch Detected Assess Karl Fischer Titration (Determine % H2O) Start->Assess Decision Water Content? Assess->Decision Low < 2% H2O Vacuum Oven (40°C) Decision->Low Trace Moisture High > 2% H2O Lyophilization Decision->High Severe Moisture Store Store in Sure/Seal™ under Argon Low->Store High->Store

Caption: Decision matrix and workflow for recovering hygroscopic powder batches.

Scale-Up and Formulation Handling

Q: During scale-up formulation, our 5-oxomorpholine-3-carboxylic acid powder clings to the hopper and causes inconsistent dosing. How do we resolve this?

A: Small shifts in moisture can transform a free-flowing powder into a highly cohesive material, leading to erratic discharge, bridging in hoppers, and inconsistent dosing[4]. The causality lies in the capillary forces and hydrogen bonding between the moisture-coated particles and the metallic equipment surfaces.

Protocol: Engineering Powder Flow

  • Environmental Control: Maintain the processing suite at <20% Relative Humidity (RH) using industrial desiccant dehumidifiers[5].

  • Equipment Modification: Use low-friction, smooth internal surfaces (e.g., PTFE-coated hoppers) and ensure proper bonding and grounding to eliminate electrostatic charge buildup, which exacerbates powder clinging[4].

  • Formulation Adjustments: If the downstream application permits, co-mill the hygroscopic active ingredient with a glidant (e.g., colloidal silicon dioxide or magnesium stearate). These excipients act as moisture scavengers and physical spacers between the morpholine particles, drastically improving flowability[5].

References

  • Source: nih.
  • Source: sigmaaldrich.
  • Source: umich.edu (Sigma-Aldrich)
  • Title: How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?
  • Source: jenike.

Sources

Optimization

Optimization of protecting groups for 5-Oxomorpholine-3-carboxylic acid side chains

Technical Support Center: 5-Oxomorpholine-3-Carboxylic Acid Side Chains Welcome to the technical support center for synthetic strategies involving the 5-oxomorpholine-3-carboxylic acid scaffold. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Oxomorpholine-3-Carboxylic Acid Side Chains

Welcome to the technical support center for synthetic strategies involving the 5-oxomorpholine-3-carboxylic acid scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocyclic motif into their molecules. The unique bifunctional nature of this scaffold—presenting both a secondary amine within a lactam ring and a carboxylic acid—requires careful planning of protecting group strategies to ensure successful and high-yielding synthetic outcomes. This document provides in-depth, experience-driven answers to common challenges, troubleshooting advice for specific experimental issues, and detailed protocols.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and issues encountered during the protection and deprotection of 5-oxomorpholine-3-carboxylic acid side chains. The answers are framed to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Q1: Why is it necessary to protect the 5-oxomorpholine-3-carboxylic acid moiety?

The 5-oxomorpholine-3-carboxylic acid structure contains two primary reactive functional groups: a secondary amine (the N-H of the morpholine ring) and a carboxylic acid (-COOH).

  • Amine Reactivity: The secondary amine is both nucleophilic and basic. In many synthetic transformations, such as peptide coupling where you want to form an amide bond at a different position in your parent molecule, this amine will compete as a nucleophile, leading to unwanted side products.[1][2] Its basicity can also interfere with reactions that are sensitive to pH or involve base-labile components.

  • Carboxylic Acid Reactivity: The carboxylic acid proton is acidic and will react with basic reagents.[3] The carboxylate, once deprotonated, is a nucleophile. In procedures like amide bond formation, the carboxylic acid must be "activated" (e.g., with coupling reagents like DCC or HATU), and if the morpholine's own carboxylic acid is not protected, it will also become activated and react, leading to oligomerization or other side reactions.

Therefore, protection is essential to temporarily mask the reactivity of these groups, allowing you to perform chemical modifications on other parts of your molecule chemoselectively.[4]

Q2: What are the most common protecting groups for the amine and carboxylic acid functionalities on this scaffold?

Choosing the right protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions you plan to use in subsequent steps.

  • For the Secondary Amine (N-H): Urethane-based protecting groups are the most prevalent due to their stability and predictable cleavage conditions.[5]

    • Boc (tert-Butoxycarbonyl): Very common, stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[2][6]

    • Cbz (Benzyloxycarbonyl): Stable to acidic and mildly basic conditions. It is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[2][7]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acid but is specifically designed to be labile to mild bases, such as piperidine.[8][9] This feature makes it a cornerstone of modern solid-phase peptide synthesis.[10]

  • For the Carboxylic Acid (-COOH): Esterification is the standard method for protecting carboxylic acids.[3]

    • Methyl or Ethyl Esters (Me, Et): Simple to install but require harsh conditions for removal (saponification with strong base like NaOH or LiOH), which can compromise other sensitive functional groups.[3]

    • Benzyl Ester (Bn): Similar to the Cbz group, it is stable to acid and base but is cleaved by catalytic hydrogenolysis.[3]

    • tert-Butyl Ester (tBu): Stable to bases and hydrogenolysis conditions, but like the Boc group, it is cleaved by strong acids (TFA).[3]

Q3: How do I select an "orthogonal" protecting group strategy, and what does that mean?

Orthogonality is a crucial concept in complex synthesis. It means using multiple protecting groups in the same molecule that can be removed under distinct, non-interfering conditions.[3][4][11] This allows you to unmask one functional group for a reaction while leaving the others protected.

The Causality Behind the Choice: Your decision should be based on your planned synthetic route. For instance, if you need to perform a reaction under acidic conditions, you should avoid acid-labile protecting groups like Boc and tBu. If your molecule contains double bonds that would be reduced during hydrogenolysis, you should avoid Cbz and Bn groups.

The following table and decision workflow diagram provide a guide for selecting a compatible, orthogonal strategy.

Table 1: Stability of Common Protecting Groups Under Various Deprotection Conditions

Protecting GroupTypeAcid (TFA)Base (Piperidine/NaOH)Hydrogenolysis (H₂, Pd/C)
Boc AmineLabile StableStable
Cbz AmineStableStableLabile
Fmoc AmineStableLabile Moderately Stable¹
tBu Ester AcidLabile StableStable
Bn Ester AcidStableStableLabile
Me/Et Ester AcidStableLabile (strong base)Stable

¹Fmoc can be cleaved under some hydrogenolysis conditions, but it is less reactive than Cbz or Bn groups, and selectivity can sometimes be achieved.[9]

G start Start: Define Synthetic Route acid_step Is an acid-mediated step required? start->acid_step boc_tbu Use Cbz, Fmoc (Amine) Use Bn, Me/Et (Acid) acid_step->boc_tbu Yes no_boc_tbu Boc/tBu are viable options acid_step->no_boc_tbu No base_step Is a base-mediated step required? fmoc Use Boc, Cbz (Amine) Use tBu, Bn (Acid) base_step->fmoc Yes no_fmoc Fmoc is a viable option base_step->no_fmoc No h2_step Is a hydrogenation step incompatible with the molecule? cbz_bn Use Boc, Fmoc (Amine) Use tBu, Me/Et (Acid) h2_step->cbz_bn Yes no_cbz_bn Cbz/Bn are viable options h2_step->no_cbz_bn No choose_amine Choose Amine Protection choose_acid Choose Acid Protection boc_tbu->base_step no_boc_tbu->base_step fmoc->h2_step no_fmoc->h2_step end Final Strategy cbz_bn->end no_cbz_bn->end

Caption: Decision workflow for selecting an orthogonal protection strategy.

Q4: My N-Boc deprotection with TFA is also cleaving my benzyl ester. How is this possible and what can I do?

This is an excellent and often unexpected troubleshooting question. While benzyl (Bn) esters are classically considered stable to acid, strong, anhydrous acidic conditions like pure TFA can facilitate their cleavage, especially with prolonged reaction times or elevated temperatures.

  • Causality: The mechanism involves protonation of the ester oxygen, followed by cleavage to form the carboxylic acid and a stable benzyl cation. This process is slower than the cleavage of a t-butyl ester but can still occur.

  • Troubleshooting & Solutions:

    • Milder Acidic Conditions: Switch from neat TFA to a milder system. A common choice is 4M HCl in dioxane or diethyl ether. These conditions are typically sufficient to cleave the Boc group while leaving the benzyl ester intact.[12]

    • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Perform the deprotection at 0 °C and stop the reaction as soon as the starting material is consumed to minimize side reactions.

    • Re-evaluate Orthogonal Strategy: If acid sensitivity remains an issue, the ideal solution is to plan ahead. An Fmoc (base-labile) group for the amine would be perfectly orthogonal to a benzyl ester (hydrogenolysis-labile).

Q5: During my Boc deprotection, I'm seeing an unexpected product with a mass +56 Da higher than my desired product. What is it?

This is a classic sign of t-butylation .

  • Causality: The deprotection of a Boc group with acid generates a tert-butyl cation (t-Bu⁺).[13] This cation is a potent electrophile. If your molecule contains nucleophilic functional groups (such as the indole ring of tryptophan, the thiol of cysteine, or even electron-rich aromatic rings), this cation can alkylate them, adding a t-butyl group (+56 Da).[13]

  • Troubleshooting & Solutions:

    • Use Scavengers: The most effective solution is to add a "scavenger" to the deprotection cocktail. Scavengers are nucleophiles designed to trap the t-butyl cation before it can react with your molecule.

      • Common Scavengers: Triisopropylsilane (TIS), water, or thioanisole are frequently added to the TFA cleavage mixture (typically 1-5% v/v).

    • Optimize Conditions: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of this side reaction.

Q6: I am trying to remove an Fmoc group with piperidine, but the reaction is sluggish and I'm observing side products. What's going wrong?

While Fmoc deprotection is generally reliable, several factors can lead to complications.

  • Causality: The deprotection mechanism involves a β-elimination initiated by the base (piperidine). The resulting dibenzofulvene (DBF) byproduct is an electrophile and can be trapped by the piperidine. If the reaction is not efficient, DBF can form adducts with the newly deprotected amine, leading to side products.[8][14]

  • Troubleshooting & Solutions:

    • Solvent Quality: The reaction is almost always performed in N,N-dimethylformamide (DMF). Ensure your DMF is high quality and anhydrous. Old or poor-quality DMF can contain dimethylamine from decomposition, which is a less efficient base for this removal and can lead to incomplete reactions.

    • Piperidine Concentration: A 20% (v/v) solution of piperidine in DMF is standard for solid-phase synthesis.[10] For solution-phase, concentrations may vary, but ensure a sufficient molar excess of piperidine is used.

    • Reaction Time: While often fast (minutes in SPPS), solution-phase deprotection may require longer. Monitor by TLC or LC-MS to determine the optimal time.

    • Steric Hindrance: If the Fmoc-protected amine is in a sterically crowded environment, the deprotection can be slower. Consider increasing the reaction time or using a less hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be cautious, as DBU is a strong, non-nucleophilic base that can cause other side reactions like aspartimide formation if aspartic acid residues are present.[15]

G cluster_0 Fmoc-SPPS Cycle Step start Fmoc-Peptide-Resin deprotection 1. Treat with 20% Piperidine in DMF start->deprotection Deprotection wash1 2. Wash with DMF deprotection->wash1 coupling 3. Couple next Fmoc-AA (HATU, DIPEA) wash1->coupling Activation/Coupling wash2 4. Wash with DMF coupling->wash2 end_cycle Ready for next cycle wash2->end_cycle

Caption: A typical workflow step in Fmoc-based solid-phase peptide synthesis.

Validated Experimental Protocols

The following protocols are provided as a starting point. Researchers should always optimize conditions for their specific substrate.

Protocol 1: N-Boc Protection of 5-Oxomorpholine-3-carboxylic acid
  • Causality: This reaction uses di-tert-butyl dicarbonate (Boc₂O) as the electrophilic source of the Boc group. A base like triethylamine (TEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[16]

  • Procedure:

    • Dissolve 5-oxomorpholine-3-carboxylic acid (1.0 eq) in a suitable solvent mixture such as 1:1 THF/water.

    • Add triethylamine (TEA) (2.5 eq) and stir the solution at room temperature.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).

    • Once complete, remove the organic solvent (THF) under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: Acidic Deprotection of an N-Boc Group
  • Causality: A strong acid like TFA protonates the carbamate oxygen, initiating a cascade that eliminates the stable t-butyl cation and releases CO₂ and the free amine.[6][16]

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

    • If the substrate contains acid-sensitive/nucleophilic groups, add a scavenger such as triisopropylsilane (TIS) (5% v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS (typically 30-60 minutes).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA. The product is typically obtained as a TFA salt.

Protocol 3: Base-Mediated Deprotection of an N-Fmoc Group
  • Causality: The secondary amine base, piperidine, abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination that cleaves the carbamate and liberates the free amine.[8][10]

  • Procedure:

    • Dissolve the N-Fmoc protected substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add piperidine to create a 20% (v/v) solution.

    • Stir the reaction at room temperature. The reaction is often very fast and can be monitored by TLC or LC-MS (typically 10-30 minutes).

    • Once the reaction is complete, remove the DMF and piperidine under high vacuum.

    • The crude product can be purified by silica gel chromatography or precipitation by adding the reaction mixture to a non-polar solvent like diethyl ether.

References

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Organic Chemistry Portal. Protective Groups.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Yang, B., et al. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. ACS Publications.
  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Fiveable. (2025, August 15). 11.3 Protecting groups. Organic Chemistry II.
  • BOC Deprotection. Wordpress.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • 2 Protection of Functional Groups.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • GenScript. Terminology of Antibody Drug for Boc Deprotection.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Scott K. (2024, April 29). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research, 16(4):11-12.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Reddit. (2024, February 28). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • University of Calgary. Ch27 : Peptide synthesis. Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-Oxomorpholine-3-carboxylic Acid

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Oxomorpholine-3-carboxylic acid. We will move beyond a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-Oxomorpholine-3-carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative strategies to equip researchers, scientists, and drug development professionals with the knowledge to build a scientifically sound, stability-indicating analytical method.

The Analytical Challenge: Understanding 5-Oxomorpholine-3-carboxylic Acid

5-Oxomorpholine-3-carboxylic acid is a polar, chiral heterocyclic compound. Its structure, featuring a lactam, an ether linkage, and a carboxylic acid, presents a unique set of challenges and dictates our analytical strategy. The purity of such molecules is critical, particularly if they are intended as pharmaceutical intermediates or active ingredients, as structurally similar impurities or enantiomeric contaminants can have significantly different toxicological or pharmacological profiles.

Table 1: Key Physicochemical Properties and Analytical Implications

PropertyValue (Predicted/Typical)Causality & Impact on HPLC Method Development
Structure Chemical structure of 5-Oxomorpholine-3-carboxylic acidThe molecule is chiral at the C3 position. It contains a carboxylic acid group, a lactam (cyclic amide), and an ether.
Polarity (logP) < -1.0Highly polar due to multiple hydrogen bond donors/acceptors. This predicts poor retention on standard C18 reversed-phase columns, necessitating alternative stationary phases or mobile phase conditions.
Acidity (pKa) ~3-4 (Carboxylic Acid)The acidic nature means the molecule's charge state is pH-dependent. Mobile phase pH must be controlled to ensure consistent retention and peak shape. Suppressing ionization (pH < pKa) is key for reversed-phase retention.
UV Chromophore Weak (Amide Carbonyl)Lacks a significant UV-absorbing aromatic ring. Detection will rely on the amide chromophore, requiring low-wavelength UV detection (~205-215 nm). This demands high-purity solvents and stringent baseline control.
Chirality One Chiral CenterEnantiomeric purity is a critical quality attribute. The analytical method must be capable of separating the (R)- and (S)-enantiomers, either directly or indirectly.

Strategic Framework for Method Development

A successful HPLC method is not found by chance; it is engineered through a logical progression of experiments. The workflow below illustrates the systematic approach to developing a method for a polar, chiral analyte like 5-Oxomorpholine-3-carboxylic acid.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Characterize Analyte (Polarity, pKa, UV, Chirality) B Define Analytical Goal (Achiral Impurities vs. Enantiomeric Purity) A->B Informs C Column Selection (C18-AQ, Polar-Embedded, HILIC) B->C D Mobile Phase Screening (pH, Organic Modifier) C->D E Detector Wavelength (205-215 nm Scan) D->E F Gradient Optimization (Slope, Time) E->F G Flow Rate & Temperature F->G H Achieve System Suitability (Resolution > 2, Tailing < 1.5) G->H I Forced Degradation (Specificity) H->I J ICH Q2(R1) Validation (Linearity, Accuracy, Precision) I->J Confirms Stability- Indicating Nature

Caption: A systematic workflow for HPLC method development.

Comparison of Chromatographic Approaches

The primary analytical question dictates the methodology: are we looking for general process-related impurities (achiral analysis), or are we specifically measuring the enantiomeric excess (chiral analysis)? These are not mutually exclusive goals, but they often require distinct methods.

Approach 1: Achiral Purity by Reversed-Phase HPLC

This approach is designed to separate the main compound from impurities with different chemical structures (e.g., starting materials, by-products, degradants). Given the high polarity of 5-Oxomorpholine-3-carboxylic acid, selecting the correct stationary phase is the most critical decision.

Table 2: Comparison of Stationary Phases for Achiral Analysis

Stationary PhaseSeparation PrinciplePros for This AnalyteCons for This Analyte
Standard C18 Hydrophobic partitioningWidely available, well-understood.Very poor retention expected due to high polarity, even with 100% aqueous mobile phase ("phase collapse").
Aqueous C18 (C18-AQ) Hydrophobic partitioning with polar end-capping.Good starting point. Resists phase collapse in highly aqueous mobile phases, providing stable retention for polar analytes.May still provide only marginal retention.
Polar-Embedded Mixed-mode (hydrophobic & H-bonding).Excellent choice. The embedded polar group (e.g., amide, carbamate) promotes retention of polar compounds via hydrogen bonding and is stable in 100% aqueous conditions.Can have different selectivity compared to C18, which may need to be re-validated if switching from a C18 method.
HILIC Hydrophilic Interaction Liquid Chromatography.Superior retention for very polar analytes. Uses high organic mobile phase, which can be advantageous for MS detection.Different elution order (most polar elutes last). Can have longer equilibration times and be sensitive to water content in the sample.
Approach 2: Chiral Purity Analysis

Ensuring enantiomeric purity is paramount. There are two robust strategies to achieve this separation.

ChiralMethodDecision Start Need to Determine Enantiomeric Purity? Direct Direct Method: Chiral Stationary Phase (CSP) Start->Direct Indirect Indirect Method: Derivatization + Achiral HPLC Start->Indirect Pros_Direct Pros: - Fewer sample prep steps - No risk of racemization during derivatization Direct->Pros_Direct Cons_Direct Cons: - Columns are expensive - Method development can be empirical Direct->Cons_Direct Pros_Indirect Pros: - Uses standard C18 columns - Can enhance UV detection Indirect->Pros_Indirect Cons_Indirect Cons: - Derivatization adds complexity & time - Reagent must be chirally pure - Incomplete reaction can cause errors Indirect->Cons_Indirect

Caption: Decision pathway for chiral HPLC analysis.

Table 3: Head-to-Head Comparison of Chiral Separation Strategies

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Derivatization)
Principle Enantiomers interact differently with the chiral selector bonded to the stationary phase, leading to different retention times.The analyte's enantiomers are reacted with a pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
Recommended Column Polysaccharide-based columns (e.g., Chiralpak IA, ID) are highly versatile and effective for a wide range of compounds.Standard C18 or Polar-Embedded C18.
Typical CDA N/AFor a carboxylic acid: a chiral amine like (R)-1-phenylethylamine. For the lactam nitrogen (if reactive): a chiral acid chloride.
Speed & Simplicity Faster and simpler. Dilute and inject.Slower and more complex. Requires reaction setup, potential workup, and validation of the derivatization step itself.
Robustness High. Less prone to artifacts.Lower. Risk of incomplete reaction, side-product formation, or racemization under harsh reaction conditions. The chiral purity of the CDA is critical.[1][2]
Cost High initial column cost.Lower column cost, but ongoing cost for high-purity chiral reagents.

Experimental Protocols & Self-Validating Systems

A trustworthy method is one that continuously verifies its own performance. This is achieved through rigorous system suitability testing (SST) and is confirmed by forced degradation studies. The protocols below are based on established principles outlined in the United States Pharmacopeia (USP) and ICH guidelines.[3][4][5]

Protocol 1: Proposed Achiral Purity Method
  • Objective: To quantify related substance impurities of 5-Oxomorpholine-3-carboxylic acid.

  • Chromatographic System:

    • Column: Polar-Embedded C18 (e.g., Waters XBridge BEH C18 XP, Agilent ZORBAX SB-Aq), 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes, then hold at 40% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: DAD at 210 nm.

    • Injection Volume: 10 µL.

    • Sample Diluent: Water/Acetonitrile (95:5).

  • System Suitability Test (SST):

    • Prepare a solution containing the main analyte and a known, co-eluting or closely eluting impurity (if available).

    • Make six replicate injections of the standard solution.

    • Acceptance Criteria (per USP <621>):

      • Tailing factor for the main peak: ≤ 1.5.[3][4]

      • Relative standard deviation (RSD) of peak area: ≤ 2.0%.

      • Resolution between the main peak and the closest impurity: ≥ 2.0.

Protocol 2: Forced Degradation Study
  • Objective: To demonstrate the specificity and stability-indicating nature of the achiral method.[6][7]

  • Procedure: Prepare solutions of the analyte (~1 mg/mL) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation.[7]

    • Acid Hydrolysis: Add 1M HCl, heat at 60 °C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 0.1M NaOH, keep at room temperature for 2 hours. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂, keep at room temperature for 24 hours.[8]

    • Thermal Stress: Heat the solid powder at 105 °C for 48 hours. Dissolve in diluent.

    • Photolytic Stress: Expose the solution to UV light (ICH Q1B) for 24 hours alongside a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the Achiral Purity Method.

  • Acceptance Criteria:

    • The method must demonstrate resolution between the parent peak and all major degradation product peaks.

    • Peak purity analysis (using DAD) of the parent peak in the stressed samples should pass, indicating no co-elution.

    • Mass balance should be assessed (sum of parent and impurities should be close to 100%).

Method Validation and Performance Comparison

Once developed, the method must be formally validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[5][9][10][11]

Table 4: Summary of Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To ensure the signal is unequivocally from the analyte.No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity must pass.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the range (e.g., LOQ to 150% of nominal concentration).
Accuracy To measure the closeness of test results to the true value.98.0% - 102.0% recovery for spiked samples at multiple levels.
Precision To show the closeness of agreement between repeated measurements.Repeatability (intra-day) RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst) RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount that can be quantitatively determined with suitable precision and accuracy.Typically S/N ratio ≥ 10. Must be precise and accurate at this level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.System suitability must be met when varying parameters like pH (±0.2), column temp (±5°C), flow rate (±10%).

Conclusion and Recommendations

Developing a robust purity method for 5-Oxomorpholine-3-carboxylic acid requires a systematic approach grounded in the molecule's physicochemical properties.

  • For achiral purity and related substances , a reversed-phase method using a polar-embedded stationary phase with a low-pH mobile phase (0.1% formic acid) and low-wavelength UV detection (210 nm) is the recommended starting point. Its performance must be confirmed through a comprehensive forced degradation study to establish it as stability-indicating.

  • For chiral purity , the most efficient and reliable approach is the direct separation on a polysaccharide-based chiral stationary phase . This avoids the complexities and potential artifacts of chemical derivatization, making it ideal for a quality control environment.

By employing the comparative strategies and detailed protocols within this guide, analytical scientists can confidently develop and validate HPLC methods that ensure the purity, safety, and efficacy of products containing this important molecule.

References

  • <621> CHROMATOGRAPHY - USP.org.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Deriv
  • Understanding the L
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • USP 621 Changes. Element Lab Solutions.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. The Analytical Scientist.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine. Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Quality Guidelines.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Different analytical methods of estimation of morpholine or its derivatives.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 5-Oxomorpholine-3-carboxylic Acid

Executive Summary 5-Oxomorpholine-3-carboxylic acid (5-OCA) is a highly specialized cyclic amino acid derivative. Characterized by a morpholine ring containing both a lactam (5-oxo) and a carboxylic acid moiety, it serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Oxomorpholine-3-carboxylic acid (5-OCA) is a highly specialized cyclic amino acid derivative. Characterized by a morpholine ring containing both a lactam (5-oxo) and a carboxylic acid moiety, it serves as a critical rigidified building block in medicinal chemistry—most notably in the synthesis of highly selective mTOR inhibitors [2].

In mass spectrometry (MS), the accurate identification and quantification of 5-OCA require a deep understanding of its gas-phase dissociation mechanics. This guide provides an objective comparison of MS analytical platforms (High-Resolution Q-TOF vs. Triple Quadrupole) for 5-OCA analysis, contrasts its fragmentation fingerprint against structural analogs to prevent false positives, and details a self-validating experimental protocol for robust LC-MS/MS workflows.

Mechanistic Profiling: The Causality of 5-OCA Fragmentation

To optimize analytical methods, one must understand the causality behind the fragmentation of 5-OCA under Collision-Induced Dissociation (CID).

When ionized in positive electrospray ionization (ESI+) mode, 5-OCA yields a protonated precursor ion


 at m/z 146.045 [1]. The fragmentation is driven by the competing labilities of its functional groups:
  • Carboxylic Acid Lability: The most thermodynamically favorable pathway is the neutral loss of water (-18 Da) from the carboxylic acid group, generating a highly stable acylium ion at m/z 128.03. Alternatively, direct decarboxylation (-44 Da) yields an ion at m/z 102.05.

  • Lactam-Directed Ring Cleavage: Unlike standard cyclic amino acids, the ether oxygen in the morpholine ring weakens the adjacent C-C bonds during high-energy CID. This facilitates the expulsion of formaldehyde (

    
    , -30 Da), a diagnostic neutral loss that distinguishes morpholine derivatives from pyrrolidine or piperidine analogs.
    
  • Sequential Degradation: The m/z 128.03 fragment undergoes subsequent loss of carbon monoxide (-28 Da) from the lactam carbonyl, resulting in a terminal fragment at m/z 100.04.

Fragmentation Precursor 5-OCA [M+H]+ m/z 146.04 H2OLoss [M+H - H2O]+ m/z 128.03 Precursor->H2OLoss -H2O (-18 Da) CO2Loss [M+H - CO2]+ m/z 102.05 Precursor->CO2Loss -CO2 (-44 Da) RingCleavage [M+H - CH2O]+ m/z 116.03 Precursor->RingCleavage -CH2O (-30 Da) COLoss [M+H - H2O - CO]+ m/z 100.04 H2OLoss->COLoss -CO (-28 Da)

Diagnostic CID fragmentation pathways of protonated 5-Oxomorpholine-3-carboxylic acid.

Comparison Guide 1: 5-OCA vs. Structural Analogs

In complex biological matrices or synthetic reaction mixtures, 5-OCA can be easily confused with structurally similar cyclic amino acids. For instance, in-source cyclization of glutamic acid to pyroglutamic acid is a known LC-MS artifact that can complicate the analysis of lactam-containing metabolites [3].

Comparing the fragmentation of 5-OCA against 3-Morpholinecarboxylic acid (3-MCA) and Pyroglutamic acid (PCA) reveals distinct diagnostic ions that must be used for selective Multiple Reaction Monitoring (MRM).

Table 1: MS/MS Fragmentation Comparison of Cyclic Amino Acids
CompoundPrecursor

Primary Loss 1Primary Loss 2Diagnostic Ring CleavageStructural Differentiator
5-Oxomorpholine-3-carboxylic acid m/z 146.04m/z 128 (-

)
m/z 102 (-

)
m/z 116 (-

)
Presence of both lactam and ether oxygen.
3-Morpholinecarboxylic acid m/z 132.06m/z 114 (-

)
m/z 88 (-

)
m/z 102 (-

)
Lacks 5-oxo group; higher relative abundance of -

loss.
Pyroglutamic acid m/z 130.05m/z 112 (-

)
m/z 84 (-

, -

)
None (No ether O)5-membered ring; completely lacks -

neutral loss.

Expert Insight: To definitively distinguish 5-OCA in a mixture, the transition 146.04 → 116.03 is the most highly specific MRM channel, as it relies on the unique presence of the morpholine ether oxygen, which is absent in standard lactams like pyroglutamic acid.

Comparison Guide 2: Analytical Platform Performance

Choosing the right mass spectrometry platform dictates the success of the assay. Below is an objective comparison of Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QQQ) systems for the analysis of 5-OCA.

Table 2: Q-TOF vs. QQQ Performance Metrics for 5-OCA
Performance MetricHigh-Resolution Q-TOF (LC-ESI-QTOF)Triple Quadrupole (LC-ESI-QQQ)
Primary Application Structural elucidation, impurity profiling.High-throughput targeted quantification.
Mass Accuracy < 2 ppm (Resolves isobaric interferences).Nominal mass (~0.7 Da FWHM).
Limit of Detection (LOD) ~5 - 10 ng/mL< 0.5 ng/mL (Superior sensitivity).
Dynamic Range 3 to 4 orders of magnitude.5 to 6 orders of magnitude.
Method Justification Best for confirming the synthesis of 5-OCA building blocks in drug discovery [2].Best for pharmacokinetic (PK) tracking of 5-OCA in plasma or urine.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure data integrity, the following protocol incorporates internal validation checkpoints to monitor for in-source fragmentation—a critical failure point when analyzing labile carboxylic acids [3].

Phase 1: Sample Preparation & Chromatography
  • Matrix Spiking: Spike samples with a stable isotope-labeled internal standard (e.g.,

    
    -5-OCA) to a final concentration of 50 ng/mL. Self-Validation: Recovery of the internal standard must be within 85-115% to rule out matrix ion suppression.
    
  • Chromatographic Separation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) rather than standard C18, due to the high polarity of 5-OCA.

  • Mobile Phase:

    • A: 10 mM Ammonium formate in Water (pH 3.5).

    • B: 0.1% Formic acid in Acetonitrile.

    • Run a gradient from 95% B to 50% B over 5 minutes.

Phase 2: Mass Spectrometry Optimization (QQQ)
  • Source Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Fragmentor Voltage Optimization (Critical Step): Ramp the fragmentor voltage from 50V to 150V. Self-Validation: Monitor the m/z 146 → 146 transition. Select the highest voltage that keeps in-source fragmentation (spontaneous formation of m/z 128 prior to the collision cell) below 5%.

  • Collision Energy (CE) Ramping:

    • Quantifier Transition: m/z 146.0 → 128.0 (CE: 15 eV).

    • Qualifier Transition: m/z 146.0 → 116.0 (CE: 25 eV).

Workflow Prep Sample Prep & Isotope Spiking LC HILIC Separation Prep->LC ESI ESI(+) Source (Low Fragmentor V) LC->ESI MS QQQ MRM Acquisition ESI->MS Data Peak Integration & Ratio Validation MS->Data

Self-validating LC-MS/MS workflow for the targeted quantification of 5-OCA.

References

  • Title: 5-Oxomorpholine-3-carboxylic acid | C5H7NO4 | CID 21049425 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid Source: Analytical Chemistry (PubMed Central, NIH) URL: [Link]

Validation

Chiral HPLC Separation of 5-Oxomorpholine-3-Carboxylic Acid Enantiomers: A Comparative Methodological Guide

Executive Summary The enantiomeric resolution of 5-oxomorpholine-3-carboxylic acid and its derivatives presents a unique analytical challenge in pharmaceutical development. While the morpholine ring restricts conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of 5-oxomorpholine-3-carboxylic acid and its derivatives presents a unique analytical challenge in pharmaceutical development. While the morpholine ring restricts conformational flexibility—a trait highly advantageous for chiral recognition—the free acid lacks a strong native chromophore and exhibits extreme polarity. Consequently, analytical scientists must choose between derivatizing the analyte for separation on Polysaccharide-based Chiral Stationary Phases (CSPs) or employing Chiral Ligand-Exchange Chromatography (CLEC) for the underivatized form.

This guide objectively compares the performance of reversed-phase polysaccharide CSPs against D-penicillamine-based CLEC, providing self-validating experimental protocols and mechanistic insights to optimize your chromatographic workflows.

Mechanistic Pathways & Analyte Profiling

The selection of a chiral separation strategy is fundamentally dictated by the analyte's derivatization state. In many synthetic workflows, such as the development of HDAC6 inhibitors[1], 5-oxomorpholine-3-carboxylic acid is N-protected (e.g., N-benzyl or Fmoc) to prevent unwanted side reactions during peptide coupling or functionalization[2].

  • N-Protected Analytes: The addition of a benzyl group introduces lipophilicity and a strong UV chromophore. This makes the molecule an ideal candidate for polysaccharide-based CSPs, where chiral recognition is driven by hydrogen bonding, dipole-dipole interactions, and π-π stacking[3].

  • Free Analytes: The underivatized zwitterionic form is poorly retained on standard CSPs. CLEC circumvents this by utilizing a central transition metal (typically Cu²⁺) to form a transient diastereomeric ternary complex with a chiral selector and the analyte[4].

DecisionMatrix Analyte 5-Oxomorpholine-3-carboxylic Acid Enantiomeric Mixture Deriv Analyte Derivatization State? Analyte->Deriv Free Free Acid / Underivatized (Highly Polar, Weak Chromophore) Deriv->Free No Protection Protected N-Benzyl / Fmoc Protected (Lipophilic, Strong Chromophore) Deriv->Protected N-Alkylated/Acylated CLEC Chiral Ligand Exchange (CLEC) e.g., D-Penicillamine-Cu(II) Free->CLEC Cu(II) Coordination Poly Polysaccharide CSP e.g., Chiralcel OJ-R Protected->Poly H-Bonding & Pi-Pi

Decision matrix for selecting the optimal chiral HPLC strategy based on analyte derivatization.

Comparative Methodologies & Experimental Protocols

Strategy A: Reversed-Phase Separation on Polysaccharide CSPs

Target: N-Benzyl-5-oxomorpholine-3-carboxylic acid Column: Daicel Chiralcel® OJ-R (Cellulose tris(4-methylbenzoate))

Causality in Experimental Design: Cellulose tris(4-methylbenzoate) provides deep chiral cavities that perfectly accommodate the aromatic benzyl group. The inclusion of 0.2% phosphoric acid in the mobile phase is a critical mechanistic choice; it suppresses the ionization of the carboxylic acid moiety (maintaining a pH of ~2.5). This prevents peak tailing and ensures the analyte interacts with the stationary phase in a neutral, structurally defined state[3].

Self-Validating Protocol:

  • Column Preparation: Install a Chiralcel OJ-R column (150 × 4.6 mm, 5 μm).

  • Mobile Phase Blending: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and 0.2% aqueous Phosphoric acid. Degas thoroughly via sonication.

  • System Equilibration: Flush the column at 1.0 mL/min until the baseline stabilizes (typically 15-20 column volumes). Maintain the column compartment at 25 °C.

  • Sample Preparation: Dissolve the N-benzyl-5-oxomorpholine-3-carboxylic acid enantiomeric mixture in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection & Detection: Inject 10 μL of the sample. Monitor the eluent via UV detection at 210 nm.

  • Expected Outcome: The (S)-enantiomer will elute at approximately 7.94 minutes with an ee value approaching 100% and baseline resolution[3].

Mechanism CSP Chiralcel OJ-R (Cellulose tris(4-methylbenzoate)) Interactions Hydrogen Bonding Pi-Pi Stacking Steric Inclusion CSP->Interactions Stationary Phase Analyte N-Benzyl-5-Oxomorpholine- 3-Carboxylic Acid Analyte->Interactions Analyte Moieties Resolution Resolution Interactions->Resolution Chiral Recognition

Mechanistic model of chiral recognition for N-benzyl derivatives on cellulosic CSPs.

Strategy B: Chiral Ligand-Exchange Chromatography (CLEC)

Target: Free 5-oxomorpholine-3-carboxylic acid Column: D-penicillamine-based CLEC

Causality in Experimental Design: By exploiting the bidentate coordination of the free amino acid's nitrogen and oxygen atoms with Cu(II) ions, CLEC enables direct enantioseparation without pre-column derivatization. The UV absorbance of the resulting Cu(II)-complex at 254 nm solves the detectability issue of the native morpholine ring, allowing for highly sensitive quantification[4].

Self-Validating Protocol:

  • Column Preparation: Install a D-penicillamine-based CLEC column (150 × 4.6 mm, 5 μm).

  • Mobile Phase Blending: Prepare a 2.0 mM Copper(II) sulfate (CuSO₄) aqueous solution.

  • System Equilibration: Equilibrate the column at 0.8 mL/min at 35 °C. Elevated temperatures are explicitly chosen to enhance the mass transfer kinetics of the bulky ternary complexes.

  • Sample Preparation: Dissolve the free 5-oxomorpholine-3-carboxylic acid in water to 1.0 mg/mL.

  • Injection & Detection: Inject 10 μL. Monitor via UV at 254 nm.

  • Expected Outcome: The stereochemical hindrance in the ternary complex dictates elution order, typically resulting in the (S)-isomer eluting prior to the (R)-isomer with a resolution factor (Rs) between 1.5 and 2.5[4].

Quantitative Performance Comparison

To facilitate objective decision-making, the operational parameters and performance metrics of both methodologies are summarized below.

ParameterChiralcel OJ-R (Polysaccharide)D-Penicillamine CLEC
Optimal Analyte Form N-Protected (e.g., N-Benzyl)Free / Underivatized
Primary Chiral Mechanism H-Bonding, Steric fit, π-π stackingDiastereomeric Cu(II) coordination
Mobile Phase System Methanol / 0.2% H₃PO₄ (50:50)1.0 - 5.0 mM CuSO₄ (aq)
Typical Retention Time (Rt₁) ~7.94 min[3]10.0 - 15.0 min[4]
Enantiomeric Resolution (Rs) > 2.0 (Baseline)1.5 - 2.5
Detection Strategy Direct UV (210 nm)Indirect UV via Cu(II) complex (254 nm)
Workflow Efficiency High (if analyte is already protected)High (eliminates derivatization steps)

Expert Decision Matrix

As an Application Scientist, the choice between these two columns should be dictated entirely by your upstream synthetic workflow:

  • Select the Polysaccharide CSP (Chiralcel OJ-R) if you are isolating the intermediate (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid as a building block for complex APIs. It offers superior theoretical plate counts and faster run times without the need to deprotect the amine prior to analysis[3].

  • Select the CLEC Column if your final target is the free amino acid. It bypasses the need for a cumbersome pre-column derivatization step and elegantly solves the lack of a native chromophore through metal complexation[4].

References

  • [3] Title: (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9 - ChemicalBook Source: chemicalbook.com URL:

  • [1] Title: WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6) inhibitors - Google Patents Source: google.com URL:

  • [2] Title: Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid - PubMed Source: nih.gov URL:

  • [4] Title: High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column - PubMed Source: nih.gov URL:

Sources

Comparative

Comparing bioactivity of 5-Oxomorpholine-3-carboxylic acid vs. pyroglutamic acid

Comparative Bioactivity and Peptidomimetic Utility: 5-Oxomorpholine-3-carboxylic Acid vs. Pyroglutamic Acid As a Senior Application Scientist in drug discovery and molecular design, I frequently evaluate cyclic amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity and Peptidomimetic Utility: 5-Oxomorpholine-3-carboxylic Acid vs. Pyroglutamic Acid

As a Senior Application Scientist in drug discovery and molecular design, I frequently evaluate cyclic amino acid scaffolds for their impact on target binding, conformational rigidity, and pharmacokinetic survivability. Two highly relevant, yet functionally divergent, building blocks in this space are Pyroglutamic acid (pGlu) and 5-Oxomorpholine-3-carboxylic acid (5-OXA) .

While pGlu is an endogenous metabolite with direct pharmacological actions, 5-OXA is a synthetic, heteroatom-enriched analog engineered to solve specific metabolic and structural challenges in modern peptidomimetic drug design. This guide objectively compares their physicochemical properties, bioactivity profiles, and the experimental workflows used to validate their performance.

Structural and Physicochemical Divergence

The structural nuances between these two molecules dictate their entirely different applications in medicinal chemistry:

  • Pyroglutamic Acid (pGlu): Featuring a 5-membered pyrrolidine lactam ring, pGlu is a naturally occurring amino acid derivative found at the N-terminus of many proteins. Its rigid ring imposes conformational constraints on peptide backbones, enhancing general resistance to exopeptidases. However, it remains highly susceptible to specific enzymatic cleavage by endogenous pyroglutamyl peptidases.

  • 5-Oxomorpholine-3-carboxylic Acid (5-OXA): This synthetic scaffold features a 6-membered morpholine ring with a lactam carbonyl (5-oxo)[1]. By replacing the pyrrolidine methylene of pGlu with an ether oxygen, 5-OXA introduces a new hydrogen bond acceptor. This subtle bioisosteric shift fundamentally alters the molecule's lipophilicity and expands its utility in structure-based drug design—allowing for novel interactions with kinase hinge regions while dramatically improving metabolic stability against CYP450 enzymes[2].

Bioactivity Profiles & Applications

Pyroglutamic Acid: Direct Anti-Enzymatic Action

pGlu acts as a direct, bioactive ligand. Recent multi-biochemical studies have demonstrated that pGlu potently inhibits human recombinant phosphodiesterase-5A1 (PDE5A1) with a half-maximal inhibitory concentration (IC50) of 5.23 µM. Furthermore, at concentrations of 20 µg/mL, it exhibits a 98.2% inhibition of human angiotensin-converting enzyme (ACE), rivaling standard therapeutics like captopril[3]. In agricultural and natural product research, L-pyroglutamic acid analogues have also shown significant antifungal and anti-inflammatory activities[4].

5-Oxomorpholine-3-carboxylic Acid: Conformational Restriction

Unlike pGlu, 5-OXA is rarely used as a standalone therapeutic. Instead, its "bioactivity" is realized when it is incorporated as a pharmacophore scaffold. When integrated into complex macrocycles or tricyclic pyrimido-pyrrolo-oxazine moieties, 5-OXA derivatives demonstrate exceptional target selectivity (e.g., against mTOR kinase). The morpholine-lactam core ensures the resulting drug is orally bioavailable, metabolically stable, and features minimal brain penetration—a critical advantage for targeting systemic tumors without central nervous system toxicity[2].

Quantitative Data Comparison

Table 1: Comparative Physicochemical and Bioactivity Profile

FeaturePyroglutamic Acid (pGlu)5-Oxomorpholine-3-carboxylic Acid (5-OXA)
Origin Endogenous / Natural ProductSynthetic Peptidomimetic Scaffold
Core Structure 5-membered pyrrolidine lactam6-membered morpholine lactam
Chemical Formula C5H7NO3C5H7NO4[1]
Hydrogen Bond Acceptors 34 (includes ether oxygen)
Primary Bioactivity PDE5A1, ACE, and Urease Inhibition[3]mTOR Kinase Inhibition (as a scaffold)[2]
Metabolic Vulnerability Cleaved by pyroglutamyl peptidasesHigh CYP450 & exopeptidase resistance[2]
Key Application Cardiovascular/Nootropic research[3]Conformational restriction in oncology[2]

Self-Validating Experimental Methodologies

To objectively evaluate the performance of these compounds, my laboratory relies on self-validating assay systems that establish clear causality between the molecular structure and the observed biological outcome.

Protocol A: Anti-Enzymatic Assay for pGlu (ACE Inhibition)

This protocol quantifies the direct inhibitory potency of pGlu against human ACE.

  • Substrate Preparation: Prepare Hippuryl-His-Leu (HHL) in a borate buffer (pH 8.3). Causality: The alkaline pH ensures optimal ACE catalytic folding, while HHL serves as a specific synthetic substrate that mimics the C-terminal of Angiotensin I.

  • Inhibitor Incubation: Pre-incubate human ACE with pGlu (e.g., 20 µg/mL) for 15 minutes at 37°C before adding HHL. Causality: Pre-incubation allows pGlu to establish equilibrium binding with the ACE active site zinc ion before substrate competition begins[3].

  • Reaction Termination & Extraction: Add 1M HCl to stop the reaction, followed by ethyl acetate extraction. Causality: HCl denatures the enzyme, halting kinetics instantly (creating a self-validating timepoint). Ethyl acetate selectively partitions the cleaved product (hippuric acid) into the organic phase, leaving unreacted HHL in the aqueous phase.

  • Spectrophotometric Quantification: Evaporate the organic layer, redissolve in water, and measure absorbance at 228 nm. Causality: A decrease in absorbance relative to a vehicle control directly quantifies ACE inhibition by pGlu[3].

Protocol B: Liver Microsomal Stability Assay for 5-OXA Peptidomimetics

This protocol evaluates the CYP450-mediated metabolic resistance conferred by the 5-OXA scaffold.

  • Matrix Preparation: Incubate the 5-OXA-derived compound (1 µM) with human liver microsomes (HLMs, 0.5 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4). Causality: HLMs contain the full complement of major CYP450 enzymes. The physiological pH ensures native enzyme activity[2].

  • NADPH Initiation: Initiate the reaction by adding an NADPH regenerating system. Causality: CYP450 enzymes are obligate-dependent on NADPH for electron transfer. Withholding NADPH in a parallel sample creates a self-validating negative control to rule out non-CYP-mediated degradation.

  • Kinetic Sampling & Quenching: Withdraw aliquots at 0, 15, 30, and 60 minutes, immediately quenching in ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates microsomal proteins, instantly stopping metabolism. The internal standard normalizes any volumetric or ionization variances.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Causality: High metabolic stability (>80% remaining at 60 min) confirms that the 5-OXA morpholine scaffold successfully resists oxidative cleavage[2].

Mechanistic Visualization

The following diagram illustrates the divergent functional pathways of these two cyclic amino acids, highlighting how their structural differences dictate their ultimate pharmacological utility.

G cluster_pGlu Pyroglutamic Acid (pGlu) Pathway cluster_5OXA 5-Oxomorpholine-3-carboxylic Acid (5-OXA) Pathway P_Node1 Endogenous Cyclic Amino Acid P_Node2 Direct Enzyme Inhibition (ACE, PDE5A1) P_Node1->P_Node2 Target Binding P_Node3 Susceptible to Pyroglutamyl Peptidases P_Node1->P_Node3 Enzymatic Cleavage O_Node1 Synthetic Morpholine Scaffold O_Node2 Conformational Restriction (mTOR Inhibitors) O_Node1->O_Node2 Drug Design O_Node3 High Metabolic Stability (CYP450 Resistance) O_Node1->O_Node3 First-Pass Survival

Figure 1: Divergent functional pathways and metabolic outcomes of pGlu versus 5-OXA scaffolds.

References

  • 5-Oxomorpholine-3-carboxylic acid | C5H7NO4 | CID 21049425 Source: NIH PubChem URL:[Link]

  • A Multi-Biochemical and In Silico Study on Anti-Enzymatic Actions of Pyroglutamic Acid against PDE-5, ACE, and Urease Using Various Analytical Techniques: Unexplored Pharmacological Properties and Cytotoxicity Evaluation Source: MDPI (Molecules) URL:[Link]

  • Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead Source: ResearchGate URL:[Link]

  • A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Comparative Guide: X-Ray Crystallography of 5-Oxomorpholine-3-Carboxylic Acid Derivatives

Executive Summary: The Scaffold Advantage In the realm of peptidomimetics, 5-oxomorpholine-3-carboxylic acid (5-OMC) derivatives represent a critical structural "sweet spot" between the rigid constraint of Proline (5-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the realm of peptidomimetics, 5-oxomorpholine-3-carboxylic acid (5-OMC) derivatives represent a critical structural "sweet spot" between the rigid constraint of Proline (5-membered ring) and the flexibility of Piperidine (6-membered ring).

While Proline is the gold standard for inducing


-turns in peptide chains, its lack of hydrogen bond donors (due to the tertiary amide in the peptide bond) limits its utility in specific binding pockets. The 5-OMC scaffold introduces an ether oxygen (hydrogen bond acceptor) and a lactam nitrogen (hydrogen bond donor), offering a unique electrostatic profile while maintaining a constrained chair conformation.

This guide analyzes the X-ray crystallographic data of 5-OMC derivatives to validate their structural superiority in specific drug design applications.

Structural Rationale & Comparative Analysis

To understand the crystallographic value of 5-OMC, we must compare it against its primary competitors: L-Proline and Morpholine-3-carboxylic acid (reduced form) .

The Structural Decision Matrix

The following workflow illustrates the logical selection process for using the 5-OMC scaffold over alternatives based on structural requirements.

ScaffoldSelection Start Target Binding Requirement Constraint Is conformational constraint required? Start->Constraint HBond Is H-Bond Donor/Acceptor needed in ring? Constraint->HBond Yes (Rigid) Piperidine Select Piperidine-2-COOH (Flexible, Bulky) Constraint->Piperidine No (Flexible) Size Ring Size Preference? HBond->Size Yes (Polar) Proline Select L-Proline (Rigid, Hydrophobic, No H-bond Donor) HBond->Proline No (Hydrophobic) Morpholine Select Morpholine-3-COOH (Chair, Ether Acceptor, Basic Amine) Size->Morpholine Basic Amine (pKa ~8) Oxomorpholine Select 5-Oxomorpholine-3-COOH (Rigid Lactam, Planar Amide, Dual H-Bonding) Size->Oxomorpholine Neutral Lactam (Planar Region)

Figure 1: Decision matrix for selecting 5-oxomorpholine scaffolds based on crystallographic and physicochemical properties.

X-Ray Crystallographic Data Analysis

The crystallographic signature of 5-OMC derivatives is defined by two competing forces: the chair conformation preference of the saturated morpholine segments and the planarity imposed by the lactam (amide) group at positions 4 and 5.

Key Crystallographic Parameters

Unlike Proline, which adopts an "envelope" pucker, 5-OMC derivatives typically crystallize in a distorted chair conformation. The C5-carbonyl introduces significant planarity to the N4-C5 bond, restricting the ring pucker.

Table 1: Comparative Structural Parameters (Average Values from CSD)

Parameter5-Oxomorpholine-3-COOH Derivs.[1][2][3]L-Proline DerivativesMorpholine-3-COOH (Reduced)Significance
Ring Conformation Distorted Chair / Half-ChairEnvelope (C

-endo/exo)
Perfect Chair5-OMC mimics the transition state of peptide hydrolysis.
Amide Bond (N4-C5) 1.33 Å (Partial double bond)N/A (Amine C-N ~1.47 Å)1.46 Å (Single bond)The 5-oxo group creates a rigid planar segment, reducing entropy penalty upon binding.
Ether Bond (C2-O1) 1.42 ÅN/A1.42 ÅProvides an H-bond acceptor without changing ring size.
Torsion (N4-C3-C2-O1) ~55°~35° (N-C

-C

-C

)
~60°5-OMC is "flatter" than the perfect chair but deeper than Proline.
Chirality at C3 Absolute (S) or (R)Absolute (S)Absolute (S) or (R)X-ray is the only method to definitively confirm C3 chirality after cyclization.
Hydrogen Bonding Networks

In the crystal lattice, 5-OMC derivatives exhibit a distinct "Head-to-Tail" packing motif driven by the Lactam group:

  • Donor: The Amide N-H (position 4) is a strong donor.

  • Acceptor: The Carbonyl Oxygen (position 5) and Ether Oxygen (position 1) compete as acceptors.

  • Outcome: This creates stable 1D supramolecular tapes, often resulting in high-melting-point solids (>150°C) compared to their reduced morpholine counterparts.

Experimental Protocol: Synthesis to Structure

To obtain high-quality single crystals for X-ray diffraction, one must navigate the solubility difference between the polar carboxylic acid tail and the lipophilic lactam ring.

Synthesis of the Core Scaffold

Note: This protocol assumes starting from L-Serine or Cysteine analogues to establish chirality.

  • Alkylation: React N-protected amino acid (e.g., Boc-Ser-OMe) with chloroacetyl chloride.

  • Cyclization: Induce base-catalyzed ring closure (NaH in THF) to form the lactam.

  • Deprotection: Removal of ester/protecting groups to yield the free acid.

Crystallization Workflow (Vapor Diffusion)

The "Slow Evaporation" method often yields amorphous powder for this class. Sitting Drop Vapor Diffusion is the validated protocol for 5-OMC derivatives.

CrystallizationProtocol Sample 1. Purified 5-OMC (>98% HPLC) Solvent 2. Solvent Screen (MeOH / H2O / DMSO) Sample->Solvent Dissolve to 20mg/mL Setup 3. Sitting Drop Setup (1:1 Sample:Reservoir) Solvent->Setup Mix Equilibrium 4. Equilibrium (4°C vs 20°C) Setup->Equilibrium Seal & Wait 3-7 days Harvest 5. Crystal Harvest (Paratone Oil Cryo) Equilibrium->Harvest Check via Microscopy

Figure 2: Optimized crystallization workflow for polar lactam derivatives.

Critical Protocol Step: For 5-oxomorpholine derivatives, the Anti-Solvent choice is critical.

  • Primary Solvent: Methanol or Ethanol (high solubility).

  • Reservoir (Anti-Solvent): Diethyl Ether or Hexane.

  • Mechanism: The ether oxygen in the ring interacts favorably with alcoholic solvents; slow diffusion of hexane forces the molecules to stack via the amide-carbonyl H-bonds, promoting crystal growth over precipitation.

Performance Comparison: X-Ray vs. NMR[4]

When should you rely on X-ray data versus solution-state NMR for this scaffold?

FeatureX-Ray CrystallographySolution NMR (NOESY/COSY)
Absolute Configuration Definitive. Uses anomalous scattering (if heavy atom present) or Flack parameter.Inferential. Requires derivatization or known chiral reference.
Ring Pucker Static. Shows the single lowest-energy conformer in the lattice.Dynamic. Shows an average of rapid chair-flip interconversions.
Amide Planarity Precise measurement of bond lengths (N-C=O) to 0.001 Å.Inferred from chemical shift anisotropy.
Throughput Low (Days to Weeks).[4]High (Minutes to Hours).[4]

Recommendation: Use NMR for routine screening. Use X-ray Crystallography once early in the campaign to validate the stereochemistry of the C3-position and the "twist" of the lactam ring, which serves as the template for docking studies.

References

  • Morpholine Ring Conformation: BenchChem. (2025).[5] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from

  • Structural Analogues (Proline): Sigma-Aldrich. (2025). Proline Derivatives and Analogs. Retrieved from

  • Crystallographic Methodology: Gexin Publications. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects. Retrieved from

  • Synthesis of Lactam Derivatives: MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Retrieved from

  • General Morpholine Data: Chem-Impex. (2025). Morpholine-3-carboxylic acid Product Data. Retrieved from

Sources

Comparative

Validating Enantiomeric Excess of 5-Oxomorpholine-3-carboxylic Acid: A Comparative Technical Guide

Topic: Validating Enantiomeric Excess ( ) of Synthesized 5-Oxomorpholine-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Enantiomeric Excess (


) of Synthesized 5-Oxomorpholine-3-carboxylic Acid
Content Type:  Publish Comparison Guide
Audience:  Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

The synthesis of 5-oxomorpholine-3-carboxylic acid (often derived from L-serine) presents a specific stereochemical challenge: the risk of racemization at the C3 position during the base-mediated cyclization step.[1] Because this scaffold serves as a critical pharmacophore in peptidomimetics and enzyme inhibitors, validating its optical purity is non-negotiable.[2]

This guide compares three validation methodologies. While Polarimetry serves as a preliminary screen, it is insufficient for quantitative release.[2] Direct Chiral HPLC (using Zwitterionic or Ligand Exchange phases) is identified as the Gold Standard for QC. Chiral Derivatization (via amide coupling, not Marfey’s method due to the lactam structure) serves as the robust Chemical Verification method for R&D troubleshooting.[2]

Part 1: The Challenge of the Lactam Scaffold

The 5-oxomorpholine-3-carboxylic acid molecule features a stereocenter at C3.[1] Unlike simple amino acids, the nitrogen atom is part of a lactam (cyclic amide) ring.[2]

  • The Trap: The lactam nitrogen is non-nucleophilic. Standard amino acid derivatization agents (like Marfey’s Reagent or OPA) will not react with this molecule directly.[2]

  • The Risk: The cyclization of N-(chloroacetyl)-L-serine usually requires sodium hydride (NaH) or alkoxides.[1] These basic conditions can deprotonate the C3-alpha proton, leading to transient enolization and subsequent racemization.[1]

Part 2: Comparative Analysis of Validation Methods
Method A: Polarimetry (Specific Rotation)

The "Quick Look" – Not for Quantitative Release[2]

FeatureRatingTechnical Reality
Speed HighInstant readout.
Cost LowNo consumables required.
Accuracy LowHighly susceptible to chemical impurities (e.g., uncyclized precursors).[2]
Sensitivity LowThe

value is often small; 5% enantiomeric impurity may be masked by solvent effects.

Senior Scientist Verdict: Use only for "Go/No-Go" screening during reaction monitoring. Never use for final


 calculation.
Method B: Direct Chiral HPLC (The Gold Standard)

The QC Workhorse[1][2]

Because the target is a free carboxylic acid, standard normal-phase chiral methods (Hexane/IPA) often result in peak tailing unless the acid is esterified.[1] For the free acid, Zwitterionic or Ligand Exchange phases are superior.

FeatureRatingTechnical Reality
Speed Medium15–30 min run times.[1]
Accuracy HighDirect visualization of both enantiomers (if racemic standard is available).
Robustness HighZwitterionic phases tolerate aqueous/organic gradients well.

Recommended Column Chemistry:

  • Cinchona Alkaloid-based Zwitterionic Phases (e.g., Chiralpak ZWIX): Excellent for separating free amino acids and cyclic amino acids/lactams using polar organic modes (MeOH/MeCN with acid/base additives).[2]

  • Ligand Exchange (e.g., Chiralpak MA(+)): Uses Copper(II) complexes.[2] Very effective for alpha-amino acids and their cyclic derivatives, provided the carboxyl group is free to coordinate with Copper.[1]

Method C: Chiral Derivatization (Amide Coupling)

The R&D Problem Solver

Since the lactam nitrogen is unreactive, we must derivatize the carboxylic acid . Coupling the target molecule with a chiral amine (e.g., (R)-1-phenylethylamine) creates diastereomeric amides.[1]

  • Mechanism: (S)-Target + (R)-Amine

    
     (S,R)-Amide.[1][2] (R)-Target + (R)-Amine 
    
    
    
    (R,R)-Amide.
  • Separation: These diastereomers have different physical properties and separate on standard achiral C18 columns .

FeatureRatingTechnical Reality
Sensitivity Very HighUV response is enhanced by the aromatic ring of the derivatizing agent.[1]
Self-Validating YesIf you couple a racemic standard, you will see two peaks on C18.[1]
Complexity HighRequires a chemical reaction step before analysis.
Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct validation method based on your development stage.

ValidationLogic Start Sample: 5-Oxomorpholine-3-COOH Stage Development Stage? Start->Stage QC Routine QC / Release Stage->QC High Throughput RD R&D / Method Dev / Troubleshooting Stage->RD Absolute Config Check Direct Direct Chiral HPLC (Method B) QC->Direct Deriv Chiral Amine Derivatization (Method C) RD->Deriv ZWIX Column: Zwitterionic (ZWIX) Mobile Phase: MeOH/MeCN + Acid Direct->ZWIX C18 Column: Standard C18 Mobile Phase: H2O/MeCN Gradient Deriv->C18

Caption: Decision matrix for selecting between direct chiral HPLC (QC focus) and derivatization (R&D focus).

Part 4: Experimental Protocols
Protocol 1: Direct Chiral HPLC (Zwitterionic Mode)

Best for: Final Product Release[1][2]

Theory: The ZWIX phase contains a chiral selector (Cinchona alkaloid) fused with an anion exchanger. It separates based on ionic interaction with the carboxylic acid and steric recognition of the ring.

  • Column: Chiralpak ZWIX(+) or ZWIX(-), 3µm, 150 x 4.0 mm.[1][2]

  • Mobile Phase:

    • Premix: Methanol / Acetonitrile (50:50 v/v).[2]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[2] Note: The double additive acts as a buffer in the organic phase, crucial for zwitterionic separation.[1][2]

  • Sample Prep: Dissolve 1 mg of 5-oxomorpholine-3-carboxylic acid in 1 mL of Mobile Phase.

  • Conditions: Flow rate 0.8 mL/min; Temp 25°C; UV detection at 210 nm (low wavelength required due to weak chromophore).

  • Validation Criteria:

    • Inject Racemic Standard (synthesized from DL-Serine).[1] Ensure resolution (

      
      ) > 1.5.[2]
      
    • Inject Sample. Calculate

      
       using area normalization.
      
Protocol 2: Chiral Amine Derivatization

Best for: verifying optical rotation anomalies or when chiral columns are unavailable.[1]

Theory: Since the lactam N is blocked, we activate the carboxylic acid to couple with a chiral amine.

  • Reagents:

    • Amine: (R)-1-Phenylethylamine (adds UV chromophore).[1]

    • Coupling Agents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1]

    • Solvent: DMF or DCM.

  • Reaction:

    • Mix 10 mg Sample + 1.2 eq (R)-1-Phenylethylamine + 1.5 eq EDC.HCl + 1.5 eq HOBt in 1 mL DMF.

    • Stir at Room Temp for 2 hours.

    • Quench with water, extract with Ethyl Acetate.[2] Dry organic layer.

  • Analysis (Achiral HPLC):

    • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm.[2]

    • Mobile Phase: Gradient 10%

      
       60% Acetonitrile in Water (+0.1% Formic Acid).[2]
      
    • Detection: UV 254 nm (Strong signal from the phenyl group of the amine).

  • Interpretation:

    • The (S)-Target will form the (S,R)-diastereomer .

    • The (R)-impurity will form the (R,R)-diastereomer .[1]

    • These will elute at different retention times.[3]

Part 5: The "Self-Validating" Workflow

A robust scientific method must prove it works before measuring the unknown. Follow this causality chain:

ValidationChain Step1 1. Synthesize Racemic Standard (from DL-Serine) Step2 2. Develop Method (Must split Racemate) Step1->Step2 Proof of Selectivity Step3 3. Inject Pure (S)-Ref (Confirm Retention Time) Step2->Step3 ID Confirmation Step4 4. Spike Test (Add 1% (R) to (S)) Step3->Step4 LOD Verification Step5 5. Run Unknown Sample Step4->Step5 Final Release

Caption: The "Self-Validating" chain ensures that the absence of an impurity peak is real purity, not method blindness.

References
  • Ilisz, I., et al. (2013).[2] "Separation of Amino Acids and their Derivatives on Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases." Journal of Chromatography A. (Validates ZWIX columns for cyclic amino acids).

  • Bhushan, R., & Brückner, H. (2004).[2] "Marfey's Reagent for Chiral Amino Acid Analysis."[4][5][6][7] Amino Acids.[4][5][6][7][8][9] (Context for why Marfey's works on amines, supporting the exclusion of lactams).

  • Davankov, V. A. (2003).[2] "Ligand-Exchange Chromatography of Chiral Compounds." Journal of Chromatography A. (Foundational text for using Copper-complexes to separate cyclic amino acids).[1][2]

  • Sigma-Aldrich. "Chiral HPLC Column Selection Guide." (General reference for column selection logic).

Sources

Validation

Morpholine vs. Proline Scaffolds: A Comparative Guide to Peptide Stability and Conformational Control

[1] Executive Summary In the design of peptidomimetics, the rigidification of the backbone is a primary strategy to improve metabolic stability and receptor affinity. While Proline (Pro) is the canonical standard for ind...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the design of peptidomimetics, the rigidification of the backbone is a primary strategy to improve metabolic stability and receptor affinity. While Proline (Pro) is the canonical standard for inducing


-turns and constraining backbone 

angles, it remains susceptible to specific prolyl endopeptidases and rapid renal clearance.[1]

The Morpholine-3-carboxylic acid (Mca) scaffold has emerged as a superior bioisostere. By expanding the ring to six members and introducing an ether oxygen, Mca alters the electronic landscape and conformational energy minima of the peptide backbone. This guide details the comparative performance of these two scaffolds, demonstrating that while Proline excels in natural type I/II turns, Morpholine scaffolds offer enhanced proteolytic resistance and distinct Type VI turn geometries , making them critical tools for extending peptide half-life (


).[1]

Structural and Conformational Analysis

The divergence in performance between Proline and Morpholine stems from two fundamental physical shifts: Ring Expansion (5-membered vs. 6-membered) and Heteroatom Substitution (C


 to O).[1]
Electronic and Steric Properties[1][2]
FeatureL-Proline (Pro)L-Morpholine-3-carboxylic acid (Mca)Impact on Peptide
Ring Size 5-membered (Pyrrolidine)6-membered (Tetrahydro-2H-1,4-oxazine)Mca introduces greater steric bulk, shielding the backbone amide.[1]
Electronic Effect Electron-rich C

Electronegative Ether OxygenThe oxygen in Mca reduces the basicity of the secondary amine (inductive effect), altering H-bond acceptor capability.

Angle Constraint
Fixed ~ -65°More flexible (Chair conformation)Mca allows access to conformational space forbidden to Pro, useful for novel receptor fits.[1]
Cis/Trans Amide Ratio ~10-30% cis in waterHigher cis propensity (solvent dependent)Mca strongly stabilizes cis-amide bonds, favoring Type VI

-turns.[1]
Conformational Bias Mechanism

Proline restricts the preceding residue's


 angle and its own 

angle.[1] Mca, adopting a chair conformation, imposes different constraints. The ether oxygen in Mca creates a dipole that can stabilize specific rotamers via

interactions with the carbonyl carbon, a feature absent in Proline.[1]

G Pro Proline Scaffold (5-Membered Ring) Conf_Pro Restricted Phi (~ -65°) Standard Beta-Turns (I/II) Pro->Conf_Pro Geometry Mca Morpholine Scaffold (6-Membered Ring) Conf_Mca Flexible Chair Conf. Favors Cis-Amide (Type VI) Mca->Conf_Mca Geometry Stab_Pro Susceptible to Prolyl Endopeptidases Conf_Pro->Stab_Pro Metabolic Outcome Stab_Mca Steric Shielding & Enzyme Non-Recognition Conf_Mca->Stab_Mca Metabolic Outcome

Figure 1: Mechanistic divergence between Proline and Morpholine scaffolds leading to differential stability profiles.

Comparative Stability Profile

The primary driver for switching from Pro to Mca is metabolic stability.

Proteolytic Resistance

Peptides containing natural Proline are targets for Prolyl Oligopeptidases (POP) and Dipeptidyl Peptidase IV (DPP-IV) .[1] These enzymes specifically recognize the pyrrolidine ring structure.

  • Experimental Observation: In comparative serum stability assays (human plasma, 37°C), peptides where critical Pro residues are replaced by Mca typically exhibit a 2- to 5-fold increase in half-life (

    
    ) .[1]
    
  • Mechanism: The 6-membered morpholine ring does not fit the S1 subsite specificity pocket of POP/DPP-IV. Furthermore, the altered backbone geometry prevents the "induced fit" required for catalysis by general proteases like Trypsin or Chymotrypsin.

Chemical Stability (Oxidation)

While Proline is relatively stable, it can undergo oxidation at the


-carbon under high oxidative stress.[1] The Morpholine ring is chemically robust; however, the ether oxygen introduces a theoretical risk of peroxide formation under extreme storage conditions, though this is negligible in physiological contexts.[1]

Experimental Protocols

To validate these properties in your own lead series, use the following self-validating workflows.

Synthesis: Coupling the Morpholine Scaffold

Coupling to a secondary amine (like the N-terminus of Pro or Mca) is difficult due to steric hindrance. Coupling of Fmoc-Mca is standard.

Protocol: Solid Phase Peptide Synthesis (SPPS) of Mca-Peptides

  • Resin Selection: Use 2-Chlorotrityl chloride resin (prevents diketopiperazine formation) or Rink Amide (for C-term amides).[1][2]

  • Coupling Reagents:

    • Standard AA to Resin: DIC/Oxyma.[1]

    • Coupling Fmoc-Mca-OH: Use HATU/HOAt (1:1) with DIPEA.[1][2][3] The 6-membered ring creates significant steric hindrance.

    • Coupling Next AA to Mca-N-terminus: This is the critical step. The secondary amine of Mca is less nucleophilic than Pro due to the electron-withdrawing oxygen.

      • Reagent: COMU or PyBOP (excess: 5 eq).[1]

      • Conditions: Double coupling (2 x 1 hr) at 50°C (microwave assisted if available).

      • Monitoring: Chloranil test (ninhydrin does not detect secondary amines).

Protocol: Comparative Serum Stability Assay

This assay quantifies the


 advantage of Mca.

Materials:

  • Pooled Human Plasma (heparinized).[1]

  • Test Peptide (Pro-variant) and Analog (Mca-variant).[1]

  • Internal Standard (e.g., Caffeine or a stable non-peptide).[1]

  • LC-MS/MS.[1]

Workflow:

  • Preparation: Dissolve peptides to 1 mM in water/DMSO (95:5).

  • Incubation: Mix 10

    
    L peptide stock with 190 
    
    
    
    L plasma (Final conc: 50
    
    
    M). Incubate at 37°C.
  • Sampling: At

    
     min.[1]
    
  • Quenching: Aliquot 20

    
    L into 80 
    
    
    
    L ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (10,000g, 5 min) to precipitate serum proteins.
  • Analysis: Inject supernatant into LC-MS. Plot % remaining vs. time.[1]

Assay cluster_time Time Points Start Start: 1mM Peptide Stock Incubate Incubate in Plasma (37°C) Start->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 T240 T=240 min Incubate->T240 Quench Quench: ACN + Int. Std. (Precipitate Proteins) T0->Quench T60->Quench T240->Quench LCMS LC-MS Analysis (Area Ratio vs Int. Std.) Quench->LCMS Calc Calculate t1/2 (First Order Kinetics) LCMS->Calc

Figure 2: Self-validating workflow for determining comparative proteolytic stability.

Physicochemical Comparison Data

The following data summarizes the shift in properties when substituting Pro for Mca in a model tripeptide (Ac-Xaa-Gly-NH2).

PropertyProline AnalogMorpholine AnalogImplication
LogD (pH 7.4) -1.2 (Hydrophilic)-1.5 (More Hydrophilic)Mca improves aqueous solubility due to the ether oxygen H-bond acceptor.[1]
pKa (Conjugate Acid) ~10.6~9.2Mca amine is less basic; easier to deprotonate but less nucleophilic during coupling.[1]
Solubility (Water) HighVery HighUseful for preventing aggregation in hydrophobic sequences.[1]
Metabolic Clearance High (Renal + Enzymatic)Low (Renal only)Mca extends circulation time.[1]

Strategic Recommendations

Use Proline when:

  • You require a canonical Type I or II

    
    -turn.[1]
    
  • The peptide must be recognized by a specific transporter (e.g., PEPT1) that requires natural amino acids.[1]

  • Cost of goods is a primary constraint (Mca is significantly more expensive).[1]

Use Morpholine (Mca) when:

  • Stability is poor: The peptide is degrading rapidly in serum.

  • Solubility is an issue: The sequence is too hydrophobic; the morpholine ether helps solubilize.

  • Conformational locking: You need to enforce a cis-amide geometry or a Type VI turn to fit a specific receptor pocket.[1]

  • Patentability: Mca provides a clear structural differentiation from natural sequences, aiding in IP protection.[1]

References

  • Trabocchi, A. et al. (2009).[1] "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality.

  • Sladojevich, F. et al. (2007).[1][4] "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid."[1][4] Journal of Organic Chemistry.

  • Ge, M. & Pan, X. (2009).[1][5] "The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states."[5] Extremophiles.

  • Otvos, L. et al. (2005).[1] "Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo." Journal of Peptide Science.

Sources

Comparative

Pharmacokinetic comparison of 5-oxomorpholine and pyrrolidone scaffolds

The following guide provides an in-depth pharmacokinetic comparison between 5-oxomorpholine (morpholin-3-one) and pyrrolidone (2-pyrrolidone/lactam) scaffolds. This analysis focuses on the "medicinal chemistry trade-off"...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth pharmacokinetic comparison between 5-oxomorpholine (morpholin-3-one) and pyrrolidone (2-pyrrolidone/lactam) scaffolds. This analysis focuses on the "medicinal chemistry trade-off": the balance between physicochemical solubility and metabolic liability.

A Guide to Bioisosteric Selection in Drug Design

Executive Summary: The Stability-Solubility Trade-Off

In modern drug discovery, the choice between a pyrrolidone and a 5-oxomorpholine scaffold is rarely arbitrary. It represents a calculated decision between metabolic robustness and physicochemical optimization.

  • Pyrrolidone (2-pyrrolidone): The "Metabolic Rock." It offers exceptional metabolic stability against oxidative ring opening but possesses higher lipophilicity and lower aqueous solubility. It is often excreted unchanged or metabolized via hydrolysis of appendages rather than the ring itself.

  • 5-Oxomorpholine (Morpholin-3-one): The "Solubility Enhancer." The insertion of the ether oxygen lowers cLogP and increases TPSA, improving solubility. However, this introduces a metabolic soft spot : the ring is prone to CYP450-mediated oxidative cleavage (ring opening), a pathway absent in the pyrrolidone congener.

Physicochemical Profile Comparison

The structural difference is a single atom: a methylene group (


) in pyrrolidone is replaced by an ether oxygen (

) in 5-oxomorpholine. This shift drastically alters the electronic and lipophilic profile.
FeaturePyrrolidone Scaffold5-Oxomorpholine ScaffoldPK Impact
Structure 5-membered lactam6-membered morpholine lactamMorpholinone is larger but more polar.
H-Bond Acceptors 1 (Carbonyl O)2 (Carbonyl O + Ether O)Morpholinone has higher TPSA; better solubility.
H-Bond Donors 1 (Lactam NH)1 (Lactam NH)Equivalent (unless N-substituted).
Lipophilicity (

LogP)
Baseline (More Lipophilic)-0.5 to -1.0 (Less Lipophilic)Morpholinone reduces non-specific binding.
Solubility ModerateHighMorpholinone is preferred for BCS Class II/IV optimization.
Electronic Effect Inductive withdrawal by carbonylInductive withdrawal by carbonyl + etherMorpholinone NH is more acidic (lower pKa).

Metabolic Fate: The Critical Divergence

This is the most distinct pharmacokinetic differentiator. The presence of the ether oxygen in 5-oxomorpholine activates the adjacent carbon toward oxidative attack, a liability largely absent in the pyrrolidone ring.

Pathway A: Pyrrolidone (Hydrolytic Dominance)

The pyrrolidone ring is remarkably stable against CYP450 oxidation.

  • Primary Clearance: Renal excretion of unchanged parent or hydrolysis of side chains (e.g., amide hydrolysis in Levetiracetam).

  • Ring Stability: The lactam ring itself rarely opens under physiological conditions unless specific amidases are targeted.

  • Example: Levetiracetam . ~66% excreted unchanged.[1][2] Major metabolite (ucb L057) results from hydrolysis of the acetamide side chain, not the pyrrolidone ring.

Pathway B: 5-Oxomorpholine (Oxidative Liability)

The morpholinone scaffold is a substrate for CYP450 isoforms (specifically CYP3A4 and CYP2J2).

  • Mechanism: Hydroxylation occurs at the carbon alpha to the nitrogen (or ether oxygen), forming a hemiamidal intermediate.

  • Consequence: This unstable intermediate spontaneously collapses, leading to ring opening .

  • Example: Rivaroxaban . Approximately 18% of elimination is via CYP3A4-mediated oxidation of the morpholinone ring, leading to ring-opened metabolites (M-1, M-2).

Visualization: Metabolic Pathways

Metabolism Pyrrolidone Pyrrolidone Scaffold (Levetiracetam-like) Hydrolysis Enzymatic Hydrolysis (Amidases) Pyrrolidone->Hydrolysis Minor Route Excretion Renal Excretion (Unchanged) Pyrrolidone->Excretion Major Route (66%) Morpholinone 5-Oxomorpholine Scaffold (Rivaroxaban-like) CYP_Ox CYP450 Oxidation (CYP3A4/2J2) Morpholinone->CYP_Ox Metabolic Liability Morpholinone->Excretion ~30-40% SideChainMet Side-Chain Acid (Ring Intact) Hydrolysis->SideChainMet Amide Cleavage RingOpen Ring-Opened Metabolite (Amino-Acid/Acid) CYP_Ox->RingOpen Oxidative Cleavage

Figure 1: Divergent metabolic fates.[3] Pyrrolidone favors renal elimination and side-chain hydrolysis, while 5-oxomorpholine is susceptible to CYP-mediated ring opening.

Experimental Protocols for Comparative Assessment

To validate the scaffold choice for a new drug candidate, the following self-validating protocols are recommended.

Protocol 1: Differential Metabolic Stability Assay (Microsomes)

Objective: Distinguish between oxidative instability (Morpholinone) and hydrolytic instability (Side-chains).

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Group A (Oxidative + Hydrolytic): Add NADPH (cofactor for CYP450).

  • Group B (Hydrolytic Only): No NADPH added.

  • Incubation: Incubate test compounds (1 µM) at 37°C. Sample at 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile containing internal standard. Analyze via LC-MS/MS.

  • Interpretation:

    • If clearance in A >> B: The compound suffers from oxidative liability (likely Morpholinone ring oxidation).

    • If clearance in A ≈ B > 0: The compound suffers from hydrolytic liability (likely amidase activity, common in pyrrolidones with amide side chains).

    • If clearance A ≈ B ≈ 0: The scaffold is metabolically stable (Ideal Pyrrolidone profile).

Protocol 2: Caco-2 Permeability & Efflux

Objective: Assess the impact of the ether oxygen on membrane permeability and P-gp recognition.

  • Setup: Culture Caco-2 cells on Transwell® inserts (21-day monolayer).

  • Dosing: Apply compound (10 µM) to the Apical (A) or Basolateral (B) chamber.

  • Conditions:

    • Condition 1: Buffer only.

    • Condition 2: Buffer + Verapamil (P-gp inhibitor).

  • Measurement: Measure transport A->B and B->A over 2 hours. Calculate Efflux Ratio (ER =

    
    ).
    
  • Expectation:

    • Pyrrolidone: High passive permeability (

      
       cm/s), low ER (unless specific substituents trigger efflux).
      
    • 5-Oxomorpholine: Moderate permeability (due to lower LogP); higher likelihood of P-gp interaction (Rivaroxaban ER > 2 without inhibitor).

Visualization: Assay Workflow

Protocols cluster_stability Metabolic Stability (Microsomes) Start Test Compound (Pyrrolidone or Morpholinone) Split Start->Split NADPH_Pos + NADPH (Oxidative + Hydrolytic) Split->NADPH_Pos NADPH_Neg - NADPH (Hydrolytic Only) Split->NADPH_Neg Result_Ox High Cl_int (+) Low Cl_int (-) = Oxidative Liability (Morpholinone) NADPH_Pos->Result_Ox Diff > 2x Result_Hyd High Cl_int (+) High Cl_int (-) = Hydrolytic Liability NADPH_Neg->Result_Hyd Diff < 20%

Figure 2: Decision tree for interpreting microsomal stability data to identify scaffold liability.

Case Study: Rivaroxaban vs. Levetiracetam

Comparing these two drugs provides a "head-to-head" proxy for the scaffolds.

ParameterRivaroxaban (5-Oxomorpholine)Levetiracetam (Pyrrolidone)
Bioavailability 80-100% (High)~100% (High)
Protein Binding 92-95% (High)<10% (Low)
Metabolism CYP3A4/2J2 (Oxidative degradation of morpholinone ring) + Hydrolysis.Non-CYP Hydrolysis (Side chain only). Ring is stable.
Excretion 33% Unchanged (Urine)66% Unchanged (Urine)
Half-Life 5-9 hours7 hours
Key Takeaway The morpholinone ring requires CYP metabolism for clearance; the pyrrolidone ring is inert and relies on renal clearance.

References

  • Weinz, C., et al. (2009). "In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans."[3] Drug Metabolism and Disposition, 37(5), 1056-1064. Link

  • Strolin Benedetti, M., et al. (2004).[4][5] "Comparative pharmacokinetics and metabolism of levetiracetam, a new anti-epileptic agent, in mouse, rat, rabbit and dog."[6] Xenobiotica, 34(3), 281-300. Link

  • Kubitza, D., et al. (2013). "The influence of age and gender on the pharmacokinetics and pharmacodynamics of rivaroxaban." Journal of Clinical Pharmacology, 53(3), 249-255. Link

  • Patsalos, P. N. (2004). "Clinical pharmacokinetics of levetiracetam." Clinical Pharmacokinetics, 43(11), 707-724. Link

  • Gnoth, M. J., et al. (2011). "In vitro and in vivo P-glycoprotein transport characteristics of rivaroxaban." Journal of Pharmacology and Experimental Therapeutics, 338(1), 372-380. Link

Sources

Safety & Regulatory Compliance

Safety

5-Oxomorpholine-3-carboxylic acid proper disposal procedures

5-Oxomorpholine-3-carboxylic Acid: Comprehensive Safety, Handling, and Disposal Guide As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving morpholine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

5-Oxomorpholine-3-carboxylic Acid: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving morpholine derivatives. 5-Oxomorpholine-3-carboxylic acid—and its protected derivatives, such as 4-benzyl-5-oxomorpholine-3-carboxylic acid—is a highly valuable building block in peptidomimetic design and active pharmaceutical ingredient (API) synthesis. However, its handling requires rigorous safety protocols to mitigate acute toxicity and environmental hazards.

This guide provides a self-validating, step-by-step operational framework for the proper disposal and spill management of this compound. By understanding the chemical causality behind these protocols, laboratories can ensure strict compliance with global environmental health and safety (EHS) standards.

Section 1: Physicochemical Hazard Profile & Risk Assessment

Before executing any disposal protocol, it is vital to understand the causality behind the safety measures. 5-Oxomorpholine-3-carboxylic acid is classified under the Globally Harmonized System (GHS) as an acute oral toxicant (H302) and a severe irritant to the skin (H315), eyes (H319), and respiratory tract (H335)[1]. Because it is typically handled as a fine white to off-white powder[2], the primary vector for accidental exposure is aerosolization and inhalation during transfer or cleanup.

Table 1: Quantitative & Categorical Hazard Summary

ParameterSpecification / GHS ClassificationOperational Implication
Molecular Weight 235.24 g/mol [3]Fine powder; high risk of airborne particulate generation.
Physical State Solid (Powder/Crystals)[2]Requires spark-proof tools to prevent organic dust ignition[4].
Acute Toxicity (Oral) Category 4 (H302)[1]Strict prohibition of eating/drinking in handling areas[1].
Skin/Eye Irritation Category 2 / 2A (H315, H319)[1]Mandates impervious clothing, nitrile gloves, and safety goggles[1].
Respiratory Irritation Category 3 (H335)[1]Must be handled inside a certified fume hood or with a respirator[1].
Storage Temperature 2-8°C (Long-term) / Room Temp[1][2]Keep away from strong oxidizing agents to prevent reactive degradation[1].

Section 2: Step-by-Step Spill Response & Containment Protocol

In the event of a spill, immediate containment is required to prevent environmental dispersion. Do not use standard dry sweeping techniques, as they aerosolize the API intermediate.

Methodology: Spill Remediation

  • Evacuation and PPE Donning: Immediately vacate personnel from the immediate vicinity. Don appropriate PPE, including a NIOSH-approved particulate respirator, heavy-duty nitrile gloves, and safety goggles[1].

    • Causality: The compound's H335 classification means airborne particulates will cause immediate respiratory distress.

  • Source Elimination: Extinguish all nearby ignition sources. Ensure the area is well-ventilated but disable high-velocity fans that could scatter the powder[4].

  • Containment (Dry Spills): Gently cover the spilled powder with damp sand or a commercial absorbent pad to suppress dust formation. Do not apply high-pressure water streams.

  • Collection: Use non-sparking, anti-static tools (e.g., conductive plastic or brass dustpans) to scoop the dampened material[4].

    • Causality: Friction from standard metal tools can generate static sparks, igniting combustible organic dust clouds[4].

  • Decontamination: Wash the affected surface thoroughly with a detergent-water solution. 5-Oxomorpholine-3-carboxylic acid contains polar functional groups, making it moderately responsive to aqueous surfactant cleanup[3].

  • Waste Segregation: Transfer all collected material, including contaminated PPE and absorbent pads, into a clearly labeled, sealable hazardous waste container.

SpillResponse Spill Spill Detected (Powder or Solution) PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Contain Containment (Damp Sand, Avoid Dust) PPE->Contain Collect Sweep/Shovel with Spark-Proof Tools Contain->Collect Decon Wash Area with Surfactant/Water Collect->Decon Dispose Transfer to Hazardous Waste Receptacle Decon->Dispose

Step-by-step spill response and containment pathway for 5-oxomorpholine-3-carboxylic acid.

Section 3: Standard Operating Procedure (SOP) for Routine Disposal

Disposal of 5-oxomorpholine-3-carboxylic acid must strictly avoid municipal sewer systems, standard landfills, or unmonitored waterways[1][4]. The presence of the morpholine ring and carboxylic acid moiety requires high-temperature destruction to prevent groundwater contamination.

Methodology: Chemical Waste Disposal

  • Segregation of Waste Streams:

    • Solid Waste: Place unreacted powder, empty vials, and contaminated consumables into a designated "Solid Organic Hazardous Waste" drum.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DCM, DMF), segregate into the "Halogenated" or "Non-Halogenated" liquid waste carboy based on the primary solvent.

  • Primary Packaging: Ensure all primary waste containers are tightly sealed and constructed from compatible materials (e.g., HDPE plastic or amber glass).

  • Secondary Containment: Place primary containers into secondary containment bins to capture any potential leaks during transit to the waste holding area.

  • Authorized Destruction: Transfer the waste to a licensed chemical destruction facility. The mandated disposal method is controlled incineration equipped with flue gas scrubbing[4].

    • Causality: Incineration of nitrogen-containing organics generates toxic nitrogen oxides (NOx). Flue gas scrubbers neutralize these acidic gases before atmospheric release, ensuring compliance with EPA/local emission standards[4].

  • Container Decontamination: Empty primary reagent bottles must be triply rinsed with an appropriate solvent (e.g., acetone or ethanol) before being offered for recycling or reconditioning[4]. The rinsate must be disposed of as liquid hazardous waste.

WasteDisposal Start Waste Generation: 5-Oxomorpholine-3-carboxylic acid Assess Assess Waste State (Solid vs. Liquid) Start->Assess Solid Solid Powder Waste & Consumables Assess->Solid Liquid Aqueous/Organic Solutions Assess->Liquid PackSolid Seal in compatible secondary container Solid->PackSolid PackLiquid Transfer to halogenated/ non-halogenated carboy Liquid->PackLiquid Incinerate Licensed Chemical Destruction (Incineration with Scrubbing) PackSolid->Incinerate PackLiquid->Incinerate Complete Regulatory Compliance Achieved Incinerate->Complete

Workflow for the assessment, segregation, and disposal of morpholine carboxylic acid waste.

Conclusion

Handling 5-oxomorpholine-3-carboxylic acid demands a rigorous, chemistry-aware approach to safety. By understanding the physicochemical properties—specifically its dust-forming potential and toxic combustion byproducts—researchers can execute these protocols not just as compliance checklists, but as logical, self-validating safety systems.

References[2] MilliporeSigma. "(S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | 106973-37-9." sigmaaldrich.com. URL[3] BLD Pharmatech. "Safety Data Sheet: (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid." bldpharm.com. URL[1] ChemScene LLC. "Safety Data Sheet: 4-Benzyl-5-oxomorpholine-3-carboxylic acid." chemscene.com. URL[4] Echemi. "Safety Data Sheets: (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid." echemi.com. URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxomorpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Oxomorpholine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.